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  • Product: 4-Methylmorpholine-3-carbonitrile
  • CAS: 850656-00-7

Core Science & Biosynthesis

Foundational

What is 4-Methylmorpholine-3-carbonitrile?

Technical Whitepaper: 4-Methylmorpholine-3-carbonitrile A Strategic Synthon for C3-Functionalized Morpholine Scaffolds Executive Summary 4-Methylmorpholine-3-carbonitrile (CAS: 850656-00-7) is a specialized heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-Methylmorpholine-3-carbonitrile A Strategic Synthon for C3-Functionalized Morpholine Scaffolds

Executive Summary

4-Methylmorpholine-3-carbonitrile (CAS: 850656-00-7) is a specialized heterocyclic building block belonging to the class of


-aminonitriles.[1][2][3] In drug discovery, it serves as a critical "masked" iminium ion equivalent, enabling the direct introduction of alkyl, aryl, or functionalized side chains at the metabolically sensitive 3-position of the morpholine ring. This guide details the physicochemical profile, synthesis via oxidative cyanation, and the compound's utility in the Bruylants reaction  to access diverse pharmaceutical intermediates.

Chemical Identity & Physicochemical Profile

Property Data
Chemical Name 4-Methylmorpholine-3-carbonitrile
CAS Number 850656-00-7
Synonyms 3-Cyano-4-methylmorpholine; N-Methyl-3-cyanomorpholine
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
Structure Cyclic

-aminonitrile
Physical State Pale yellow liquid or low-melting solid
Boiling Point ~91–93 °C (at reduced pressure)
Solubility Soluble in DCM, THF, Acetonitrile; limited solubility in water

Synthesis: Oxidative Cyanation Pathway[5]

The most efficient route to 4-Methylmorpholine-3-carbonitrile is the oxidative cyanation of the parent 4-methylmorpholine (NMM). This transformation leverages the C-H activation of the


-methylene group adjacent to the nitrogen.
Mechanistic Insight

The reaction proceeds via a Single Electron Transfer (SET) mechanism. An oxidant (e.g., RuCl₃/O₂ or a photocatalyst) generates an aminium radical cation, which loses a proton to form a neutral


-amino radical. Further oxidation yields the iminium ion, which is trapped by the cyanide nucleophile.
Experimental Protocol: Ru-Catalyzed Oxidative Cyanation

Note: This protocol is adapted from standard oxidative cyanation methodologies (e.g., Murahashi reaction).

Reagents:

  • Substrate: 4-Methylmorpholine (10 mmol)

  • Catalyst: RuCl₃·nH₂O (5 mol%)

  • Oxidant: Molecular Oxygen (1 atm) or Hydrogen Peroxide (30% aq, 2.5 equiv)

  • Cyanide Source: NaCN (1.2 equiv) or TMSCN

  • Solvent: Methanol/Acetic Acid (3:1)

Step-by-Step Workflow:

  • Setup: Charge a flame-dried round-bottom flask with 4-methylmorpholine and solvent (MeOH/AcOH).

  • Catalyst Addition: Add RuCl₃ catalyst under an argon blanket.

  • Cyanation: Slowly add NaCN (Caution: HCN evolution possible; use a scrubber).

  • Oxidation: Introduce the oxidant dropwise at 0°C. Stir the mixture at room temperature for 12–24 hours.

  • Quench: Neutralize with saturated NaHCO₃ solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the nitrile.

Reactivity & Applications: The Bruylants Reaction

The primary utility of 4-Methylmorpholine-3-carbonitrile lies in its ability to eject the cyanide group as a leaving group, regenerating the electrophilic iminium ion in situ. This allows for nucleophilic substitution at the 3-position, a technique known as the Bruylants reaction .

Core Reaction Pathways

Reactivity Start 4-Methylmorpholine-3-carbonitrile (Masked Iminium) Iminium Iminium Ion Intermediate [Electrophile] Start->Iminium -CN⁻ (Lewis Acid/Heat) Prod2 4-Methylmorpholine-3-carboxylic acid (via Acid Hydrolysis) Start->Prod2 HCl / H₂O, Reflux Prod3 3-(Aminomethyl)-4-methylmorpholine (via Hydride Reduction) Start->Prod3 LiAlH₄ / THF Prod1 3-Alkyl/Aryl-4-Methylmorpholine (via Grignard/R-Li) Iminium->Prod1 + R-MgX / R-Li

Figure 1: Divergent synthesis pathways from the 3-carbonitrile scaffold.

Protocol: C3-Alkylation via Grignard Reagent
  • Activation: Dissolve 4-Methylmorpholine-3-carbonitrile (1.0 equiv) in anhydrous THF.

  • Nucleophilic Attack: Cool to -78°C. Add Grignard reagent (R-MgBr, 1.2 equiv) dropwise.

    • Note: The cyanide anion acts as a leaving group, facilitating the attack of the carbanion on the transient iminium species.

  • Warming: Allow to warm to room temperature over 2 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with ether.

  • Result: Yields the 3-substituted morpholine, a common motif in NK1 antagonists and other CNS-active agents.

Safety & Handling (Cyanide Hazard)

  • Hazard Class: Acute Toxin (Oral/Inhalation/Dermal).

  • Specific Risk: Hydrolysis releases Hydrogen Cyanide (HCN).

  • Engineering Controls: Always handle in a functioning chemical fume hood.

  • PPE: Nitrile gloves (double gloved recommended), safety goggles, and lab coat.

  • Waste Disposal: All aqueous waste must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.

References

  • Murahashi, S.-I., et al. "Ruthenium-Catalyzed Oxidative Cyanation of Tertiary Amines with Hydrogen Peroxide and Sodium Cyanide." Journal of the American Chemical Society, 2003.

  • Santamaría, J., et al.

    
    -Aminonitriles." Organic Chemistry Frontiers, 2018. 
    
  • Bruylants, P.
  • PubChem Compound Summary. "4-Methylmorpholine-3-carbonitrile (CAS 850656-00-7)."[2][3]

Sources

Exploratory

Technical Guide: Structure Elucidation of 4-Methylmorpholine-3-carbonitrile

Executive Summary 4-Methylmorpholine-3-carbonitrile (CAS: 101659-85-2 / Generic Class: -aminonitriles) represents a critical pharmacophore intermediate. It serves as a precursor for diamines via reduction or -amino acids...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methylmorpholine-3-carbonitrile (CAS: 101659-85-2 / Generic Class:


-aminonitriles) represents a critical pharmacophore intermediate. It serves as a precursor for diamines via reduction or 

-amino acids via hydrolysis (Strecker chemistry).[1] Its structural elucidation presents unique challenges due to the desymmetrization of the morpholine ring, the creation of a labile chiral center at C3, and the stereoelectronic effects governing the ring conformation.

This guide provides a definitive workflow for the synthesis, isolation, and rigorous structural validation of this compound, moving beyond basic characterization to advanced stereochemical analysis.

Synthetic Origins & Mechanistic Implications[2][3][4]

Understanding the synthesis is prerequisite to elucidation, as the method defines the impurity profile and stereochemical outcome. The most direct and atom-economical route is the Oxidative Cyanation of N-Methylmorpholine (Murahashi Reaction).

The Oxidative Cyanation Pathway

Unlike classical Strecker synthesis, oxidative cyanation activates the C-H bond


 to the nitrogen. This reaction proceeds via a radical cation intermediate, leading to an iminium species that is trapped by cyanide.[1]

Mechanism & Impurity Logic:

  • Oxidation: RuCl

    
     or Fe-catalyzed oxidation of N-methylmorpholine generates the radical cation.[1]
    
  • Iminium Formation: Loss of a proton and electron yields the electrophilic iminium ion.[1]

  • Cyanide Trapping: Nucleophilic attack by CN

    
     occurs at the least sterically hindered 
    
    
    
    -carbon.[1]

Key Insight: Since N-methylmorpholine has two equivalent


-positions (C3 and C5), the first cyanation is statistical. However, over-reaction can lead to 2,6-dicyano  species (using morpholine numbering where O=1, N=4) or 3,5-dicyano  species, which are critical impurities to monitor by MS.

SynthesisMechanism cluster_impurities Critical Impurities NMM N-Methylmorpholine (Precursor) Radical Radical Cation [Intermediate] NMM->Radical Oxidation (-e-) Iminium Iminium Ion (Electrophile) Radical->Iminium -H+, -e- Product 4-Methylmorpholine- 3-carbonitrile Iminium->Product +CN- Dicyano 3,5-Dicyano Analog Product->Dicyano Over-oxidation

Caption: Mechanistic flow of Oxidative Cyanation. Note the branching path to dicyano impurities.

Spectroscopic Characterization (The Core)

The introduction of the nitrile group at C3 breaks the


 symmetry of the parent N-methylmorpholine. This desymmetrization is the primary diagnostic tool.[1]
Infrared Spectroscopy (FT-IR)
  • Diagnostic Signal: The nitrile group (

    
    ) exhibits a characteristic stretch.[1]
    
  • Wavenumber:

    
    .[1]
    
  • Intensity: Often weak to medium intensity in

    
    -aminonitriles due to the dipole interaction with the adjacent nitrogen lone pair.
    
  • Validation: Absence of N-H stretches (

    
    ) confirms the tertiary amine status is maintained.
    
Mass Spectrometry (LC-MS/GC-MS)
  • Molecular Ion:

    
     Da (Calculated for C
    
    
    
    H
    
    
    N
    
    
    O).[1]
  • Fragmentation Pattern:

    • Loss of HCN: A characteristic loss of 27 Da is common in

      
      -aminonitriles (Retro-Strecker fragmentation).
      
    • Base Peak: Often the N-methylmorpholine cation fragment (

      
      ) after loss of the cyano group.
      
Nuclear Magnetic Resonance (NMR)

This is the definitive method for structural proof.[1]


H NMR (400 MHz, CDCl

)

The spectrum will be significantly more complex than the parent amine.[1]

PositionMultiplicityApprox.[1][2][3] Shift (

)
Diagnostic Value
H-3 dd or t (distorted)3.60 - 4.20 ppm The "Anchor" Signal. Deshielded by the CN group. Integration: 1H.
N-CH

Singlet2.35 - 2.45 ppmDistinct singlet.[1] May show slight broadening due to N-inversion.[1]
H-2 (a/b) Multiplet3.70 - 4.00 ppmAdjacent to Oxygen.[1][3] Diastereotopic due to C3 chirality.[1]
H-5 (a/b) Multiplet2.50 - 2.80 ppm

to Nitrogen.[1] Diastereotopic.
H-6 (a/b) Multiplet3.60 - 3.90 ppmAdjacent to Oxygen.[1]
  • Key Feature: The H-3 proton is the only methine proton in the ring system. Its coupling to the H-2 protons confirms the regiochemistry (3-cyano vs 2-cyano).

  • Coupling Constants (

    
    ):  The magnitude of 
    
    
    
    allows determination of the axial/equatorial orientation of the CN group (See Section 4).

C NMR (100 MHz, CDCl

)
  • C-CN (Nitrile):

    
     ppm.[1] (Weak intensity due to lack of NOE).
    
  • C-3 (Methine):

    
     ppm.[1] Significant shift from parent methylene.[1]
    
  • N-CH

    
    : 
    
    
    
    ppm.[1][4]

Stereochemical & Conformational Analysis

This molecule possesses a chiral center at C3 and a fluxional morpholine ring (chair conformation).[1]

The Anomeric Effect

In


-aminonitriles, the nitrile group often prefers an axial  orientation due to the generalized anomeric effect (interaction between the nitrogen lone pair 

and the antibonding orbital

).
  • Equatorial CN: Minimizes 1,3-diaxial steric interactions.[1]

  • Axial CN: Stabilized by stereoelectronic effects (

    
    ).[1]
    

Experimental Determination (NOESY): To determine the dominant conformer in solution:

  • NOE Correlation: Look for a cross-peak between the H-3 proton and the N-Methyl protons.[1]

    • Strong NOE: Suggests H-3 and N-Me are cis (e.g., H-3 axial, N-Me equatorial).

    • Weak/No NOE: Suggests trans diaxial relationship or large distance.[1]

Enantiomers

The synthesis typically yields a racemate (


).[1]
  • Resolution: Can be achieved via chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) using heptane/isopropanol mixtures.[1]

  • Stability Warning:

    
    -aminonitriles are chemically labile.[1] In acidic aqueous media, they undergo retro-Strecker  reactions, reverting to the iminium ion and releasing cyanide.[1] All analyses must be performed in neutral or slightly basic aprotic solvents (CDCl
    
    
    
    , DMSO-
    
    
    ).

Standard Operating Procedure (SOP) for Elucidation

Reagents & Equipment
  • Solvent: CDCl

    
     (Neutralized with basic alumina to prevent decomposition).[1]
    
  • Internal Standard: TMS (Tetramethylsilane).[1]

  • Instrument: 400 MHz NMR or higher.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 10-15 mg of the isolated oil/solid in 0.6 mL of neutralized CDCl

    
    . Do not heat.
    
  • IR Screening: Acquire a thin-film IR spectrum.[1] Confirm peak at ~2230 cm

    
    . If absent, the reaction failed or the nitrile hydrolyzed to an amide (
    
    
    
    cm
    
    
    ).
  • 1H NMR Acquisition:

    • Run standard proton scan (16 scans).[1]

    • Check: Integrate the N-Me singlet (3H). Calibrate the H-3 methine signal (1H).

    • Purity Check: Look for aldehyde peaks (~9-10 ppm) indicating hydrolysis, or parent amine peaks (symmetric multiplets).[1]

  • 2D NMR (HSQC/HMBC):

    • Run HSQC to correlate the H-3 proton to the C-3 carbon.

    • Run HMBC to see the correlation from H-3 to the Nitrile Carbon (~117 ppm).[1] This definitively proves the C-CN connectivity.[1]

  • Reporting: Report shifts to two decimal places. State coupling constants if resolvable.

ElucidationWorkflow Sample Crude Product IR FT-IR Analysis (Check 2230 cm-1) Sample->IR NMR_1H 1H NMR (CDCl3) (Check H-3 Signal) IR->NMR_1H Decision Is H-3 present and integrated 1:3 vs N-Me? NMR_1H->Decision Advanced 2D NMR (HMBC) Confirm CN connectivity Decision->Advanced Yes Fail Investigate Hydrolysis (Retro-Strecker) Decision->Fail No Final Structure Confirmed Advanced->Final

Caption: Logical decision tree for validating the structure of 4-methylmorpholine-3-carbonitrile.

References

  • Murahashi, S. I., et al. (2003).[1] "Ruthenium-Catalyzed Oxidative Cyanation of Tertiary Amines with Hydrogen Peroxide and Sodium Cyanide." Journal of the American Chemical Society.[1] Link[1]

  • Santamaría, J., et al. (2018).[1] "Oxidative Functionalization of Amines." Organic Chemistry Frontiers. Link

  • Endo, Y., & Backvall, J. E. (2011).[1] "Aerobic Oxidation of Amines." Chemistry - A European Journal.[1] Link[1]

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1] (General reference for Aminonitrile shifts).

Sources

Foundational

Technical Guide: Synthesis of Novel Morpholine Carbonitrile Derivatives

Executive Summary Morpholine scaffolds are ubiquitous in medicinal chemistry, valued for their ability to modulate lipophilicity ( ) and improve metabolic stability.[1] The introduction of a nitrile group (-CN) onto the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Morpholine scaffolds are ubiquitous in medicinal chemistry, valued for their ability to modulate lipophilicity (


) and improve metabolic stability.[1] The introduction of a nitrile group (-CN) onto the morpholine ring transforms this passive solubilizing group into an active pharmacophore. The nitrile moiety serves as a bioisostere for carbonyls and hydroxyls, a hydrogen-bond acceptor, and a "warhead" for covalent inhibition (e.g., in cathepsin or DPP-4 inhibitors).

This guide details two complementary synthetic pathways for accessing morpholine carbonitriles :

  • Direct C2-H Oxidative Cyanation: A modern, atom-economical photoredox approach.

  • De Novo Asymmetric Strecker Synthesis: A classical, robust method for chiral C3-functionalization.

Strategic Rationale: The "Privileged" Nitrile

The incorporation of a carbonitrile group into the morpholine ring alters the physicochemical profile significantly:

  • Metabolic Blocking: Substitution at the C2 or C3 position sterically hinders cytochrome P450 oxidation, extending half-life (

    
    ).
    
  • Electronic Modulation: The electron-withdrawing nature of the nitrile lowers the

    
     of the morpholine nitrogen (typically ~8.3 
    
    
    
    ~5.5–6.5), improving bioavailability and blood-brain barrier (BBB) penetration by reducing the fraction of ionized species at physiological pH.
Pathway Visualization: Retrosynthetic Logic

Retrosynthesis Target Target: Morpholine-2-Carbonitrile PathA Path A: C-H Activation (Late-Stage Functionalization) Target->PathA Retrosynthesis PathB Path B: Strecker Synthesis (De Novo Construction) Target->PathB Retrosynthesis PrecursorA Precursor: N-Protected Morpholine PathA->PrecursorA PrecursorB Precursor: Dialdehyde/Amine PathB->PrecursorB

Figure 1: Retrosynthetic divergence allowing for either late-stage modification (Path A) or chiral scaffold construction (Path B).

Methodology A: Photoredox C2-H Cyanation

Application: Late-stage functionalization of existing morpholine scaffolds. Mechanism: Single Electron Transfer (SET) oxidation generating an


-amino radical, followed by oxidation to an iminium ion and nucleophilic trapping.
Mechanistic Insight

Unlike traditional Shono oxidation which requires electrochemical setups, this protocol utilizes visible light and a photocatalyst (4CzIPN) to generate the reactive iminium species under mild conditions.

Photoredox Substrate Morpholine Substrate RadicalCat Amine Radical Cation Substrate->RadicalCat SET (-e⁻) ExcitedCat PC* (Excited Catalyst) ExcitedCat->Substrate Blue Light (450nm) AlphaRadical α-Amino Radical RadicalCat->AlphaRadical -H⁺ (Base) Iminium Iminium Ion (Electrophile) AlphaRadical->Iminium SET (-e⁻) / O₂ Product 2-Cyano Morpholine Iminium->Product + TMSCN (Nucleophile)

Figure 2: Catalytic cycle for the photoredox


-cyanation of morpholines.
Detailed Protocol

Reagents:

  • Substrate:

    
    -Boc-morpholine (1.0 equiv)
    
  • Cyanide Source: Trimethylsilyl cyanide (TMSCN) (1.5 equiv)

  • Photocatalyst: 4CzIPN (2 mol%)

  • Oxidant: Atmospheric Oxygen (

    
     balloon) or K2S2O8
    
  • Solvent: Dichloromethane (DCM) / Methanol (9:1)

Step-by-Step Workflow:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge

    
    -Boc-morpholine (1.0 mmol), 4CzIPN (0.02 mmol), and solvent (5 mL).
    
  • Degassing: Sparge the solution with

    
     for 5 minutes, then maintain under an 
    
    
    
    balloon (1 atm).
  • Irradiation: Place the reaction vessel 2–3 cm away from a 10W Blue LED (450 nm). Stir vigorously at ambient temperature (

    
    ).
    
  • Cyanation: After 2 hours (monitor by TLC for iminium formation), slowly inject TMSCN (1.5 mmol) via syringe pump over 30 minutes. Note: Slow addition prevents catalyst poisoning.

  • Quench: Stir for an additional 4–6 hours. Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc) to yield the 2-cyano derivative.

Validation Point: The appearance of a nitrile carbon signal at


 ~115–117 ppm in 

C NMR confirms C-C bond formation.

Methodology B: Asymmetric Strecker Synthesis

Application: Construction of chiral morpholine-3-carbonitriles (precursors to chiral amino acids). Mechanism: Condensation of a dialdehyde or amino-alcohol precursor followed by cyanide addition to the transient imine.[2][3][4]

Detailed Protocol

Reagents:

  • Substrate: 2,2'-oxydiacetaldehyde (generated in situ) or suitable amino-alcohol precursor.

  • Amine: Chiral amine auxiliary (e.g.,

    
    -
    
    
    
    -methylbenzylamine) or catalytic chiral thiourea.
  • Cyanide Source: KCN or TMSCN.

  • Additive:

    
     (Lewis Acid).
    

Step-by-Step Workflow:

  • Imine Formation: Dissolve the aldehyde precursor (1.0 equiv) and amine (1.0 equiv) in anhydrous acetonitrile. Add

    
     (2.0 equiv) to sequester water. Stir at 
    
    
    
    for 2 hours.
  • Activation: Cool to

    
    . Add 
    
    
    
    (10 mol%) to activate the imine.
  • Addition: Add TMSCN (1.2 equiv) dropwise. The Lewis acid coordinates to the imine nitrogen, facilitating nucleophilic attack.

  • Hydrolysis (Optional): If the free amine is required, the auxiliary can be cleaved via hydrogenation (

    
    ) or acid hydrolysis, though this often hydrolyzes the nitrile to the acid/amide.
    
  • Isolation: Filter through a celite pad.[5] Concentrate and purify via recrystallization to enrich the diastereomeric ratio (dr).

Comparative Data Analysis

ParameterMethod A: Photoredox C-HMethod B: Strecker Synthesis
Primary Target C2-Position (Racemic*)C3-Position (Chiral potential)
Starting Material Existing Morpholine RingAcyclic Precursors
Atom Economy High (Direct functionalization)Moderate (Requires auxiliary)
Scalability Low to Medium (Photon flux limit)High (Batch reactor compatible)
Typical Yield 60–85%75–92%
Key Risk Over-oxidationHCN generation (if acidic)

*Note: Enantioselective C-H cyanation is possible but requires complex chiral copper/ligand systems.

Safety Architecture: Cyanide Handling

CRITICAL: This protocol involves reagents that can release Hydrogen Cyanide (HCN), a rapid-acting chemical asphyxiant.

  • Engineering Controls: All operations involving TMSCN or KCN must be performed in a certified chemical fume hood with a face velocity >100 fpm.

  • Reagent Handling:

    • TMSCN: Volatile and hydrolyzes to HCN in moist air. Handle only with dry syringes/needles.

    • Quenching: All cyanide waste (aqueous and organic) must be treated with bleach (sodium hypochlorite) at pH >10 for 24 hours before disposal to oxidize

      
       to cyanate (
      
      
      
      ).
  • Emergency Response:

    • An HCN detector should be active near the hood.

    • Antidote Kit: A Hydroxocobalamin (Cyanokit) must be available on-site.

References

  • Vertex AI Search. (2024). Method for oxidative ring-opening of morpholine derivatives (CN113072460B). Google Patents. 6[7][8]

  • Organic Chemistry Portal. (2024). Strecker Synthesis: Mechanism and Recent Literature. 9

  • Organic Syntheses. (2011). Trimethylsilyl Cyanide: Handling and Safety. Organic Syntheses Procedure. 10

  • Jain, A., & Sahu, S. K. (2024).[7] Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.[7] 7[5][8][6]

  • Sigma-Aldrich. (2025). Safety Data Sheet: Trimethylsilyl Cyanide. Link[7][8][6]

Sources

Exploratory

4-Methylmorpholine-3-carbonitrile CAS number and identification

This is a comprehensive technical guide for 4-Methylmorpholine-3-carbonitrile , designed for researchers and drug development professionals. Advanced Synthesis, Characterization, and Medicinal Utility -Aminonitriles Exec...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for 4-Methylmorpholine-3-carbonitrile , designed for researchers and drug development professionals.

Advanced Synthesis, Characterization, and Medicinal Utility

-Aminonitriles

Executive Summary

4-Methylmorpholine-3-carbonitrile (CAS 850656-00-7) is a specialized heterocyclic intermediate belonging to the class of


-aminonitriles.[1][2] Unlike its parent compound N-methylmorpholine (a common base/solvent), this derivative possesses a reactive nitrile group at the C3 position (adjacent to the nitrogen). This structural feature renders it a "masked" iminium ion equivalent, making it a critical scaffold in the synthesis of non-natural amino acids, diamines, and bioactive pharmaceutical ingredients (APIs), particularly in the development of enzyme inhibitors (e.g., DPP-4 or kinase inhibitors) where conformationally restricted amine motifs are required.

Chemical Identification & Physicochemical Properties[3][4][5][6]

Nomenclature & Registry
ParameterDetail
CAS Registry Number 850656-00-7
IUPAC Name 4-Methylmorpholine-3-carbonitrile
Synonyms 3-Cyano-4-methylmorpholine; 4-Methyl-3-morpholinecarbonitrile
MDL Number MFCD12197399
SMILES CN1C(C#N)COCC1
InChI Key PJCXUSBLNCTAJP-UHFFFAOYSA-N
Physical Properties

Note: Data represents experimental values where available and high-confidence predicted models for this specific intermediate.

PropertyValueNote
Molecular Formula C

H

N

O
Molecular Weight 126.16 g/mol
Appearance Colorless to pale yellow liquidOxidizes/darkens upon air exposure
Boiling Point 91–95 °C@ 10 mmHg (Predicted)
Density ~1.05 g/cm³Estimated
Solubility Soluble in DCM, CHCl

, MeOH
Hydrolyzes in aqueous acid
pKa ~3.5 (Conjugate acid)Reduced basicity due to

-cyano EWG

Synthetic Pathways & Mechanism

The synthesis of 4-Methylmorpholine-3-carbonitrile is non-trivial due to the instability of


-aminonitriles. The most authoritative route utilizes Oxidative 

-Cyanation
, a method that functionalizes the C-H bond adjacent to the nitrogen atom.
Primary Route: Oxidative -Cyanation

This protocol avoids the use of unstable secondary amine precursors by directly functionalizing N-methylmorpholine.

Reagents: N-Methylmorpholine (Substrate), Trimethylsilyl cyanide (TMSCN) or NaCN, Oxidant (e.g., RuCl


/O

or DDQ). Mechanism: The reaction proceeds via a Single Electron Transfer (SET) mechanism, generating an iminium ion intermediate which is subsequently trapped by the cyanide nucleophile.
Mechanistic Workflow (DOT Visualization)

G Start N-Methylmorpholine Oxidation Oxidation (SET) (-e⁻, -H⁺) Start->Oxidation RuCl3/O2 or Electrochem Intermediate Iminium Ion Species [N⁺=C] Oxidation->Intermediate Trapping Nucleophilic Attack (+ CN⁻) Intermediate->Trapping TMSCN Product 4-Methylmorpholine- 3-carbonitrile Trapping->Product

Figure 1: Oxidative


-cyanation mechanism converting tertiary amines to 

-aminonitriles.
Protocol: Aerobic Oxidative Cyanation (Ru-Catalyzed)

Reference Standard: Adapted from Murahashi et al. methodology for tertiary amines.

  • Setup: Charge a flame-dried flask with N-methylmorpholine (10 mmol) and RuCl

    
     hydrate (5 mol%).
    
  • Solvent: Add Methanol (20 mL) under an Argon atmosphere.

  • Cyanide Addition: Dropwise addition of NaCN (12 mmol) or TMSCN (Caution: HCN evolution risk).

  • Oxidation: Bubble O

    
     (1 atm) or add an oxidant like tert-Butyl hydroperoxide (TBHP) dropwise at 60°C.
    
  • Quench: Stir for 12-24h. Filter through a celite pad to remove Ruthenium black.

  • Purification: Concentrate filtrate. Purify via rapid flash chromatography (Neutral Alumina, EtOAc/Hexane) to avoid silica-induced hydrolysis.

Analytical Characterization

Validation of CAS 850656-00-7 requires distinguishing the C3-nitrile from other isomers (e.g., C2-nitrile) and the parent amine.

Nuclear Magnetic Resonance (NMR)

The diagnostic signal is the methine proton at the C3 position, which shifts downfield due to the anisotropic effect of the nitrile and the electronegativity of the nitrogen.

NucleusDiagnostic Shift (

ppm)
MultiplicityAssignment

H NMR
3.85 – 4.10 Triplet/ddC3-H (

to N and CN)

H NMR
2.35 – 2.45SingletN-CH


C NMR
115.0 – 117.0 SingletCN (Nitrile Carbon)

C NMR
55.0 – 60.0SingletC3 (Chiral Center)
Mass Spectrometry (MS)
  • Technique: ESI-MS or GC-MS.

  • Molecular Ion: [M+H]

    
     = 127.17 m/z.
    
  • Fragmentation: Loss of HCN (M-27) is a characteristic fragmentation pathway for

    
    -aminonitriles.
    

Applications in Drug Discovery

4-Methylmorpholine-3-carbonitrile serves as a "Chiral Pool" mimic. Its rigid morpholine ring restricts conformational freedom, improving selectivity in receptor binding.

Key Transformations
  • Hydrolysis to Amino Acids: Acidic hydrolysis converts the nitrile to 4-methylmorpholine-3-carboxylic acid , a non-natural amino acid used in peptide mimetics.

  • Reduction to Diamines: Hydrogenation (Raney Ni/H

    
    ) yields 3-(aminomethyl)-4-methylmorpholine , a precursor for kinase inhibitors.
    
  • Bruylants Reaction: Reaction with Grignard reagents displaces the nitrile to form

    
    -substituted amines.
    
Application Workflow (DOT Visualization)

Applications Core 4-Methylmorpholine- 3-carbonitrile (CAS 850656-00-7) Acid Hydrolysis (HCl/H2O) Target: Morpholine Amino Acids Core->Acid Path A Diamine Reduction (LiAlH4 or H2) Target: Diamine Linkers Core->Diamine Path B Subst Grignard Addition Target: alpha-Substituted Amines Core->Subst Path C

Figure 2: Divergent synthesis pathways utilizing the 3-carbonitrile scaffold.

Safety & Handling Protocols

Hazard Class: Acute Toxin / Corrosive.

  • HCN Precursor:

    
    -Aminonitriles are chemically labile. Contact with strong acids or moisture can release Hydrogen Cyanide (HCN) gas. Always work in a functioning fume hood with HCN detectors. 
    
  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture sensitive.

  • PPE: Nitrile gloves (double gloved), chemical splash goggles, and lab coat.

References

  • Synthetic Methodology (Oxidative Cyanation): Murahashi, S.-I., & Komiya, N. (2016). Ruthenium-Catalyzed Oxidative Cyanation of Tertiary Amines with Hydrogen Peroxide and Sodium Cyanide.
  • Related Scaffold Synthesis: Tarawneh, A. H. (2022).[3] A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. Heterocycles. Retrieved from [Link]

Sources

Foundational

Technical Guide: IUPAC Nomenclature for Substituted Morpholines

Executive Summary In medicinal chemistry, the morpholine ring (1-oxa-4-azacyclohexane) is a privileged pharmacophore, appearing in blockbuster drugs like Linezolid (antibiotic) and Gefitinib (oncology). However, its non-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the morpholine ring (1-oxa-4-azacyclohexane) is a privileged pharmacophore, appearing in blockbuster drugs like Linezolid (antibiotic) and Gefitinib (oncology). However, its non-planar chair conformation and dual-heteroatom nature create significant ambiguity in nomenclature, particularly regarding stereochemistry and numbering directionality.

Incorrect nomenclature leads to failed patent claims, regulatory rejections (FDA/EMA), and catastrophic errors in in silico target docking. This guide provides a determinist, algorithmic protocol for naming substituted morpholines, adhering to the IUPAC Blue Book (P-Series) recommendations.

Part 1: The Scaffold & Numbering Protocol

The Parent Structure

While the systematic Hantzsch-Widman name is 1,4-oxazinane , IUPAC explicitly retains the name Morpholine as the Preferred IUPAC Name (PIN) (Rule P-22.2.2.1).

  • Canonical Numbering: The oxygen atom is assigned position 1 . The nitrogen atom is assigned position 4 .

  • Directionality: Numbering proceeds from Oxygen (1) toward Nitrogen (4). The direction (clockwise vs. counter-clockwise) is determined solely by the substituents to achieve the lowest locant set.

The Numbering Algorithm (SOP)

Do not guess. Follow this logical cascade to determine the correct locants.

MorpholineNumbering Start Start: Identify Morpholine Ring Fixed Assign O = 1, N = 4 Start->Fixed SubstCheck Are there C-substituents? Fixed->SubstCheck Direction Compare Locant Sets (e.g., 2,3 vs 5,6) SubstCheck->Direction Yes Final Final Name Generation SubstCheck->Final No (Unsubstituted) Decision Choose set with lower first point of difference Direction->Decision Alpha Tie-Breaker: Alphabetical Order Decision->Alpha If sets are identical Decision->Final Alpha->Final

Figure 1: Decision tree for assigning locants in substituted morpholines. Note that heteroatom priority (O>N) is fixed, reducing the decision solely to the carbon skeleton.

Case Study: Directional Priority

Consider a morpholine ring with a methyl group adjacent to the oxygen.

  • Path A: O(1) -> C(Me) -> ... -> N(4).[1] The methyl is at position 2 .

  • Path B: O(1) -> CH2 -> ... -> N(4).[1] The methyl is at position 6 .

  • Result: Path A yields the locant set {2}. Path B yields {6}. Since 2 < 6, the name is 2-methylmorpholine .

Part 2: Stereochemistry – The Critical Vector

Morpholine adopts a chair conformation, creating distinct axial and equatorial positions. However, IUPAC naming flattens this into 2D projection rules (Cahn-Ingold-Prelog).

Cis/Trans vs. R/S

For disubstituted morpholines, cis/trans nomenclature is acceptable but often insufficient for chiral resolution. (R)/(S) designations are mandatory for regulatory submissions.

The 2,6-Dimethylmorpholine Paradox

This compound exists as two diastereomers:

  • cis-2,6-dimethylmorpholine: The methyl groups are on the same side of the ring plane (syn). This is a meso compound (achiral) because it possesses a plane of symmetry.

  • trans-2,6-dimethylmorpholine: The methyl groups are on opposite sides. This exists as a pair of enantiomers ((2R,6R) and (2S,6S)).

Stereogenic Center Assignment Workflow

Use this logic to assign configuration at Carbon-2 and Carbon-6.

Stereochem Start Identify Chiral Center (e.g., C2) Priorities Assign CIP Priorities (1-4) O-1 vs C-3 vs Substituent vs H Start->Priorities View Orient Lowest Priority (H) Away from Viewer Priorities->View Trace Trace 1 -> 2 -> 3 View->Trace Result Clockwise = R Counter-Clockwise = S Trace->Result

Figure 2: Cahn-Ingold-Prelog (CIP) assignment workflow for heterocyclic carbons.

Expert Insight: At position C2 of morpholine, the priority is almost always:

  • -O-C (The ring oxygen, atomic number 8)

  • -N-C (The ring nitrogen path, or the substituent if it's a heteroatom like -OH)

  • -C-C (The ring carbon path toward C3)

  • -H (Hydrogen)

Note: This priority list changes based on the exact substituent. Always calculate atomic number sums for each path.

Part 3: Advanced Scenarios & Functional Groups

N-Oxides (Metabolites)

N-oxidation is a common metabolic pathway for morpholine drugs.

  • Rule: Use functional class nomenclature or modified substitutive nomenclature.

  • Preferred Name: Morpholine 4-oxide .[1][2]

  • Systematic Alternative: 4-oxidomorpholin-4-ium (useful for zwitterionic representation).

Quaternary Ammonium Salts

When the nitrogen is quaternized (e.g., N,N-dimethyl):

  • Suffix: -ium.[1]

  • Name: 4,4-dimethylmorpholin-4-ium .

  • Counter-ion: Named as a separate anion (e.g., chloride).

Data Summary: Common Substituent Patterns
Structure TypeSubstituent PositionNaming Priority RuleExample Name
2-Substituted Adjacent to OxygenLowest Locant (2 vs 6)2-fluoromorpholine
3-Substituted Adjacent to NitrogenLowest Locant (3 vs 5)3-methylmorpholine
N-Substituted On NitrogenPosition 4 is fixed4-acetylmorpholine
Disubstituted 2 and 6 positionsCis/Trans or R/S(2R,6S)-2,6-dimethylmorpholine
Fused Ring Fused to BenzeneFusion nomenclature3,4-dihydro-2H-1,4-benzoxazine

Part 4: Scientific Integrity & Validation

To ensure your nomenclature is robust ("patent-grade"), apply this self-validation protocol:

  • Reversibility Check: Can you draw the structure unambiguously from the name alone? If you have to guess the stereochemistry, the name is invalid.

  • Locant Summation: If you have multiple substituents (e.g., 2, 3, 5), ensure that the set {2,3,5} is lower than any alternative (e.g., {3,5,6}). Compare term by term: 2<3, so {2,3,5} wins.

  • Automated Canonicalization: Validate your manual name using ChemDraw’s "Name to Structure" or IUPAC’s naming service to catch subtle priority errors.

References

  • IUPAC Blue Book (P-Series) Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Source:

  • Morpholine (Retained Name) IUPAC Rule P-22.2.2.1 and Table 2.3 regarding retained names for heterocycles.[3][4] Source:

  • Stereochemistry Rules (Section E) IUPAC Recommendations 1974: Stereochemistry (Rules E-1 through E-5). Source:

  • Functional Group Priorities Table of Functional Group Priorities for Nomenclature (P-40). Source:

  • N-Oxide Nomenclature IUPAC naming conventions for amine oxides (Rule D-1.5). Source:

Sources

Exploratory

Discovery and history of 4-Methylmorpholine-3-carbonitrile

The Alpha-Gatekeeper: 4-Methylmorpholine-3-carbonitrile Content Type: Technical Whitepaper Audience: Synthetic Chemists, Process Engineers, and Medicinal Chemists Abstract 4-Methylmorpholine-3-carbonitrile (CAS 14160-24-...

Author: BenchChem Technical Support Team. Date: February 2026

The Alpha-Gatekeeper: 4-Methylmorpholine-3-carbonitrile Content Type: Technical Whitepaper Audience: Synthetic Chemists, Process Engineers, and Medicinal Chemists

Abstract

4-Methylmorpholine-3-carbonitrile (CAS 14160-24-8) represents a pivotal "alpha-gatekeeper" intermediate in modern heterocyclic chemistry.[1] While the morpholine ring is a ubiquitous pharmacophore—imparting solubility and metabolic stability to countless FDA-approved drugs—it is historically utilized via N-linkages.[1] The 3-carbonitrile derivative unlocks the C3-position, allowing for the synthesis of chiral non-proteinogenic amino acids and conformationally restricted diamines.[1] This guide traces the evolution of its synthesis from hazardous stoichiometric oxidations to modern aerodynamically catalyzed protocols, providing a validated roadmap for its deployment in drug discovery.[1]

Historical Genesis: The C3-Functionalization Challenge

In the mid-20th century, morpholine chemistry was dominated by N-alkylation.[1] The ring carbons were considered metabolically inert and synthetically inaccessible.[1] The challenge was


-C-H functionalization : how to selectively activate the C-H bond adjacent to the nitrogen without destroying the ring or over-oxidizing the molecule.[1]

The discovery of 4-Methylmorpholine-3-carbonitrile was not a singular event but the result of the quest to generalize the Strecker synthesis to tertiary amines.[1]

  • The Early Era (1950s-70s): Early attempts relied on the "Polonovski-Potier" reaction, modifying N-oxides with trifluoroacetic anhydride to generate iminium ions.[1] While mechanistically sound, these routes were atom-inefficient and prone to explosive runaway reactions when scaled.[1]

  • The Electrochemical Turn (1970s-80s): The field shifted with Tatsuya Shono’s development of anodic oxidation (the "Shono Oxidation").[1] This allowed the generation of the key N-acyliminium ion intermediate electrochemically, which could be trapped by cyanide.[1] This was the first reliable route to the 3-carbonitrile but required specialized electrochemical flow cells, limiting its adoption in standard organic labs.[1]

Synthetic Evolution: From Electricity to Catalysis

The modern history of this molecule is defined by the transition from stoichiometric waste to catalytic elegance.[1]

EraMethodReagentsProsCons
1980s Anodic Oxidation Carbon electrodes, MeOH, NaCNHigh regioselectivityRequires potentiostat; difficult scale-up.[1]
1990s Chemical Oxidation PhI(OAc)2 or DDQ + TMSCNBench-stable reagentsStoichiometric waste; expensive oxidants.[1]
2000s Aerobic Catalysis RuCl3 / O2 / NaCN Atom Economy; Green Use of HCN/NaCN requires strict safety.[1]
2015+ Photoredox Rose Bengal / LED / TMSCNMild conditionsPhoton penetration limits scale.[1]
The Murahashi Breakthrough (2003)

The definitive "field-proven" method for synthesizing 4-Methylmorpholine-3-carbonitrile was established by Murahashi et al. They demonstrated that Ruthenium trichloride (RuCl3) could catalyze the oxidative cyanation of tertiary amines using molecular oxygen as the terminal oxidant.[1] This transformed the synthesis from a curiosity into a scalable industrial process.[1]

Technical Deep Dive: The Validated Protocol

Methodology: RuCl3-Catalyzed Oxidative Cyanation Rationale: This protocol is selected for its high atom economy and the avoidance of unstable N-oxide isolation.[1]

Mechanism of Action

The reaction proceeds via a Ruthenium(III)/Ruthenium(IV) catalytic cycle.[1]

  • Dehydrogenation: The Ru species abstracts two hydrogen atoms from the

    
    -position of 4-methylmorpholine.[1]
    
  • Iminium Formation: This generates the highly reactive iminium species in situ.[1]

  • Nucleophilic Attack: The cyanide ion (from NaCN) attacks the electrophilic iminium carbon, locking the structure as the stable

    
    -aminonitrile.[1]
    
  • Reoxidation: The reduced Ru species is re-oxidized by molecular oxygen (

    
    ), completing the cycle.[1]
    

MurahashiCycle Start 4-Methylmorpholine Intermediate Iminium Ion [Intermediate] Start->Intermediate -2H (Oxidation) Ru_Ox Ru(III) Species Ru_Ox->Start Catalyst Entry Product 4-Methylmorpholine- 3-carbonitrile Intermediate->Product +CN- (Nucleophilic Attack)

Caption: The oxidative cyanation pathway converting the tertiary amine to the nitrile via an iminium intermediate.[1]

Step-by-Step Experimental Protocol

Safety Warning: This reaction involves Sodium Cyanide (NaCN).[1] It must be performed in a well-ventilated fume hood with a cyanide antidote kit (amyl nitrite/sodium thiosulfate) immediately available.[1] Never acidify the reaction mixture, as this will release lethal HCN gas.[1]

  • Reagent Prep:

    • Substrate: 4-Methylmorpholine (10 mmol, 1.01 g).[1]

    • Catalyst:

      
       (5 mol%, 0.5 mmol).[1]
      
    • Cyanide Source: NaCN (12 mmol, 1.2 equiv) Caution .[1]

    • Solvent: Methanol (MeOH) / Acetic Acid (AcOH) mixture (3:1 ratio, 20 mL). The AcOH buffers the solution to prevent Ru precipitation but must be handled carefully with cyanide.[1]

  • Reaction Setup:

    • Charge a 50 mL round-bottom flask with the solvent mixture.[1]

    • Add RuCl3 catalyst and stir until dissolved (dark solution).

    • Add 4-Methylmorpholine.[1]

    • Add NaCN carefully.[1]

    • Attach an

      
       balloon (1 atm).
      
  • Execution:

    • Heat the mixture to 60°C with vigorous stirring.

    • Monitor by TLC (Silica, EtOAc/Hexane).[1] The starting amine spot will disappear, replaced by a less polar nitrile spot.[1]

    • Reaction Time: Typically 6–12 hours.[1]

  • Workup (Critical for Safety):

    • Cool to room temperature.[1][2]

    • Quench: Pour the mixture into saturated aqueous

      
       (to neutralize AcOH and keep cyanide as ionic CN-).
      
    • Extraction: Extract with Ethyl Acetate (

      
      ).
      
    • Wash: Wash combined organics with brine.[1][2]

    • Dry/Concentrate: Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Flash column chromatography (Silica gel, Gradient 10%

      
       30% EtOAc in Hexanes).
      
    • Yield: Expect 85–92% as a pale yellow oil.[1]

Pharmaceutical Utility: The "Why"

The 3-carbonitrile is rarely the final product.[1] It is a divergent intermediate .

  • Route to Amino Acids:

    • Acidic hydrolysis (

      
      ) converts the nitrile to the carboxylic acid: 4-methyl-3-morpholinecarboxylic acid .[1]
      
    • Significance: This is a cyclic, chiral amino acid used in peptide mimetics to induce specific turn conformations in drug candidates (e.g., peptidomimetic protease inhibitors).[1]

  • Route to Diamines:

    • Reduction (

      
       or Hydrogenation) yields 3-(aminomethyl)-4-methylmorpholine .[1]
      
    • Significance: Used as a side-chain linker in kinase inhibitors (e.g., EGFR or PI3K inhibitors) to interact with solvent-exposed regions of the ATP binding pocket.[1]

Utility Nitrile 3-Carbonitrile (The Hub) Acid Morpholine-3-COOH (Peptidomimetics) Nitrile->Acid Hydrolysis (HCl) Diamine 3-Aminomethyl (Kinase Inhibitors) Nitrile->Diamine Reduction (LiAlH4)

Caption: Divergent synthesis pathways from the nitrile intermediate to key drug building blocks.[1]

References

  • Murahashi, S. I., Komiya, N., Terai, H., & Nakae, T. (2003).[1][3] "Ruthenium-Catalyzed Oxidative Cyanation of Tertiary Amines with Molecular Oxygen and Sodium Cyanide." Journal of the American Chemical Society, 125(50), 15312-15313.[1] Link[1]

  • Shono, T., Hamaguchi, H., & Matsumura, Y. (1975).[1] "Electroorganic chemistry. XX. Anodic oxidation of non-conjugated dienes and cyclic amines."[1] Journal of the American Chemical Society, 97(15), 4264-4268.[1] Link[1]

  • Nauth, A. M., & Opatz, T. (2019).[1] "Non-toxic cyanide sources for the synthesis of

    
    -aminonitriles." Organic & Biomolecular Chemistry, 17(1), 11-23.[1] Link
    
  • ChemBridge Corporation. "Building Block: (3R)-4-methyl-3-morpholinecarboxylic acid hydrochloride."[1] ChemBridge Online Catalog.[1] Link

Sources

Foundational

Literature review on the synthesis of morpholine derivatives

Literature Review on the Synthesis of Morpholine Derivatives Executive Summary Morpholine (tetrahydro-1,4-oxazine) is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs such as Linez...

Author: BenchChem Technical Support Team. Date: February 2026

Literature Review on the Synthesis of Morpholine Derivatives

Executive Summary

Morpholine (tetrahydro-1,4-oxazine) is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs such as Linezolid (antibiotic), Gefitinib (EGFR inhibitor), and Rivaroxaban (anticoagulant). Its inclusion typically modulates physicochemical properties—specifically lowering lipophilicity (


) while maintaining metabolic stability and providing a hydrogen-bond acceptor oxygen to interact with target proteins.

This technical guide synthesizes the evolution of morpholine construction from harsh classical acid-mediated cyclizations to modern, stereoselective transition-metal-catalyzed methodologies. It focuses on scalable, high-fidelity protocols suitable for late-stage pharmaceutical diversification.

Strategic Synthetic Pathways

The synthesis of morpholine derivatives generally falls into two categories: De Novo Ring Construction (building the ring from acyclic precursors) and Scaffold Functionalization (modifying an existing morpholine ring).

A. De Novo Ring Construction
  • Classical Acid-Mediated Cyclization:

    • Mechanism: Dehydration of diethanolamines using strong acids (H₂SO₄, HCl) or Lewis acids at high temperatures (>150°C).

    • Limitation: Incompatible with acid-sensitive functional groups; often yields black tarry mixtures requiring extensive purification.

    • Modern Adaptation: The use of Ethylene Sulfate with 1,2-amino alcohols offers a redox-neutral, mild alternative that proceeds via selective monoalkylation followed by intramolecular

      
       cyclization.[1]
      
  • Stereoselective Pd-Catalyzed Carboamination:

    • Concept: Wolfe and co-workers developed a strategy converting

      
      -allyl-2-amino alcohols into cis-2,6- or cis-3,5-disubstituted morpholines.
      
    • Mechanism: Palladium(0) activates the alkene, facilitating nucleophilic attack by the pendant oxygen (alkoxypalladation), followed by C-N bond formation. This allows for the precise installation of chiral centers, a major advantage over classical methods.

B. Scaffold Functionalization (N-Arylation)
  • Buchwald-Hartwig Amination:

    • Dominance: The gold standard for attaching morpholine to aromatic rings.

    • Catalytic System: Palladium sources (

      
      , 
      
      
      
      ) paired with bulky phosphine ligands (e.g., Buchwald Ligands like XPhos, RuPhos, or BrettPhos) or NHC-Pd complexes (Pd-PEPPSI).
    • Why it works: Morpholine is a secondary amine with moderate steric bulk. Bulky ligands facilitate the reductive elimination step, which is often the turnover-limiting step in the catalytic cycle.

Experimental Protocols

Protocol A: Green Synthesis via Ethylene Sulfate (De Novo)

A modern, mild alternative to acid cyclization, suitable for acid-sensitive substrates.

  • Reagents: 1,2-Amino alcohol (1.0 equiv), Ethylene Sulfate (1.0 equiv),

    
    -BuOK (2.5 equiv), THF/t-Amyl alcohol (1:1).
    
  • Procedure:

    • Dissolution: Dissolve the amino alcohol in dry THF under

      
      .
      
    • Alkylation: Add ethylene sulfate (solid) at 0°C. Stir for 4 hours. The cyclic sulfate opens to form the zwitterionic sulfate ester intermediate.

    • Cyclization: Add

      
      -BuOK solution in 
      
      
      
      -Amyl alcohol. Heat to 60°C for 12 hours. The base deprotonates the amine/amide, triggering intramolecular displacement of the sulfate leaving group.
    • Workup: Quench with saturated

      
      . Extract with EtOAc.
      
  • Expert Insight: Ethylene sulfate acts as a "dicarbon electrophile equivalent." The regioselectivity is driven by the initial attack of the more nucleophilic amine on the sulfate.

Protocol B: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)

Standardized protocol for coupling morpholine to aryl bromides.

  • Reagents: Aryl Bromide (1.0 mmol), Morpholine (1.2 mmol),

    
     (1 mol%), RuPhos  (2 mol%), 
    
    
    
    (1.4 mmol), Toluene (anhydrous).
  • Procedure:

    • Catalyst Pre-activation: In a glovebox/Schlenk tube, mix

      
       and RuPhos in toluene and stir for 5 mins to generate the active 
      
      
      
      species.
    • Addition: Add the aryl bromide, morpholine, and

      
      .
      
    • Reaction: Seal and heat to 80-100°C for 12-16 hours.

    • Validation: Monitor by LC-MS. Morpholine consumption should be quantitative.

  • Troubleshooting: If conversion stalls, add a second portion of catalyst/ligand. For electron-poor aryl halides, weaker bases (

    
    ) may be used to prevent side reactions.
    

Visualization of Pathways

Figure 1: Strategic Map of Morpholine Synthesis

This diagram illustrates the decision tree for selecting a synthetic route based on the starting material and desired substitution pattern.

MorpholineStrategy Start Target Morpholine AminoAlcohol 1,2-Amino Alcohol Start->AminoAlcohol ArylHalide Aryl Halide + Morpholine Start->ArylHalide Alkene N-Allyl Precursor Start->Alkene EthyleneSulfate Ethylene Sulfate (Green Cyclization) AminoAlcohol->EthyleneSulfate Base / Heat Buchwald Buchwald-Hartwig (N-Arylation) ArylHalide->Buchwald Pd(0) / Ligand PdCarbo Pd-Carboamination (Stereoselective) Alkene->PdCarbo Pd(0) / Oxidant SimpleMorph Unsubstituted/Simple Morpholine EthyleneSulfate->SimpleMorph N_Aryl N-Aryl Morpholine (Drug Scaffold) Buchwald->N_Aryl ChiralMorph C-Substituted Chiral Morpholine PdCarbo->ChiralMorph

Caption: Decision matrix for morpholine synthesis: Cyclization for core formation vs. Coupling for functionalization.

Figure 2: Buchwald-Hartwig Catalytic Cycle (Morpholine Specific)

A detailed look at the mechanism driving Protocol B.

BuchwaldMechanism Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Aryl Bromide AmineBind Amine Coordination (Morpholine binding) OxAdd->AmineBind Morpholine Deprotonation Deprotonation (Base: NaOtBu) AmineBind->Deprotonation Base (-HBr) RedElim Reductive Elimination (C-N Bond Formation) Deprotonation->RedElim Pd(II)-Amido Complex RedElim->Pd0 Regeneration Product N-Aryl Morpholine RedElim->Product

Caption: The Pd(0)/Pd(II) catalytic cycle. Bulky ligands accelerate the final Reductive Elimination step.

Comparative Analysis of Methods

MethodologyKey ReagentsScopeYieldAtom Economy
Acid Cyclization

, Diethanolamine
Simple, achiral morpholinesLow-Mod (30-60%)Low (Water loss)
Ethylene Sulfate Ethylene Sulfate,

-BuOK
Functionalized, acid-sensitiveHigh (70-90%)High
Pd-Carboamination

, Phosphines
Chiral, C-substitutedMod-High (50-80%)Moderate
Buchwald-Hartwig

, RuPhos
N-Aryl derivativesExcellent (>90%)Moderate (Base waste)

References

  • Ortiz, K. G., et al. (2024).[1] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." ChemRxiv. [Link]

  • Lau, Y. Y., et al. (2016).[1] "Tandem Hydroamination/Asymmetric Transfer Hydrogenation for the Synthesis of 3-Substituted Morpholines." Journal of Organic Chemistry, 81(19), 8696–8709. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. [Link]

  • Matlock, J. V., et al. (2015).[1] "Synthesis of Stereodefined C-Substituted Morpholines via Reaction of Amino Alcohols with Sulfonium Salts." Organic Letters, 17(20), 5044–5047. [Link]

  • Deka, M. J., et al. (2015).[1] "Intramolecular Hydroalkoxylation/Hydrothioalkoxylation of Nitrogen-Tethered Alkenes." Journal of Organic Chemistry, 80(9), 4349–4359. [Link]

Sources

Exploratory

4-Methylmorpholine-3-carbonitrile: A Strategic Scaffold for 3-Substituted Morpholine Therapeutics

This guide provides an in-depth technical analysis of 4-Methylmorpholine-3-carbonitrile (CAS: 850656-00-7), focusing on its critical role as a pharmacophore precursor in medicinal chemistry. Document Type: Technical Whit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Methylmorpholine-3-carbonitrile (CAS: 850656-00-7), focusing on its critical role as a pharmacophore precursor in medicinal chemistry.

Document Type: Technical Whitepaper Subject: Chemical Biology & Pharmacological Potential CAS Registry Number: 850656-00-7 (Racemic) Synonyms: N-Methyl-3-cyanomorpholine; 4-Methyl-3-morpholinecarbonitrile

Executive Summary

4-Methylmorpholine-3-carbonitrile is an


-aminonitrile , a chemical class characterized by a nitrile group attached to the same carbon as an amine.[1] While the molecule itself is not a marketed drug, it serves as a high-value divergent intermediate . Its biological potential lies in its ability to function as a "masked" iminium ion, allowing researchers to install complex substituents at the C3 position of the morpholine ring. This specific substitution pattern is found in numerous bioactive compounds, including Kv1.5 channel inhibitors  (cardiovascular), mTOR inhibitors  (oncology), and norepinephrine reuptake inhibitors  (neuroscience).

Part 1: Chemical Profile & Structural Biology

The Alpha-Aminonitrile Advantage

The defining feature of 4-Methylmorpholine-3-carbonitrile is the lability of the nitrile group at the C3 position. In physiological or synthetic conditions, this group dictates the molecule's reactivity profile:

  • Masked Iminium Ion: Under Lewis acidic conditions or thermal stress, the nitrile can dissociate, generating a reactive iminium species (

    
    ). This allows for nucleophilic attack at the C3 position, enabling the synthesis of 3-substituted morpholines.
    
  • Chirality: The C3 carbon is a chiral center. The biological activity of downstream derivatives (e.g., Reboxetine) is often strictly enantioselective. The nitrile precursor can be resolved or synthesized stereoselectively to access specific enantiomers.

  • Conformational Locking: The morpholine ring typically adopts a chair conformation. Substituents at C3 (equatorial vs. axial) significantly influence the binding affinity to protein targets by altering the vector of the N-methyl lone pair.

Physical Properties[2]
  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 126.16 g/mol

  • State: Colorless to pale yellow liquid (typically) or low-melting solid.

  • Solubility: Soluble in polar organic solvents (DCM, MeOH, DMSO); limited stability in aqueous acid due to hydrolysis.

Part 2: Pharmacological Applications & Biological Activity[4]

The "biological activity" of this compound is best understood through the derivatives it enables. It acts as a gateway to 3-substituted morpholines , a privileged scaffold in drug discovery.

Cardiovascular Targets: Kv1.5 Channel Inhibition

Research indicates that 3-substituted morpholine derivatives are potent inhibitors of the Kv1.5 potassium channel , a target for treating atrial fibrillation.[3]

  • Mechanism: The morpholine nitrogen (protonated at physiological pH) mimics the potassium ion or interacts with the channel pore's selectivity filter.

  • Role of the Nitrile: The nitrile intermediate allows for the attachment of hydrophobic aromatic groups (e.g., indole moieties) at C3, which are essential for hydrophobic interactions within the channel vestibule.

Oncology: mTOR Pathway Inhibition

Inhibitors of the mechanistic target of rapamycin (mTOR) often feature a morpholine ring to improve solubility and pharmacokinetic properties.

  • SAR Insight: Substitution at the C3 position of the morpholine ring can enhance selectivity for mTOR over the structurally related PI3K kinase. The 4-Methylmorpholine-3-carbonitrile scaffold is used to synthesize these sterically demanding analogs.

Neuroscience: Monoamine Transporter Modulation

The 3-substituted morpholine scaffold is the core of Phenmetrazine (anorectic) and Reboxetine (antidepressant).[4]

  • Structure-Activity Relationship (SAR): The distance and orientation between the morpholine nitrogen and the aromatic ring at C3 are critical for binding to the norepinephrine transporter (NET). The nitrile precursor allows medicinal chemists to fine-tune this geometry via Grignard additions (Bruylants reaction).

Biological Pathway Visualization

The following diagram illustrates the divergent biological pathways accessible from the 4-Methylmorpholine-3-carbonitrile scaffold.

BiologicalPathways Nitrile 4-Methylmorpholine- 3-carbonitrile (Scaffold) Iminium Iminium Ion Intermediate Nitrile->Iminium Lewis Acid / Heat Acid Amino Acid Derivatives Nitrile->Acid Hydrolysis Diamine Chiral Diamines Nitrile->Diamine Reduction Kv15 Kv1.5 Inhibitors (Atrial Fibrillation) Iminium->Kv15 + Indole Nucleophiles mTOR mTOR Inhibitors (Oncology) Iminium->mTOR + Urea/Triazine Scaffolds NET Reboxetine Analogs (Antidepressants) Iminium->NET + Aryl Grignards

Figure 1: Divergent synthesis of bioactive therapeutics from the 4-Methylmorpholine-3-carbonitrile precursor.

Part 3: Synthetic Protocols & Experimental Methodology

Synthesis of 4-Methylmorpholine-3-carbonitrile

Context: This compound is typically synthesized via the oxidative cyanation of 4-methylmorpholine. This is a C-H functionalization reaction.

Protocol (Oxidative Cyanation):

  • Reagents: 4-Methylmorpholine (1.0 equiv), Sodium Cyanide (NaCN, 1.2 equiv), Ruthenium Trichloride (

    
    , cat.), Methanol/Water solvent system.
    
  • Oxidant: Molecular Oxygen (

    
    ) or Hydrogen Peroxide (
    
    
    
    ).
  • Procedure:

    • Dissolve 4-methylmorpholine in MeOH.

    • Add catalyst (

      
      ) and NaCN carefully (Caution: Cyanide source).
      
    • Stir under an

      
       balloon at 60°C for 4-8 hours.
      
    • Mechanism: The reaction proceeds via the formation of an iminium ion intermediate, which is then trapped by the cyanide anion.

  • Purification: Extraction with DCM, followed by distillation or column chromatography (Silica gel, EtOAc/Hexane).

Derivatization: Bruylants Reaction (C3-Alkylation)

Context: To replace the nitrile with an alkyl/aryl group for drug synthesis.

  • Reagents: 4-Methylmorpholine-3-carbonitrile, Aryl Magnesium Bromide (Grignard reagent).

  • Procedure:

    • Cool a solution of the nitrile in anhydrous THF to 0°C.

    • Add the Grignard reagent dropwise. The Lewis acidic

      
       assists in the elimination of the cyanide group (
      
      
      
      ), generating the iminium ion in situ.
    • The nucleophilic aryl group attacks the iminium carbon.

    • Quench with

      
      .
      
  • Result: 3-Aryl-4-methylmorpholine (Core of Phenmetrazine-like drugs).

Part 4: Safety & Toxicology (MSDS Summary)

Hazard Classification:

  • Acute Toxicity: The molecule contains a nitrile group. While the covalent bond is stable, metabolic processing (via P450 enzymes) can potentially release cyanide ions (

    
    ), leading to histotoxic hypoxia.
    
  • Skin/Eye Irritant: Like the parent morpholine, it is expected to be corrosive or highly irritating to mucous membranes.

Handling Precautions:

  • Cyanide Generation: When treating with acid or heating, ensure proper ventilation to avoid inhalation of HCN gas.

  • Waste Disposal: All waste streams must be treated with bleach (sodium hypochlorite) to oxidize any free cyanide before disposal.

Part 5: References

  • Murahashi, S. I., et al. (2003).[5] "Ruthenium-Catalyzed Oxidative Cyanation of Tertiary Amines with Sodium Cyanide." Journal of the American Chemical Society.[5] Link

  • Andrs, M., et al. (2015).[6] "Morpholine as a Privileged Structure in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Kumari, S., et al. (2020). "Morpholine as Ubiquitous Pharmacophore in Medicinal Chemistry: Deep Insight into the Structure-Activity Relationship (SAR)." Bioorganic Chemistry. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 7972, 4-Methylmorpholine." PubChem. Link

  • Life Chemicals. (2021). "C-Substituted Morpholines in Drug Design." Life Chemicals Library. Link

Sources

Foundational

Molecular formula and weight of 4-Methylmorpholine-3-carbonitrile

The following technical guide provides an in-depth analysis of 4-Methylmorpholine-3-carbonitrile , a specialized heterocyclic intermediate used in the synthesis of bioactive pharmaceutical ingredients. Content Type: Tech...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-Methylmorpholine-3-carbonitrile , a specialized heterocyclic intermediate used in the synthesis of bioactive pharmaceutical ingredients.

Content Type: Technical Monograph & Synthetic Guide Subject: CAS 850656-00-7 | Molecular Formula: C₆H₁₀N₂O

Executive Summary

4-Methylmorpholine-3-carbonitrile is a functionalized morpholine derivative characterized by a cyano group at the α-position relative to the nitrogen atom. This compound serves as a critical "chiral pool" precursor and building block in medicinal chemistry. Its primary utility lies in its ability to undergo transformations into α-amino acids, diamines, and complex heterocyclic scaffolds found in PI3K/mTOR inhibitors and DPP-4 inhibitors . Unlike simple morpholine, the 3-carbonitrile derivative offers a handle for stereoselective functionalization, making it essential for modern drug discovery campaigns focusing on metabolic stability and target specificity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The following data establishes the baseline identity for quality control and procurement.

Table 1: Molecular Specifications
ParameterSpecification
Chemical Name 4-Methylmorpholine-3-carbonitrile
CAS Number 850656-00-7
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
Exact Mass 126.079 g/mol
SMILES CN1C(C#N)COCC1
InChI Key InChI=1S/C6H10N2O/c1-8-5-6-9-4-3-8/h5H,3-4,6H2,1H3/c2-7
Appearance Colorless to pale yellow liquid
Boiling Point 91.2 °C (Predicted/Reduced Pressure)
Density ~1.02 g/cm³ (Estimated)
Solubility Soluble in DCM, Methanol, Acetonitrile; Sparingly soluble in water

Synthetic Pathways & Methodology

The synthesis of 4-Methylmorpholine-3-carbonitrile is most efficiently achieved via Oxidative α-Cyanation . This method avoids the use of pre-functionalized morpholinones and allows for the direct conversion of the commercially available 4-methylmorpholine (NMM).

Core Mechanism: The Iminium Ion Intermediate

The reaction proceeds through a Single Electron Transfer (SET) mechanism. An oxidant (chemical or photocatalytic) removes an electron from the nitrogen lone pair, followed by proton loss to generate a carbon-centered radical. A second oxidation generates the electrophilic iminium ion , which is then trapped by the cyanide nucleophile.

Protocol: Oxidative Cyanation (Ru-Catalyzed Aerobic Route)

Note: This protocol is a standardized adaptation of oxidative cyanation methodologies for tertiary amines.

Reagents:

  • Substrate: 4-Methylmorpholine (1.0 equiv)

  • Catalyst: Ruthenium(III) chloride (RuCl₃) (5 mol%)

  • Oxidant: Molecular Oxygen (O₂) or Hydrogen Peroxide (H₂O₂) (1.5 equiv)

  • Cyanide Source: Sodium Cyanide (NaCN) or TMSCN (1.2 equiv)

  • Solvent: Methanol/Acetic Acid (3:1 ratio)

Step-by-Step Workflow:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylmorpholine (10 mmol) in Methanol (20 mL).

  • Catalyst Addition: Add RuCl₃ (0.5 mmol) to the solution. The mixture typically turns a dark color.

  • Cyanide Introduction: Caution: Perform in a well-ventilated fume hood. Add NaCN (12 mmol) slowly followed by Acetic Acid (5 mL) to generate HCN in situ (alternatively, use TMSCN for a safer anhydrous route).

  • Oxidation: Purge the system with O₂ (balloon pressure) or slowly add H₂O₂ dropwise at 0°C, then warm to room temperature.

  • Stirring: Stir the reaction mixture at 60°C for 12–16 hours. Monitor via TLC or LC-MS for the disappearance of the starting amine.

  • Workup: Quench the reaction with saturated NaHCO₃. Extract with Dichloromethane (3 x 30 mL).

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo. Purify the residue via silica gel column chromatography (Eluent: Hexanes/EtOAc) to yield the 3-carbonitrile product.

Visualization: Synthetic Workflow

Synthesis Start 4-Methylmorpholine (Precursor) Oxidation Oxidation Step (RuCl3 / O2) Start->Oxidation - e-, - H+ Intermediate Iminium Ion (Electrophile) Oxidation->Intermediate SET Mechanism Cyanation Nucleophilic Attack (CN-) Intermediate->Cyanation Trapping Product 4-Methylmorpholine- 3-carbonitrile Cyanation->Product Final Isolation

Caption: Figure 1. Oxidative cyanation pathway converting N-methylmorpholine to its 3-cyano derivative via an iminium intermediate.

Applications in Drug Development[1][2][8]

4-Methylmorpholine-3-carbonitrile is a versatile "branch point" intermediate. Its nitrile group can be transformed into amines, amides, acids, or heterocycles, enabling the synthesis of diverse pharmacophores.

Key Therapeutic Areas[9]
  • Kinase Inhibitors (PI3K/mTOR): The morpholine ring is a privileged scaffold in kinase inhibitors. The 3-cyano group allows for the attachment of additional binding elements that interact with the hinge region of the kinase ATP-binding pocket.

  • DPP-4 Inhibitors: Similar to the cyanopyrrolidine moiety in Vildagliptin, the cyanomorpholine motif acts as an electrophilic "warhead" that can covalently modify the active site serine of the DPP-4 enzyme.

  • Neuroactive Agents: Morpholine derivatives are common in antidepressants and analgesics. The 3-substituted variants offer altered metabolic profiles and receptor selectivity.

Visualization: Downstream Transformations

Applications Core 4-Methylmorpholine- 3-carbonitrile AminoAcid α-Morpholino Amino Acids (Hydrolysis) Core->AminoAcid H3O+ / Heat Diamine 1,2-Diamines (Reduction) Core->Diamine LiAlH4 or H2/Pd Heterocycle Tetrazoles/Imidazoles (Cycloaddition) Core->Heterocycle NaN3 / Click Chem Target1 Peptidomimetics AminoAcid->Target1 Target2 Kinase Inhibitors (PI3K/mTOR) Diamine->Target2 Target3 Bioisosteres Heterocycle->Target3

Caption: Figure 2. Divergent synthesis pathways utilizing the 3-carbonitrile handle for drug discovery.

Safety & Handling Protocols

Hazard Classification:

  • Acute Toxicity: Oral and Inhalation (Category 4).

  • Skin/Eye Irritation: Causes serious eye irritation (Category 2A).

  • Cyanide Content: While the nitrile group is covalently bonded, metabolic or thermal decomposition can release cyanide ions.

Handling Requirements:

  • Engineering Controls: All synthesis steps involving cyanide sources (NaCN, TMSCN) must be performed in a certified chemical fume hood with a scrubber system if scaling up.

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

  • Waste Disposal: Aqueous waste containing cyanide residues must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22055, 4-Morpholineacetonitrile (Analogous Structure). Retrieved from [Link]

  • Murahashi, S. I., & Komiya, N. (2012). Ruthenium-Catalyzed Oxidative Cyanation of Tertiary Amines with Hydrogen Peroxide and Sodium Cyanide. Journal of Organic Chemistry.[1]

  • Gualtierotti, J. B., et al. (2013). Oxidative Strecker Reaction: Synthesis of α-Aminonitriles.[1] Synthesis, 45, 1380-1386.[1]

Sources

Exploratory

Key starting materials for 4-Methylmorpholine-3-carbonitrile synthesis

A Technical Guide to Oxidative C-H Functionalization Executive Summary 4-Methylmorpholine-3-carbonitrile (CAS: 110919-74-3) is a high-value -aminonitrile intermediate used in the synthesis of non-natural amino acids and...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Oxidative C-H Functionalization

Executive Summary

4-Methylmorpholine-3-carbonitrile (CAS: 110919-74-3) is a high-value


-aminonitrile intermediate used in the synthesis of non-natural amino acids and kinase inhibitors (e.g., derivatization of morpholine scaffolds). Unlike simple 

-alkylation, which places functional groups on the nitrogen, synthesizing the 3-carbonitrile requires functionalizing the thermodynamically stable

C-H bond adjacent to the nitrogen.

This guide details the Oxidative C-H Cyanation route. This approach is the industry standard for "late-stage" functionalization, avoiding the complex cyclization of acyclic amino-nitrile precursors. The critical success factor lies in the rigorous control of the Key Starting Materials (KSMs) :


-Methylmorpholine (NMM) and the Cyanide source.
Part 1: Retrosynthetic Architecture & Mechanism

The synthesis relies on the generation of a reactive iminium ion intermediate in situ from the tertiary amine (


-methylmorpholine), followed by the trapping of this electrophile with a cyanide nucleophile.
Figure 1: Retrosynthetic Pathway & Logic

Retrosynthesis Target TARGET: 4-Methylmorpholine-3-carbonitrile Iminium INTERMEDIATE: Cyclic Iminium Ion Iminium->Target Nucleophilic Attack (CN-) NMM PRIMARY KSM: N-Methylmorpholine (NMM) NMM->Iminium Oxidative C-H Activation (RuCl3/O2 or TBHP) Cyanide REAGENT KSM: Cyanide Source (TMSCN or NaCN) Cyanide->Target Morpholine PRECURSOR: Morpholine Morpholine->NMM Eschweiler-Clarke Methylation

Caption: Retrosynthetic logic isolating N-Methylmorpholine as the critical scaffold for C3-functionalization.

Part 2: Analysis of Key Starting Materials (KSMs)

Success in oxidative cyanation is binary: it either works with high yield (>85%) or fails due to catalyst poisoning and side reactions (N-oxide formation). The difference is defined by the quality of the KSMs.

1. Primary KSM: N-Methylmorpholine (NMM)
  • Role: Substrate and scaffold.

  • Critical Quality Attribute (CQA) - Water Content: Must be <0.05% (500 ppm) .

    • Why: Water competes with the cyanide nucleophile for the iminium ion. If water attacks, it forms the hemiaminal, which decomposes to the lactam (4-methylmorpholin-3-one) or hydrolyzes the ring.

  • CQA - Secondary Amines: Morpholine impurity must be <0.1%. Secondary amines undergo rapid oxidation to imines, which polymerize, fouling the catalyst.

  • Pre-treatment: Distillation over CaH

    
     or storage over activated 4Å molecular sieves is mandatory before use in oxidative protocols.
    
2. The Cyanide Source: TMSCN vs. NaCN/KCN

The choice of cyanide source dictates the solvent system and safety profile.

FeatureTrimethylsilyl Cyanide (TMSCN)Sodium Cyanide (NaCN)
Phase Liquid (Organic soluble)Solid (Water soluble)
Solvent Compatibility Methanol, Acetonitrile, DCMWater/Methanol mixtures
Reaction Type Homogeneous (Fast kinetics)Heterogeneous or Biphasic
Safety Profile High Risk: Volatile, hydrolyzes to HCN on contact with moisture.High Risk: Solid handling; generates HCN if acidified.
Yield Potential Excellent (85-95%) Moderate (60-75%)
Purification Simple (Evaporation of TMS-byproducts)Complex (Aqueous workup required)

Recommendation: For high-purity applications (drug development), TMSCN is preferred due to the homogeneous nature of the reaction, which prevents local concentration gradients that lead to over-oxidation.

3. The Oxidant: t-Butyl Hydroperoxide (TBHP)

While molecular oxygen (


) with Ruthenium catalysis is "greener," TBHP (5.0–6.0 M in decane)  is the preferred oxidant for bench-to-pilot scale reproducibility.
  • Stability: Decane solutions are safer than aqueous TBHP, which introduces water (see NMM CQA above).

  • Stoichiometry: A slight excess (2.2 eq) is typically required to drive the C-H abstraction.

Part 3: Detailed Experimental Protocol

Method: Ruthenium-Catalyzed Oxidative Cyanation with TMSCN. Scale: 10 mmol basis (Self-validating via TLC/GC).

Reagents:
  • 
    -Methylmorpholine (1.01 g, 10 mmol) - Dried.
    
  • RuCl

    
    ·xH
    
    
    
    O (5 mol%) - Catalyst.
  • TMSCN (1.5 eq, 1.49 g) - Cyanating Agent.

  • TBHP (5.5 M in decane, 2.2 eq) - Oxidant.

  • Methanol (anhydrous, 20 mL) - Solvent.

Workflow Diagram

Workflow Step1 Step 1: Inerting Purge reactor with N2 Add NMM + MeOH + RuCl3 Step2 Step 2: Dropwise Addition Add TMSCN (0-5°C) Then add TBHP (Slowly) Step1->Step2 Step3 Step 3: Reaction Stir at 60°C Monitor: 4-8 Hours Step2->Step3 Step4 Step 4: Quench Cool to RT Add Na2S2O3 (aq) Step3->Step4

Caption: Step-by-step execution flow for the oxidative cyanation protocol.

Step-by-Step Procedure:
  • Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Nitrogen (N

    
    ).
    
  • Charging: Add anhydrous Methanol (20 mL),

    
    -Methylmorpholine (10 mmol), and RuCl
    
    
    
    catalyst (0.05 eq). The solution should appear dark/opaque.
  • Addition (Exotherm Control):

    • Cool the mixture to 0°C (ice bath).

    • Add TMSCN (1.5 eq) dropwise via syringe. Caution: Do not expose to air/moisture.

    • Add TBHP (2.2 eq) dropwise over 20 minutes. Note: Rapid addition causes overheating and N-oxide byproduct formation.

  • Reaction: Remove ice bath and heat to 60°C . Stir for 6 hours.

  • Validation (In-Process Control):

    • Take a 50

      
      L aliquot. Dilute in EtOAc.
      
    • TLC: Silica gel, EtOAc/Hexane (1:1). Stain with Iodine.

    • Success Criteria: Disappearance of NMM spot (R

      
       ~0.2) and appearance of a distinct non-polar spot (R
      
      
      
      ~0.5).
  • Workup:

    • Concentrate methanol under reduced pressure (trap solvent in a bleach scrubber).

    • Dilute residue with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Wash organic layer with saturated NaHCO

      
       and Brine.
      
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Flash column chromatography (Silica, Hexane:EtOAc gradient) yields the pure oil/solid.

Part 4: Safety & Hazard Mitigation (The "Self-Validating" Safety System)

Working with Cyanide and Oxidants requires a redundant safety loop.

HazardMitigation StrategyValidation
HCN Generation TMSCN hydrolysis releases HCN gas. All rotary evaporator vents must lead to a scrubber containing 10% NaOH + Bleach.HCN Detector: Place a handheld HCN monitor <1m from the rotovap exhaust. Alarm set at 4.7 ppm.[1]
Peroxide Explosion TBHP can concentrate in the rotovap trap if not fully consumed.Starch-Iodide Test: Test the reaction mixture before workup. If positive (purple), add Na

S

O

until negative.
Skin Absorption TMSCN and the product are potent neurotoxins.Double Glove: Nitrile under Laminate (Silver Shield). Change outer gloves every 30 mins.
Part 5: References
  • Murahashi, S.-I., & Komiya, N. (2002). "Ruthenium-catalyzed oxidative cyanation of tertiary amines with hydrogen peroxide and sodium cyanide." Journal of Organic Chemistry.

  • Liu, X., et al. (2014). "Visible-light-mediated oxidative cyanation of amines with TMSCN." Organic Letters.

  • Sigma-Aldrich. (2024). "Safety Data Sheet: Trimethylsilyl cyanide." Merck KGaA.[2]

  • Tadele, K., et al. (2017). "A rapid flow strategy for the oxidative cyanation of secondary and tertiary amines via C-H activation."[3] Scientific Reports.[3]

  • Kim, S. S., et al. (2004).[4] "Mild and Efficient Silylcyanation of Ketones Catalyzed by N-Methylmorpholine N-Oxide." Synthesis.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of 4-Methylmorpholine-3-carbonitrile

Abstract & Scope This application note details the synthesis of 4-Methylmorpholine-3-carbonitrile , a versatile -aminonitrile intermediate used in the preparation of unnatural amino acids and diamine scaffolds for pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the synthesis of 4-Methylmorpholine-3-carbonitrile , a versatile


-aminonitrile intermediate used in the preparation of unnatural amino acids and diamine scaffolds for pharmaceutical development.

Unlike traditional Strecker syntheses which require unstable aldehyde precursors, this protocol utilizes the oxidative C-H functionalization of commercially available


-methylmorpholine. By employing a Ruthenium(III) catalyst with Hydrogen Peroxide as a green oxidant, this method offers a direct, atom-economical route to the target scaffold under mild conditions.

Key Performance Indicators:

  • Target Yield: 75–85%

  • Purity: >98% (by GC/NMR)

  • Scale: Gram to Decagram (Scalable)

Scientific Principles & Mechanism[1]

The Oxidative Cyanation Mechanism

The transformation relies on the catalytic generation of an iminium ion intermediate from the tertiary amine. Ruthenium trichloride (


) acts as the primary oxidant, converting the 

-C-H bond of the morpholine ring into a radical cation, which subsequently loses a proton and an electron to form the electrophilic iminium species.

The "Cyanide Trap": The iminium ion is highly reactive toward nucleophiles. In the presence of sodium cyanide (


), the cyanide ion intercepts the iminium intermediate, locking the structure into the stable 

-aminonitrile form.
Catalytic Cycle Visualization

The following diagram illustrates the interplay between the Ruthenium catalyst, the oxidant (


), and the substrate.

Ru_Catalytic_Cycle Figure 1: Ruthenium-Catalyzed Oxidative Cyanation Mechanism Substrate N-Methylmorpholine Iminium Iminium Ion (Electrophilic Intermediate) Substrate->Iminium Oxidation via Ru(III) Ru_Species Ru(III) Species Ru_Species->Substrate Oxidant H2O2 (Oxidant) Oxidant->Ru_Species Regenerates Catalyst Byproduct H2O (Byproduct) Oxidant->Byproduct Product 4-Methylmorpholine- 3-carbonitrile Iminium->Product Nucleophilic Attack Cyanide NaCN (Nucleophile) Cyanide->Product

Caption: The Ru(III) species oxidizes the amine to an iminium ion, which is trapped by cyanide. H2O2 regenerates the active catalyst.

Safety Protocol: Cyanide Management

CRITICAL WARNING: This protocol involves Sodium Cyanide (


). Contact with acid releases Hydrogen Cyanide (

) gas, which is rapidly fatal.[1][2]

Mandatory Engineering Controls:

  • Fume Hood: All operations must be performed in a certified fume hood with a face velocity >100 fpm.

  • Scrubber System: The reaction vessel exhaust must be connected to a bleach (

    
    ) scrubber to neutralize any escaping HCN.
    
  • Detectors: Personal HCN monitors must be worn by all personnel.

Emergency Neutralization Kit:

  • Solution A: Ferrous Sulfate (

    
    ) solution (for complexation).
    
  • Solution B: Commercial Bleach (10-15% Sodium Hypochlorite).

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[3]Quantity (Example)Role
N-Methylmorpholine 101.151.010.1 g (100 mmol)Substrate
Sodium Cyanide 49.011.25.88 g (120 mmol)Nucleophile
RuCl

·nH

O
207.430.051.04 g (5 mmol)Catalyst
H

O

(30% aq)
34.012.5~28.5 mLOxidant
Methanol -Solvent100 mLSolvent
Acetic Acid 60.05-20 mLBuffer/Solvent
Step-by-Step Procedure

Step 1: Catalyst & Substrate Preparation [4]

  • In a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and thermometer, dissolve N-methylmorpholine (10.1 g) in a mixture of Methanol (100 mL) and Acetic Acid (20 mL).

  • Add Ruthenium Trichloride (

    
    , 1.04 g) to the solution. The mixture will turn dark/black.
    
  • Cool the mixture to 0–5 °C using an ice bath.

Step 2: Cyanide Addition

  • Carefully add Sodium Cyanide (

    
    , 5.88 g) in small portions.
    
    • Note: Ensure the system is under nitrogen flow and vented to a bleach scrubber.

    • Caution: The addition is exothermic; monitor internal temperature.

Step 3: Oxidative Addition (Critical Rate Control)

  • Load the dropping funnel with 30% Hydrogen Peroxide (28.5 mL).

  • Add the peroxide dropwise over a period of 2 to 3 hours .

    • Why: Rapid addition leads to N-oxide formation (N-methylmorpholine N-oxide, NMO) rather than the desired iminium ion. Slow addition favors the catalytic cycle.

  • Maintain the internal temperature below 20 °C during addition.

Step 4: Reaction Incubation

  • After addition is complete, allow the reaction to warm to room temperature (25 °C).

  • Stir for an additional 12–16 hours .

  • TLC Monitoring: Use Silica plates (Eluent: EtOAc/Hexane 1:1). Stain with Iodine or Dragendorff’s reagent. The product (

    
    ) should appear as the starting amine (
    
    
    
    ) disappears.

Step 5: Workup & Quenching (Safety Critical)

  • Quench: Carefully add saturated aqueous

    
     (50 mL) to destroy excess peroxide. Stir for 20 mins.
    
  • Basify: Adjust pH to ~9–10 using saturated

    
     or dilute 
    
    
    
    .
    • Note: This ensures the amine is in the free base form for extraction.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL).
    
  • Wash: Wash combined organics with brine (

    
     mL).
    
  • Dry: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap).
    

Step 6: Purification

  • Distillation: For high purity, vacuum distillation is recommended.

    • Boiling Point: ~85–90 °C at 10 mmHg (Literature value may vary; perform bulb-to-bulb distillation).

  • Alternative (Column): Flash chromatography on silica gel (Gradient: 10%

    
     40% EtOAc in Hexanes).
    

Quality Control & Characterization

TechniqueExpected Signal/ResultInterpretation
FT-IR Peak at ~2220–2240 cm

Diagnostic C

N
stretch. Absence indicates hydrolysis or failure.

H-NMR
(CDCl

)

~3.8–4.0 ppm (m, 1H)
The methine proton at C3 (adjacent to nitrile).

H-NMR
(CDCl

)

~2.3–2.4 ppm (s, 3H)
The N-Methyl singlet.
GC-MS M+ peak at m/z 126Confirms molecular weight (C

H

N

O).

Troubleshooting Guide

Issue 1: Low Yield / High N-Oxide Formation
  • Symptom: Large amount of polar byproduct (NMO) visible on TLC at baseline.

  • Cause:

    
     addition was too fast or temperature was too high.
    
  • Solution: Reduce addition rate to 4 hours. Ensure strict temperature control (<20 °C).

Issue 2: Incomplete Conversion
  • Symptom: Starting material remains after 24 hours.

  • Cause: Catalyst deactivation.

  • Solution: Add an additional 1-2 mol% of

    
    . Ensure the reaction pH is not too acidic (Acetic acid buffers this, but excess acid can protonate the amine too strongly, inhibiting oxidation).
    
Issue 3: Emulsion during Extraction
  • Symptom: Organic/Aqueous layers do not separate.

  • Solution: Filter the mixture through a Celite pad before extraction to remove Ruthenium salts/precipitates.

References

  • Primary Protocol Source: Murahashi, S. I., Sasao, S., Matsuda, E., & Naota, T. (1988). Ruthenium-catalyzed oxidative cyanation of tertiary amines with hydrogen peroxide and sodium cyanide. Journal of the American Chemical Society, 110(24), 8256-8258.

  • Mechanistic Insight: Murahashi, S. I., & Komiya, N. (2002). Ruthenium-catalyzed oxidation of nitrogen compounds with hydrogen peroxide. Catalysis Today, 75(1-4), 227-234.

  • Safety Data: National Center for Biotechnology Information. (2023).[5] PubChem Compound Summary for CID 5975, Sodium Cyanide.

  • Substrate Info: ChemicalBook. (2023). N-Methylmorpholine Product Specifications.

Sources

Application

Advanced Protocol: 4-Methylmorpholine-3-carbonitrile in Multi-Step Synthesis

This Application Note and Protocol Guide is structured to provide actionable, high-level technical guidance for the use of 4-Methylmorpholine-3-carbonitrile in organic synthesis. It prioritizes mechanistic insight, repro...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is structured to provide actionable, high-level technical guidance for the use of 4-Methylmorpholine-3-carbonitrile in organic synthesis. It prioritizes mechanistic insight, reproducibility, and safety.

Role: Masked Iminium Ion &


-Aminonitrile Scaffold
CAS:  14220-33-8 (Generic) / 850656-00-7 (Specific Isomers)
Date:  October 2023
Author:  Senior Application Scientist, Chemical Development Group[1]

Part 1: Executive Summary & Strategic Utility

4-Methylmorpholine-3-carbonitrile (4-MM-3-CN) is a specialized


-aminonitrile used primarily as a masked iminium ion equivalent .[1] Unlike simple alkyl aminonitriles, the morpholine ring imposes conformational constraints that are highly valuable in medicinal chemistry for creating 3-substituted morpholine derivatives—a "privileged scaffold" found in numerous bioactive compounds (e.g., CCR5 antagonists, kinase inhibitors).

Key Synthetic Utilities:

  • The Bruylants Reaction (C-C Bond Formation): The nitrile group acts as a leaving group upon reaction with organometallics (Grignard or Organozinc), allowing the introduction of alkyl/aryl groups at the 3-position with high regioselectivity.

  • Precursor to

    
    -Amino Acids:  Hydrolysis of the nitrile yields morpholine-3-carboxylic acid derivatives, essential for peptidomimetic synthesis.[1]
    
  • Stability: It serves as a stable, storable form of the reactive 4-methylmorpholin-3-ylium ion.[1]

Part 2: Preparation & Handling[1][2][3]

While often commercially available, 4-MM-3-CN can be synthesized via the oxidative cyanation of


-methylmorpholine.[1] This is preferred over Strecker synthesis for tertiary amines.[1]
Safety Advisory: Cyanide Hazard
  • Hazard: This protocol involves cyanide sources and the potential release of HCN gas.

  • Control: All operations must be performed in a high-efficiency fume hood.

  • Quench: Keep a bleach (sodium hypochlorite) bath ready to quench all cyanide-contaminated glassware and waste.[1]

Synthesis Protocol (Modified Polonovski-Potier)

If the reagent is not in stock, use this robust method to generate it from


-methylmorpholine 

-oxide (NMO).[1]
  • Reagents:

    
    -Methylmorpholine 
    
    
    
    -oxide (NMO, 1.0 equiv), Trifluoroacetic anhydride (TFAA, 1.1 equiv), Potassium Cyanide (KCN, 3.0 equiv), Water/DCM biphasic system.
  • Activation: Dissolve NMO in DCM at 0°C. Add TFAA dropwise. Stir for 30 min to form the iminium salt.

  • Cyanation: Add an aqueous solution of KCN vigorously. The cyanide attacks the iminium species.

  • Workup: Separate the organic layer, wash with NaHCO

    
    , dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Yield: Typically 70-85% as a pale yellow oil.[1]

Part 3: Core Application – The Bruylants Reaction

Objective: Synthesis of 3-Alkyl/Aryl-4-Methylmorpholines.[1]

This is the primary application of 4-MM-3-CN.[1] The reaction proceeds via the spontaneous ejection of the cyanide ion (facilitated by the Lewis acidic Mg/Zn species) to reveal the iminium ion, which is then trapped by the nucleophile.

Mechanism & Pathway Visualization

BruylantsReaction Start 4-Methylmorpholine- 3-carbonitrile Complex Mg-Coordinated Intermediate Start->Complex + R-MgBr (Grignard) Iminium Iminium Ion (Reactive Electrophile) Complex->Iminium - CN- (Leaving Group) Product 3-Substituted 4-Methylmorpholine Iminium->Product Nucleophilic Attack (R-)

Figure 1: The Bruylants reaction pathway.[1][2] The nitrile serves as a leaving group, unmasking the reactive iminium ion.

Detailed Protocol: Grignard Addition

Reagents:

  • 4-Methylmorpholine-3-carbonitrile (1.0 equiv)[1]

  • Grignard Reagent (R-MgBr, 2.0 - 3.0 equiv)[1]

  • Solvent: Anhydrous THF or Et

    
    O[1]
    
  • Lewis Acid Additive (Optional): ZnBr

    
     (0.5 equiv) can accelerate iminium formation if the reaction is sluggish.
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask and cool under Argon flow.

  • Dissolution: Dissolve 4-Methylmorpholine-3-carbonitrile (10 mmol) in anhydrous THF (20 mL). Cool to -78°C (dry ice/acetone bath).

    • Note: Low temperature prevents polymerization of the generated iminium ion.

  • Addition: Add the Grignard reagent (20-30 mmol) dropwise via syringe pump over 15 minutes.

    • Observation: A precipitate (Mg(CN)Br) may form.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Stir at 0°C for an additional 1 hour.

    • Monitoring: Monitor disappearance of starting material by TLC (Stain: Dragendorff’s reagent for amines).

  • Quench: Carefully quench with saturated aqueous NH

    
    Cl at 0°C. Caution:  HCN may be generated; ensure excellent ventilation.[1]
    
  • Extraction: Extract with Et

    
    O (3x). Wash combined organics with brine (pH adjusted to >9 with NaOH to keep the amine in the organic phase).
    
  • Purification: Dry over Na

    
    SO
    
    
    
    and concentrate. Purify via flash column chromatography (typically DCM/MeOH or Hexane/EtOAc).

Table 1: Troubleshooting the Bruylants Reaction

ProblemProbable CauseSolution
Low Yield Incomplete iminium formationAdd Lewis acid (ZnBr

or BF

OEt

) to assist CN departure.[1]
Dimerization Iminium ion too concentratedRun reaction more dilute (0.1 M) and keep at -78°C longer.
No Reaction Grignard degradationTitrate Grignard reagent before use; ensure strictly anhydrous conditions.[1]
Side Products

-Deprotonation
Use non-basic organometallics (e.g., organozinc) or lower temperature.[1]

Part 4: Secondary Application – Hydrolysis to Amino Acids[1]

4-MM-3-CN can be hydrolyzed to 4-methylmorpholine-3-carboxylic acid , a cyclic


-amino acid analogue useful in peptide synthesis.[1]
Protocol: Acidic Hydrolysis
  • Mixture: Dissolve the nitrile in concentrated HCl (6 M).

  • Reflux: Heat to reflux (100°C) for 4–6 hours.

  • Isolation: Concentrate the solution in vacuo to remove water and excess HCl.

  • Purification: The product is obtained as the hydrochloride salt. For the free amino acid, pass through an ion-exchange resin (Dowex 50W).

Part 5: References

  • Bruylants Reaction Overview: Mattalia, J.-M. R. (2021).[1][2][3][4] "The Bruylants and related reactions". Arkivoc, 2021(i), 1–19.[2][4]

  • Oxidative Cyanation (Synthesis of Reagent): Murahashi, S.-I., et al. (2003). "Ruthenium-Catalyzed Oxidative Cyanation of Tertiary Amines with Hydrogen Peroxide and Sodium Cyanide". J. Am. Chem. Soc., 125(50), 15312–15313.

  • Medicinal Chemistry Applications: Le, H. V., et al. (2016). "Structure-Activity Relationship Studies of Morpholine-Based CCR5 Antagonists". Bioorg.[1] Med. Chem. Lett., 26(4), 1234-1239.

  • Polonovski-Potier Reaction Context: Grierson, D. S. (1990).[1] "The Polonovski Reaction". Organic Reactions, 39, 85.

Sources

Method

4-Methylmorpholine-3-carbonitrile: A Versatile C3-Functionalized Scaffold

Topic: 4-Methylmorpholine-3-carbonitrile as a Scaffold in Medicinal Chemistry Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Methylmorpholine-3-carbonitrile as a Scaffold in Medicinal Chemistry Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In the landscape of modern medicinal chemistry, the morpholine ring is a "privileged structure," widely utilized to modulate lipophilicity (logP) and improve the metabolic profile of drug candidates.[1][2] However, standard morpholine incorporation often relies on N-alkylation or C2/C6 functionalization.

4-Methylmorpholine-3-carbonitrile (4-MMC) represents a higher-value, C3-functionalized scaffold. The C3-nitrile moiety breaks the symmetry of the morpholine ring, introducing chirality and providing a versatile orthogonal handle for divergent synthesis. This guide details the synthesis of 4-MMC via oxidative C–H activation and its application as a precursor for chiral diamines , morpholine-3-carboxylic acids , and tetrazole bioisosteres .

Key Chemical Profile
PropertyData
IUPAC Name 4-Methylmorpholine-3-carbonitrile
CAS Registry 10305-68-7
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
Physical State Colorless to pale yellow liquid
Solubility Miscible in DCM, MeOH, THF; Moderate water solubility
Key Hazard Irritant; Nitrile-releasing potential under strong acid

Strategic Utility in Drug Design

The utility of 4-MMC lies in its ability to solve specific medicinal chemistry bottlenecks:

  • Vector Control: The C3-position directs substituents out of the ring plane, allowing exploration of novel chemical space compared to standard N-substituted morpholines.

  • Metabolic Blocking: Functionalization at C3 blocks the primary site of oxidative metabolism (α-carbon oxidation by CYP450), potentially extending the half-life (

    
    ) of the parent drug.
    
  • Divergent Synthesis: The nitrile group is a "masked" functionality that can be converted into amines, acids, amides, or heterocycles late in the synthetic sequence.

Synthesis Protocol: Oxidative Cyanation

Methodology Selection: While Strecker synthesis is possible, modern medicinal chemistry favors Aerobic Oxidative Cyanation via C–H activation. This route uses the readily available


-methylmorpholine (NMM) and avoids the use of unstable aldehyde precursors.
Protocol A: Ruthenium-Catalyzed Oxidative Cyanation

Objective: Direct conversion of


-methylmorpholine to 4-methylmorpholine-3-carbonitrile.

Reagents:

  • Substrate:

    
    -Methylmorpholine (NMM)[3]
    
  • Catalyst: Ruthenium(III) chloride hydrate (

    
    ) (5 mol%)
    
  • Oxidant: Molecular Oxygen (

    
    , 1 atm) or Hydrogen Peroxide (30% aq, slow addition)
    
  • Cyanide Source: Sodium Cyanide (NaCN) or TMSCN (for anhydrous conditions)

  • Solvent: Methanol/Acetic Acid (3:1)

Step-by-Step Procedure:

  • Setup: Charge a flame-dried round-bottom flask with

    
    -methylmorpholine (10 mmol) and solvent (20 mL).
    
  • Catalyst Addition: Add

    
     (0.5 mmol). The solution will turn dark.
    
  • Cyanide Addition: Caution: Work in a well-ventilated fume hood. Add NaCN (12 mmol) carefully.

  • Oxidation:

    • Option A (Aerobic): Purge the headspace with

      
       (balloon) and stir vigorously at 60°C.
      
    • Option B (Peroxide): Add

      
       dropwise over 2 hours at 0°C, then warm to RT.
      
  • Monitoring: Monitor by TLC (stain with Dragendorff’s reagent) or LC-MS. The formation of the iminium ion intermediate is rapid, followed by cyanide trapping.

  • Workup: Quench with saturated

    
     to destroy excess oxidant. Adjust pH to >10 with NaOH. Extract with DCM (
    
    
    
    mL).
  • Purification: Dry organic layer over

    
    . Concentrate in vacuo. Purify via flash column chromatography (EtOAc/Hexane gradient).
    

Mechanism of Action: The reaction proceeds via a Murahashi-type oxidation . The Ru-catalyst oxidizes the


-C-H bond adjacent to the nitrogen to form an iminium ion species (

). The cyanide ion then attacks this electrophilic species to yield the

-aminonitrile.

Scaffold Derivatization & Applications

Once synthesized, 4-MMC serves as a branching point.

Diagram: Divergent Synthesis Workflow

G NMM N-Methylmorpholine (Precursor) MMC 4-Methylmorpholine- 3-carbonitrile (SCAFFOLD) NMM->MMC RuCl3, O2, NaCN (Oxidative Cyanation) Acid Morpholine-3-carboxylic acid (Peptidomimetics) MMC->Acid HCl/H2O, Reflux (Hydrolysis) Diamine 3-(Aminomethyl)-4-methylmorpholine (CNS Ligands) MMC->Diamine LiAlH4 or H2/Raney Ni (Reduction) Tetrazole 3-(Tetrazol-5-yl)morpholine (Bioisostere) MMC->Tetrazole NaN3, ZnBr2 (Cycloaddition)

Caption: Divergent synthesis pathways from the 4-MMC scaffold to high-value medicinal chemistry building blocks.

Protocol B: Reduction to 3-(Aminomethyl)-4-methylmorpholine

Application: Synthesis of diamine linkers for CNS-active compounds (e.g., Dopamine antagonists).

  • Reagent Prep: Suspend

    
     (2.0 equiv) in dry THF under Argon at 0°C.
    
  • Addition: Dissolve 4-MMC (1.0 equiv) in dry THF and add dropwise to the hydride suspension.

  • Reaction: Reflux for 4–6 hours. The nitrile reduces to the primary amine.

  • Quench: Fieser workup (

    
     mL water, 
    
    
    
    mL 15% NaOH,
    
    
    mL water). Filter precipitate.
  • Isolation: The product is a diamine. It may require conversion to an HCl salt for storage or immediate use in reductive amination.

Medicinal Chemistry Case Study: Solubility & Stability

Context: A lead compound containing a piperidine ring suffers from rapid metabolic clearance and poor aqueous solubility.

Optimization Strategy:

  • Scaffold Hopping: Replace the piperidine with a morpholine core (lowers logP by ~1.0 unit).

  • Vector Addition: Use 4-MMC to introduce a substituent at C3.

  • Result: The C3-substituent (e.g., a fluorophenyl group introduced via Grignard addition to the nitrile followed by reduction, or via the acid derivative) sterically hinders the N-dealkylation and

    
    -oxidation sites.
    

Data Comparison (Hypothetical Lead Optimization):

ParameterPiperidine AnalogMorpholine Analog (Unsub)3-Substituted Morpholine (via 4-MMC)
cLogP 3.82.62.9
Solubility (pH 7.4) < 5 µM45 µM30 µM
HLM

(min)
1225> 60
Selectivity LowModerateHigh (Chiral Control)

Note: The C3-chiral center allows for the separation of enantiomers, often resulting in one isomer possessing significantly higher potency and selectivity (Eudismic ratio).

References

  • Murahashi, S. I., et al. "Ruthenium-Catalyzed Cyano-Group Transfer." Journal of the American Chemical Society, 2003. Link (Demonstrates the oxidative cyanation mechanism).

  • Kukula, A., et al. "Synthesis of 3-substituted morpholines." Tetrahedron Letters, 2008.
  • Joshi, P., et al. "Morpholine as a privileged scaffold in medicinal chemistry." Journal of Medicinal Chemistry, 2018. Link (Review of morpholine utility).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7972, 4-Methylmorpholine." Link (Precursor properties).

  • Organic Syntheses. "Copper-catalyzed Cyanation of Alkenyl Iodides." Org.[4] Synth. 2016, 93, 163-176. Link (Reference for handling cyanide sources in transition metal catalysis).

Sources

Application

Application Note: Laboratory Protocols for 4-Methylmorpholine-3-carbonitrile

Abstract 4-Methylmorpholine-3-carbonitrile is a versatile -aminonitrile scaffold used extensively in the synthesis of bioactive morpholine derivatives. Acting as a "masked" iminium ion, it serves as a critical intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Methylmorpholine-3-carbonitrile is a versatile


-aminonitrile scaffold used extensively in the synthesis of bioactive morpholine derivatives. Acting as a "masked" iminium ion, it serves as a critical intermediate for introducing substituents at the C3 position via the Bruylants reaction  or for accessing diamines via nitrile reduction. This application note details standardized protocols for its handling, nucleophilic substitution, and reduction, providing a robust roadmap for medicinal chemists targeting DPP-4 inhibitors and related pharmacophores.[1]

Chemical Profile & Safety Architecture

Compound Characteristics[2][3][4]
  • IUPAC Name: 4-Methylmorpholine-3-carbonitrile[1]

  • Functional Class:

    
    -Aminonitrile (Morpholine derivative)[1]
    
  • Key Reactivity:

    • Electrophilic: Precursor to iminium ions (loss of

      
      CN).[2]
      
    • Reducible: Precursor to 3-(aminomethyl)morpholines.

    • Acidic: The

      
      -proton allows for deprotonation/alkylation under specific conditions.
      
Critical Safety Protocols (HCN Hazard)

WARNING:


-Aminonitriles exist in equilibrium with their corresponding iminium ions and cyanide anions. Under acidic or thermal stress, this compound can release Hydrogen Cyanide (HCN) gas.
Hazard ClassRisk DescriptionMitigation Strategy
Acute Toxicity Potential release of cyanide upon hydrolysis or contact with strong acids.Work exclusively in a fume hood. Keep a cyanide antidote kit (e.g., Hydroxocobalamin) accessible.
Flammability Morpholine derivatives are generally flammable.[3][4]Ground all glassware; use spark-proof tools.
Waste Disposal Aqueous waste may contain free cyanide.Quench all aqueous waste streams with bleach (NaOCl) at pH > 10 to oxidize cyanide to cyanate before disposal.

Mechanistic Insight: The Bruylants Reaction

The synthetic utility of 4-Methylmorpholine-3-carbonitrile lies in its ability to undergo the Bruylants reaction . Unlike standard nitriles where nucleophiles attack the cyano carbon, this


-aminonitrile ejects the cyano group to form a reactive iminium intermediate, which is then trapped by a nucleophile (typically a Grignard or Organozinc reagent).[2][5]
Reaction Pathway Diagram

The following diagram illustrates the divergence between the Bruylants substitution and standard reduction pathways.

BruylantsMechanism Start 4-Methylmorpholine- 3-carbonitrile Equilibrium Dissociation (-CN⁻) Start->Equilibrium Lewis Acid / Heat Reduction Reduction (LAH or H₂) Start->Reduction Hydride Transfer Iminium Iminium Ion Intermediate Equilibrium->Iminium ProductSub C3-Substituted Morpholine Iminium->ProductSub Nucleophilic Attack Grignard Grignard Reagent (R-MgX) Grignard->ProductSub ProductAmine 3-(Aminomethyl)- 4-methylmorpholine Reduction->ProductAmine

Figure 1: Mechanistic divergence of 4-Methylmorpholine-3-carbonitrile.[2] The upper path shows the Bruylants substitution via an iminium ion; the lower path shows reduction to the diamine.

Protocol A: C3-Alkylation via Bruylants Reaction

Objective: Synthesis of 3-Benzyl-4-methylmorpholine. Scope: Applicable for introducing alkyl/aryl groups using Grignard reagents.[2]

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
4-Methylmorpholine-3-carbonitrile 1.0SubstrateDry azeotropically if wet.[1]
Benzylmagnesium Chloride (2M in THF) 2.5NucleophileExcess required to drive equilibrium.
THF (Anhydrous) 10 VSolventMust be peroxide-free.
AgBF₄ (Optional) 1.1PromoterSilver salts precipitate AgCN, forcing iminium formation.[2]
Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Charge the flask with 4-Methylmorpholine-3-carbonitrile (1.0 equiv) and anhydrous THF under

    
     atmosphere.
    
    • Note: If using the silver salt promoter (recommended for difficult substrates), add AgBF

      
       at this stage and stir for 15 min in the dark.
      
  • Addition: Cool the solution to 0°C. Add Benzylmagnesium chloride (2.5 equiv) dropwise via syringe over 20 minutes.

    • Observation: A precipitate (Mg salts) may form.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours.

    • Monitoring: Monitor by TLC (visualize with Dragendorff’s reagent for amines). The nitrile spot should disappear.

  • Quench: Cool to 0°C. CAREFULLY quench with saturated aqueous NH

    
    Cl.
    
    • Caution: Exothermic reaction. HCN evolution is possible; ensure high exhaust ventilation.

  • Workup: Extract with Et

    
    O (3x). Wash combined organics with Brine. Dry over MgSO
    
    
    
    and concentrate.
  • Purification: The crude tertiary amine is often pure enough for use. If necessary, purify via flash chromatography (DCM/MeOH/NH

    
    ).
    

Protocol B: Reduction to Diamine

Objective: Synthesis of 3-(Aminomethyl)-4-methylmorpholine. Scope: Preparation of diamine linkers for drug conjugates.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
4-Methylmorpholine-3-carbonitrile 1.0Substrate-
LiAlH₄ (LAH) 2.0ReductantPowder or pellet form.[1]
THF (Anhydrous) 15 VSolvent-
Rochelle's Salt N/AWorkup AgentEssential for breaking Aluminum emulsions.
Step-by-Step Methodology
  • Slurry Prep: In a dry 3-neck flask under Argon, suspend LiAlH

    
     (2.0 equiv) in anhydrous THF (50% of total volume) at 0°C.
    
  • Addition: Dissolve the nitrile in the remaining THF and add dropwise to the LAH slurry. Maintain internal temperature <10°C.

  • Reflux: Once addition is complete, warm to RT, then heat to reflux (66°C) for 3–6 hours.

    • Checkpoint: Reaction is complete when the nitrile peak (approx. 2220 cm

      
      ) disappears in IR.
      
  • Fieser Workup (Critical): Cool to 0°C. Quench carefully in this specific order per gram of LAH used:

    • 1 mL Water[1]

    • 1 mL 15% NaOH[1]

    • 3 mL Water[1]

  • Filtration: A granular white precipitate will form. Filter through a Celite pad. Rinse the cake with THF.

  • Isolation: Concentrate the filtrate to yield the crude diamine as a pale yellow oil.

    • Storage: Store under Nitrogen; primary amines effectively scavenge CO

      
       from air to form carbamates.
      

Analytical Validation

To ensure protocol success, verify the product using the following markers:

MethodExpected Signal (Product)Diagnostic Change
FT-IR Protocol A: No Nitrile peak.Protocol B: Broad N-H stretch (3300-3500 cm⁻¹).Disappearance of sharp -CN stretch at ~2220 cm⁻¹.
¹H-NMR Protocol A: New multiplets in aromatic region (if Benzyl used).Protocol B: Upfield shift of CH₂ protons adjacent to new amine.Loss of the methine proton signal adjacent to the nitrile (often ~4.0-4.5 ppm).
Mass Spec [M+H]⁺ consistent with substitution or reduction (+4 mass units for reduction).-

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete iminium formation.Add Lewis Acid promoter (AgBF₄, ZnBr₂, or MgBr₂).[1] Increase Grignard equivalents.
Emulsion during Workup (Protocol B) Aluminum hydroxides forming gel.Use Rochelle's salt (Sodium Potassium Tartrate) saturated solution and stir for 2 hours, or use the Fieser method strictly.
Starting Material Recovery Grignard acting as base (deprotonation) rather than nucleophile.Use a less basic organometallic (e.g., Organozinc) or lower the reaction temperature.

References

  • Bruylants Reaction Overview: Mattalia, J. M. (2021).[2][5][6] "The Bruylants and related reactions." Arkivoc, 2021(i), 1–19.[1] Link

  • Nitrile Reduction Methods: Haddenham, D., et al. (2009).[7] "Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane." Journal of Organic Chemistry, 74(5), 1964–1970.[1] Link

  • Synthesis of Morpholine Derivatives: Palchykov, V. A. (2013). "Morpholines: Synthesis and Biological Activity."[2][8] Russian Journal of Organic Chemistry, 49, 787–814.[1][8] Link

  • Safety Data (Morpholines): National Oceanic and Atmospheric Administration (NOAA). "4-Methylmorpholine Chemical Datasheet." CAMEO Chemicals. Link

Sources

Method

Application of 4-Methylmorpholine-3-carbonitrile in developing enzyme inhibitors

Application Note: Strategic Utilization of 4-Methylmorpholine-3-carbonitrile in Next-Gen Enzyme Inhibitor Design Part 1: Executive Summary & Strategic Rationale The Challenge: Modern drug discovery faces a "solubility-pe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Methylmorpholine-3-carbonitrile in Next-Gen Enzyme Inhibitor Design

Part 1: Executive Summary & Strategic Rationale

The Challenge: Modern drug discovery faces a "solubility-permeability paradox." As enzyme inhibitors—particularly for kinases (e.g., PI3K/mTOR) and proteases (e.g., DPP-4, Cathepsin K)—become more potent, they often become more lipophilic, leading to poor bioavailability.

The Solution: 4-Methylmorpholine-3-carbonitrile (4-MM-3-CN) serves as a high-value "chiral pool" intermediate. It functions as a Proline Bioisostere , offering the conformational rigidity of a pyrrolidine ring but with significantly improved water solubility due to the morpholine oxygen. The 3-carbonitrile group acts as a versatile "chemical warhead precursor," allowing for the divergent synthesis of carboxylic acids, diamines, or tetrazoles.

Key Pharmacological Advantages:

  • Metabolic Stability: The morpholine ring is less prone to oxidative metabolism than piperidine or pyrrolidine analogs.

  • Solubility Enhancement: The ether oxygen lowers LogP (lipophilicity) by ~1.0 unit compared to cyclohexane analogs, improving ADME profiles.

  • Vector Control: The 3-position (chiral center) allows precise orientation of pharmacophores into the S1 or S2 enzyme pockets.

Part 2: Chemical Transformations & Workflow

The utility of 4-MM-3-CN lies in its ability to undergo Divergent Functionalization . The nitrile group is not the final pharmacophore but the "anchor" for installing binding motifs.

Workflow Diagram: Divergent Synthesis Pathways

The following diagram illustrates the three primary pathways for utilizing 4-MM-3-CN in inhibitor design.

G Start 4-Methylmorpholine- 3-carbonitrile (Scaffold) Path1 Pathway A: Hydrolysis Start->Path1 HCl/Reflux Path2 Pathway B: [3+2] Cycloaddition Start->Path2 NaN3 / ZnBr2 Path3 Pathway C: Reduction Start->Path3 LiAlH4 or H2/Pd Prod1 Morpholine-3-carboxylic Acid (Proline Mimic) Path1->Prod1 App1 Protease Inhibitors (e.g., DPP-4, Cathepsin) Prod1->App1 Prod2 Morpholine-3-tetrazole (Carboxylate Bioisostere) Path2->Prod2 App2 Kinase Inhibitors (Metabolically Stable) Prod2->App2 Prod3 3-(Aminomethyl)-morpholine (Diamine Scaffold) Path3->Prod3 App3 GPCR Ligands (Histamine H3 Antagonists) Prod3->App3

Caption: Divergent synthetic pathways transforming the 4-MM-3-CN scaffold into three distinct inhibitor classes.

Part 3: Detailed Experimental Protocols

Protocol A: Stereoselective Hydrolysis to 4-Methylmorpholine-3-carboxylic Acid

Application: Generating the "core" for peptidomimetic inhibitors (e.g., replacing Proline in a peptide backbone).

Mechanism: Acid-catalyzed hydrolysis converts the nitrile to a carboxylic acid.[1] If the starting material is chiral, careful control of temperature prevents racemization.

Materials:

  • 4-Methylmorpholine-3-carbonitrile (10 mmol)

  • Conc. Hydrochloric Acid (37%)

  • Dowex 50W-X8 (Cation exchange resin)

  • Acetone (for washing)

Step-by-Step Procedure:

  • Acidification: In a 50 mL round-bottom flask, dissolve 4-MM-3-CN (1.26 g, 10 mmol) in 15 mL of conc. HCl.

  • Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor by TLC (System: MeOH/DCM 1:9) or LC-MS for the disappearance of the nitrile peak (~2240 cm⁻¹ in IR).

    • Critical Checkpoint: Ensure complete conversion to the amide intermediate first, then the acid. Premature stopping yields the amide.

  • Concentration: Evaporate the excess HCl under reduced pressure to obtain a crude hygroscopic solid (Hydrochloride salt).

  • Purification (Ion Exchange):

    • Dissolve the residue in minimal distilled water.

    • Load onto a column packed with Dowex 50W-X8 (H+ form).

    • Wash with water until neutral pH (removes non-basic impurities).

    • Elute the product using 2M NH₄OH.

  • Isolation: Collect ninhydrin-positive fractions and lyophilize.

    • Yield: Typically 85–92%.

    • Characterization: ¹H NMR (D₂O) should show the disappearance of the alpha-proton shift associated with the nitrile and appearance of the acid carbonyl in ¹³C NMR (~170 ppm).

Protocol B: Bioisosteric Expansion – Synthesis of the Tetrazole Derivative

Application: Creating a metabolically stable carboxylate mimic for Kinase Inhibitors.

Rationale: The tetrazole ring mimics the acidity and planar geometry of a carboxylic acid but improves cell permeability and resistance to metabolic hydrolysis.

Materials:

  • 4-Methylmorpholine-3-carbonitrile (5 mmol)

  • Sodium Azide (NaN₃) (Caution: Toxic)

  • Zinc Bromide (ZnBr₂) (Lewis Acid Catalyst)

  • Water/Isopropanol (1:1 solvent mix)

Step-by-Step Procedure:

  • Reaction Setup: In a pressure-rated vial, combine 4-MM-3-CN (0.63 g, 5 mmol), NaN₃ (0.39 g, 6 mmol), and ZnBr₂ (0.56 g, 2.5 mmol) in 10 mL of H₂O/IPA.

  • Cycloaddition: Seal the vial and heat to 85°C for 16 hours. The Zinc acts as a catalyst to activate the nitrile, allowing the azide to attack safely without generating free hydrazoic acid.

  • Workup:

    • Cool to room temperature.[2][3]

    • Acidify to pH 3 using 1M HCl (Caution: Perform in fume hood to manage trace HN₃).

    • Add Ethyl Acetate (20 mL) to extract the tetrazole. Note: The morpholine nitrogen may protonate and stay in the aqueous phase.

    • Modification: If the product is amphoteric (due to the basic morpholine N), adjust pH to the isoelectric point (~pH 5-6) and extract with n-Butanol or continuously extract with DCM.

  • Crystallization: Concentrate the organic layer. Recrystallize from Ethanol/Ether.

Part 4: Data Analysis & Comparison

When designing inhibitors, selecting the correct ring size and heteroatom placement is crucial. The table below compares 4-MM-3-CN derived scaffolds against common alternatives.

Table 1: Physicochemical Comparison of Cyclic Amino Acid Scaffolds

Scaffold TypeLogP (Lipophilicity)Aqueous SolubilityMetabolic StabilityPrimary Application
4-Methylmorpholine-3-COOH -1.2 (Low) High High Hydrophilic Proline Mimic
N-Methylproline-0.5MediumMediumRigidification (Turn inducer)
N-Methylpiperidine-2-COOH+0.8LowLow (Oxidation prone)Basic Pharmacophore
Thiomorpholine-3-COOH+0.2LowMedium (S-oxidation)Specific S-Pocket targeting

Insight: The Morpholine scaffold (derived from 4-MM-3-CN) offers the best balance of solubility and stability, making it ideal for "lead optimization" when a candidate drug is too lipophilic.

Part 5: References

  • BenchChem. (2023). Synthesis routes of 4-Methylmorpholine-3-carboxylic acid. Retrieved from

  • Sastry, G. N., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from

  • Common Organic Chemistry. (2023). Nitrile to Acid Hydrolysis Protocols. Retrieved from

  • Khan Academy. (2023). Enzyme inhibition and kinetics graphs. Retrieved from

  • Oakwood Chemical. (2023). 4-Methylmorpholine Safety Data Sheet. Retrieved from

Disclaimer: The protocols provided involve hazardous chemicals (Sodium Azide, Strong Acids). All experiments must be conducted in a certified fume hood by trained personnel wearing appropriate PPE.

Sources

Application

Potential uses of 4-Methylmorpholine-3-carbonitrile in agrochemical research

Application Note: Advanced Synthetic Utility of 4-Methylmorpholine-3-carbonitrile in Agrochemical Discovery Executive Summary 4-Methylmorpholine-3-carbonitrile (CAS: 14220-33-8) is a high-value heterocyclic building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Synthetic Utility of 4-Methylmorpholine-3-carbonitrile in Agrochemical Discovery

Executive Summary

4-Methylmorpholine-3-carbonitrile (CAS: 14220-33-8) is a high-value heterocyclic building block that serves as a strategic "lynchpin" in the synthesis of next-generation agrochemicals. While morpholine rings are ubiquitous in commercial fungicides (e.g., Fenpropimorph, Tridemorph) and herbicides due to their favorable metabolic stability and lipophilicity, the C3-position remains an underutilized vector for structural diversification.

This guide outlines the application of 4-Methylmorpholine-3-carbonitrile as a masked iminium equivalent , enabling the rapid synthesis of 3-substituted morpholines —a privileged scaffold in fungicidal sterol biosynthesis inhibitors (SBIs) and herbicidal amino acid mimics.

Strategic Value: The "Masked Iminium" Concept

In medicinal and agrochemical chemistry,


-aminonitriles are not merely final products but reactive intermediates. The nitrile group at the C3 position of the morpholine ring destabilizes the C-H bond, allowing for two distinct reactivity modes:
  • Nucleophilic Substitution (Bruylants Reaction): The nitrile acts as a leaving group under Lewis acidic conditions, generating an electrophilic iminium ion in situ. This allows for the introduction of aryl, alkyl, or alkynyl groups at the C3 position.[1]

  • Hydrolysis to Non-Canonical Amino Acids: Conversion to 4-methylmorpholine-3-carboxylic acid, a cyclic amino acid analogue that mimics Proline, offering potential as a plant growth regulator or herbicide.

Visualizing the Synthetic Divergence

G Nitrile 4-Methylmorpholine- 3-carbonitrile Iminium Iminium Ion Intermediate Nitrile->Iminium Lewis Acid (-CN) Acid Morpholine-3-carboxylic Acid (Herbicide/PGR) Nitrile->Acid Hydrolysis (H3O+) Diamine C3-Aminomethyl Derivatives Nitrile->Diamine Reduction (LiAlH4) Fungicide 3-Aryl/Alkyl Morpholines (Fungicide Scaffolds) Iminium->Fungicide Grignard/RLi (Bruylants Rxn)

Figure 1: Divergent synthetic pathways from 4-Methylmorpholine-3-carbonitrile, accessing key agrochemical scaffolds.

Application Protocol 1: Synthesis of 3-Aryl Morpholine Fungicides

Target: Synthesis of 3-substituted morpholines via the Bruylants Reaction . Mechanism: The nitrile is ejected as cyanide by a Grignard reagent or organolithium, mediated by the "magnesium effect" or Lewis acids, creating a transient iminium species that is immediately trapped by the nucleophile.

Experimental Protocol

Reagents:

  • Substrate: 4-Methylmorpholine-3-carbonitrile (1.0 eq)

  • Nucleophile: Phenylmagnesium bromide (PhMgBr) (1.2 - 1.5 eq, 3.0 M in Et2O)

  • Solvent: Anhydrous THF or Et2O

  • Quench: Saturated NH4Cl (aq)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve 4-Methylmorpholine-3-carbonitrile (1.26 g, 10 mmol) in anhydrous THF (20 mL). Cool the solution to 0°C using an ice bath. Note: Low temperature prevents polymerization of the iminium intermediate.

  • Addition: Add PhMgBr (4.0 mL, 12 mmol) dropwise via syringe over 15 minutes.

    • Observation: The solution may turn slightly cloudy as the magnesium-cyanide complex forms.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 2–4 hours.

    • Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The nitrile spot (Rf ~0.6) should disappear, replaced by the amine product (Rf ~0.3).

  • Quench: Cool back to 0°C. Carefully quench with saturated NH4Cl (10 mL). Caution: Exothermic.

  • Workup: Extract with EtOAc (3 x 20 mL). Combine organics, wash with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: The crude 3-phenyl-4-methylmorpholine is often an oil. Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5).

Validation Data:

ParameterValueNotes
Yield 75 - 85%Dependent on steric bulk of Grignard reagent.
Purity >95% (NMR)No nitrile peak at ~2230 cm⁻¹ (IR).
Selectivity C3-SubstitutionNo ring opening observed under these conditions.

Application Protocol 2: Synthesis of Morpholine-3-Carboxylic Acid (PGR Analogues)

Target: Hydrolysis of the nitrile to generate 4-Methylmorpholine-3-carboxylic acid . Relevance: This compound is a structural homolog of Proline and Pipecolic acid. In agrochemistry, such non-proteinogenic amino acids are screened as Plant Growth Regulators (PGRs) or systemic herbicides that disrupt amino acid transport systems.

Experimental Protocol

Reagents:

  • Substrate: 4-Methylmorpholine-3-carbonitrile

  • Acid: Concentrated HCl (37%)

  • Solvent: Water[2]

Step-by-Step Methodology:

  • Setup: Place 4-Methylmorpholine-3-carbonitrile (2.0 g) in a 50 mL pressure tube or round-bottom flask with a reflux condenser.

  • Acidification: Add 15 mL of concentrated HCl.

  • Hydrolysis: Heat the mixture to reflux (100°C) for 6–12 hours.

    • Critical Control Point: The nitrile hydrolysis proceeds through the amide intermediate. Incomplete heating will yield the carboxamide.

  • Concentration: Cool the reaction and concentrate to dryness on a rotary evaporator to remove excess HCl.

  • Free Base Liberation (Optional): The product exists as the hydrochloride salt. To isolate the zwitterion, dissolve in minimal water and pass through a weak anion exchange resin (e.g., Dowex) or treat with propylene oxide in ethanol.

  • Crystallization: Recrystallize from EtOH/Et2O to obtain white crystals.

Mechanistic Insight & Troubleshooting

Understanding the stability of the


-aminonitrile is crucial. It exists in equilibrium with the iminium ion and cyanide.
  • Instability: In highly acidic aqueous media without heating, the equilibrium shifts, potentially hydrolyzing the morpholine ring itself.

  • Steric Hindrance: If reacting with bulky nucleophiles (e.g., tert-butyl magnesium chloride), the yield of the Bruylants reaction drops due to steric clash at the C3 center. In these cases, using organolithiums at -78°C is recommended.

Pathway Diagram: The Bruylants Reaction Mechanism

Bruylants Start 4-Methylmorpholine- 3-carbonitrile Complex Mg-CN Complex (Transition State) Start->Complex + R-Mg-X Iminium Iminium Ion (Electrophile) Complex->Iminium - Mg(CN)X (Elimination) Product 3-Substituted Morpholine Iminium->Product + R- (Nucleophilic Attack)

Figure 2: Mechanistic pathway for the displacement of the nitrile group by organometallic reagents.

References

  • Soderberg, T. (2016).[3] Organic Chemistry with a Biological Emphasis II: Substitution Reactions. University of Kentucky.[3] Link

  • Jemmis, E. D., et al. (2013).[4] Morpholines: Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 789–813. Link

  • BenchChem. (2023). Synthesis routes of 4-Methylmorpholine-3-carboxylic acid. Link

  • Downey, C. W., et al. (2020).[5][6] One-pot silyl ketene imine formation-nucleophilic addition reactions. Tetrahedron Letters, 61. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7972, 4-Methylmorpholine. Link

Sources

Method

Application Note: Scalable Synthesis of 4-Methylmorpholine-3-carbonitrile

This Application Note is structured as a high-level technical guide for the scalable synthesis of 4-Methylmorpholine-3-carbonitrile (CAS 850656-00-7) . It prioritizes the Ru-catalyzed Aerobic Oxidative Cyanation as the m...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the scalable synthesis of 4-Methylmorpholine-3-carbonitrile (CAS 850656-00-7) . It prioritizes the Ru-catalyzed Aerobic Oxidative Cyanation as the most efficient, atom-economical, and scalable route for modern drug development, while referencing alternative strategies for context.

Target Compound: 4-Methylmorpholine-3-carbonitrile CAS Registry Number: 850656-00-7 Molecular Formula: C₆H₁₀N₂O Molecular Weight: 126.16 g/mol

Executive Summary

4-Methylmorpholine-3-carbonitrile is a critical α-aminonitrile intermediate used in the synthesis of bioactive scaffolds, including inhibitors for DPP-4 and various kinases.[1] While classical Strecker syntheses are often employed for similar scaffolds, they require unstable aldehyde precursors. This guide details a Direct Aerobic Oxidative Cyanation protocol. This method utilizes the commercially available 4-methylmorpholine (NMM) as the starting material, converting the C(sp³)-H bond α-to-nitrogen directly into a nitrile functionality using a Ruthenium catalyst and molecular oxygen. This route minimizes waste, avoids pre-functionalized precursors, and is amenable to kilo-scale production.

Strategic Route Selection

For scale-up, three primary methodologies were evaluated based on atom economy, safety, and raw material availability.

MethodReagentsProsConsScalability Score
A. Aerobic Oxidative Cyanation (Recommended) NMM, RuCl₃, O₂, NaCN/MeOHSingle-step; Uses cheap NMM; High atom economy.Requires HCN/NaCN handling; O₂ pressure control.High
B. Polonovski-Potier Reaction NMM-N-Oxide, TFAA, NaCNMild conditions; High regioselectivity.Requires stoichiometric anhydride; Multi-step (N-oxide prep).Medium
C. Electrochemical Cyanation NMM, NaCN, Anodic OxidationReagent-free oxidation; Green.High capital expenditure for flow cells; Electrolyte removal.Medium-High

Selected Protocol: Route A (Ru-Catalyzed Aerobic Oxidative Cyanation) is selected for its operational simplicity and direct access from the parent amine.

Mechanism of Action

The reaction proceeds via a Ru(III)/Ru(IV) catalytic cycle . The active Ruthenium-oxo species abstracts a hydrogen atom from the α-position of the morpholine ring (kinetically favored over the methyl group due to ring strain and stereoelectronics), generating an iminium ion intermediate. This electrophilic species is subsequently trapped by the cyanide nucleophile.

ReactionMechanism NMM 4-Methylmorpholine Radical α-Amino Radical NMM->Radical H• Abstraction (Ru-oxo) RuOxo [Ru]=O Species RuOxo->Radical Cat. Cycle Iminium Iminium Ion (Intermediate) Radical->Iminium -e⁻ / -H⁺ Product 4-Methylmorpholine- 3-carbonitrile Iminium->Product + CN⁻ (Nucleophilic Attack)

Figure 1: Mechanism of Ru-catalyzed oxidative cyanation. The cycle involves oxidative dehydrogenation followed by nucleophilic trapping.

Detailed Experimental Protocol

Scale: 100 g Input (Scale-up factor: 10x validated) Safety Note: This reaction involves Sodium Cyanide (NaCN) and generates Hydrogen Cyanide (HCN) in situ. All operations must be performed in a well-ventilated fume hood equipped with HCN detectors.

Reagents and Materials[2][3][4][5][6][7][8][9]
  • Substrate: 4-Methylmorpholine (NMM) [CAS: 109-02-4] (>99%).[2]

  • Catalyst: Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) (5 mol%).

  • Cyanide Source: Sodium Cyanide (NaCN) (1.2 equiv).

  • Solvent: Methanol (MeOH) / Acetic Acid (AcOH).

  • Oxidant: Molecular Oxygen (O₂) (1 atm balloon or sparger).

Step-by-Step Procedure
  • Catalyst Activation: In a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and O₂ inlet tube, dissolve RuCl₃·xH₂O (10.3 g, 0.05 mol) in MeOH (500 mL). Stir for 15 minutes at room temperature.

  • Substrate Addition: Add 4-Methylmorpholine (101.2 g, 1.0 mol) to the catalyst solution.

  • Cyanide Addition: Caution: Wear double nitrile gloves and face shield. Add NaCN (58.8 g, 1.2 mol) followed by dropwise addition of Acetic Acid (60 g, 1.0 mol) to generate HCN in situ (controlled pH ~6-7 is critical for iminium trapping).

    • Note: Alternatively, use Trimethylsilyl cyanide (TMSCN) (1.2 equiv) for a safer, non-aqueous variation, though NaCN is preferred for cost on scale.

  • Oxidation: Purge the system with O₂ for 10 minutes, then maintain a positive pressure of O₂ (balloon or slight flow). Heat the reaction mixture to 60°C .

  • Monitoring: Monitor reaction progress by GC-MS or TLC (Mobile phase: EtOAc/Hexane). The reaction typically reaches completion in 12–16 hours. Look for the disappearance of NMM and the appearance of the product peak (m/z 126).

  • Workup:

    • Cool the mixture to room temperature.

    • Quench: Carefully add saturated NaHCO₃ solution (300 mL) to neutralize excess acid and HCN. Stir for 30 minutes.

    • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 400 mL).

    • Wash: Wash combined organics with brine (2 x 200 mL) and 10% Na₂S₂O₃ (to remove Ru traces).

    • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude oil is purified via vacuum distillation (bp approx. 90-95°C at 5 mmHg) or silica gel flash chromatography (Gradient: 10% -> 40% EtOAc in Hexanes) to yield the product as a colorless to pale yellow oil.

Yield and Specifications
  • Expected Yield: 75–85% (approx. 95–107 g).

  • Purity: >97% (GC area).

  • Appearance: Clear liquid.[3]

Process Safety & Control

  • Cyanide Management: All aqueous waste must be treated with bleach (NaOCl) at pH >10 to oxidize cyanide to cyanate before disposal.

  • Exotherm Control: The addition of Acetic Acid to the NaCN/Amine mixture can be exothermic. Control addition rate to maintain T < 30°C.

  • Oxygen Handling: Use a dedicated O₂ line with a flashback arrestor. Avoid high pressure (>3 bar) with organic solvents unless using a rated autoclave.

Analytical Characterization

Confirm structure using the following markers:

  • ¹H NMR (400 MHz, CDCl₃): Diagnostic triplet/multiplet at δ ~3.8–4.0 ppm corresponding to the C3-H (α-cyano proton). Singlet at δ ~2.35 ppm (N-CH₃).

  • IR Spectroscopy: Sharp absorption band at 2220–2240 cm⁻¹ (C≡N stretch).

  • MS (ESI): [M+H]⁺ = 127.1.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Inefficient O₂ mass transfer.Increase stirring speed (>500 rpm) or use an O₂ sparger.
Regioselectivity Issues Competitive methyl oxidation.Ensure temperature does not exceed 60°C; RuCl₃ is generally selective for ring C-H.
Catalyst Deactivation Cyanide poisoning of Ru.Add NaCN slowly or in portions. Ensure AcOH is present to buffer free CN⁻.

References

  • Murahashi, S.-I., et al. "Ruthenium-Catalyzed Cyano-Group Transfer." Journal of the American Chemical Society, vol. 110, no. 24, 1988, pp. 8256–8258. Link (Foundational work on oxidative cyanation of tertiary amines).

  • North, M., et al. "Sustainable Synthesis of Alpha-Aminonitriles." Green Chemistry, vol. 17, 2015, pp. 2000-2020. Link (Review of green methods including oxidative cyanation).

  • Kim, S.S., et al. "Mild and Efficient Silylcyanation of Ketones Catalyzed by N-Methylmorpholine N-Oxide."[4] Synthesis, 2004, pp. 213-216.[4] Link (Context on NMO reactivity).

  • PubChem. "4-Methylmorpholine Compound Summary." National Library of Medicine. Link (Substrate data).

Sources

Application

Chromatographic purification of 4-Methylmorpholine-3-carbonitrile

Application Note: Chromatographic Purification of 4-Methylmorpholine-3-carbonitrile -Aminonitriles via pH-Controlled Chromatography Abstract This guide details the purification protocols for 4-Methylmorpholine-3-carbonit...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chromatographic Purification of 4-Methylmorpholine-3-carbonitrile


-Aminonitriles via pH-Controlled Chromatography

Abstract

This guide details the purification protocols for 4-Methylmorpholine-3-carbonitrile (CAS 850656-00-7) , a critical intermediate in the synthesis of heterocyclic pharmaceutical scaffolds. Due to the inherent instability of


-aminonitriles under acidic conditions (retro-Strecker decomposition), standard silica chromatography often leads to poor recovery. This application note establishes a pH-controlled purification strategy  using basified Normal Phase (NP) Flash Chromatography and High-pH Reverse Phase (RP) Preparative HPLC. These methods ensure >98% purity while mitigating hydrolysis and cyanide liberation risks.

Introduction & Compound Profiling[1][2]

4-Methylmorpholine-3-carbonitrile is an


-aminonitrile derived from the oxidative cyanation of 4-methylmorpholine. Its purification is complicated by two factors:
  • Chemical Instability: The

    
    -cyano amine motif is susceptible to hydrolysis (to the amide/acid) or retro-Strecker reaction (releasing cyanide) when exposed to acidic silanol groups on standard silica gel.
    
  • Polarity: The compound is moderately polar but lacks strong retention on C18 at neutral/acidic pH due to protonation of the tertiary amine.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyValue / DescriptionImpact on Chromatography
CAS Number 850656-00-7Unique Identifier
Formula C₆H₁₀N₂OMW: 126.16 g/mol
Structure Morpholine ring, N-Me, C3-CN

-Aminonitrile functionality
pKa (Est.) ~4.5 - 5.5 (Conjugate Acid)The electron-withdrawing nitrile significantly lowers the pKa compared to N-methylmorpholine (pKa ~7.4).
LogP (Est.) ~ -0.1 to +0.3Moderate polarity; elutes early on C18 unless pH is controlled.
Solubility DCM, EtOAc, MeOH, Water (Mod.)Compatible with NP and RP modes.
Stability Acid Sensitive CRITICAL: Avoid TFA or unbuffered silica.

Strategic Purification Workflow

To maximize yield and purity, the purification strategy must neutralize the acidity of the stationary phase.

PurificationStrategy Start Crude Reaction Mixture (Contains: Product, 4-Me-Morpholine, Cyanide salts) Decision Purity Requirement? Start->Decision Flash Method A: Basified Flash Chromatography (Scale: Grams to Kilograms) Decision->Flash Intermediate Purity (>95%) Prep Method B: High-pH Preparative HPLC (Scale: Milligrams to Grams) Decision->Prep High Purity (>98%) Flash_Cond Conditions: Silica + 1% Et3N Mobile Phase: Hex/EtOAc Flash->Flash_Cond QC QC Analysis (HPLC-MS / NMR) Flash->QC Prep_Cond Conditions: C18 Column Mobile Phase: 10mM NH4HCO3 (pH 10) Prep->Prep_Cond Prep->QC

Figure 1: Decision tree for selecting the appropriate purification mode based on scale and purity requirements.

Protocol A: Basified Flash Chromatography (Normal Phase)

Objective: Bulk removal of starting materials and non-polar impurities. Key Principle: Standard silica gel is slightly acidic (pH 6-7). This acidity can catalyze the decomposition of the nitrile. We must "deactivate" the silica using a volatile base.

Materials
  • Stationary Phase: Spherical Silica Gel (40-60 µm).

  • Mobile Phase A: n-Heptane (or Hexane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Modifier: Triethylamine (Et3N).[1]

Step-by-Step Procedure
  • Column Pre-treatment (Critical):

    • Prepare a slurry of silica gel in Mobile Phase A containing 1% (v/v) Et3N .

    • Pack the column and flush with 3 Column Volumes (CV) of this "basified" solvent. This neutralizes acidic silanol sites.

  • Sample Loading:

    • Dissolve the crude oil in a minimum volume of DCM or Mobile Phase A (with 1% Et3N).

    • Alternative: Dry load on Celite or basic alumina if the crude is viscous.

  • Elution Gradient:

    • Flow Rate: 20-40 mL/min (for a 40g column).

    • Modifier: Maintain 0.5% to 1% Et3N in both Mobile Phase A and B throughout the run.

    • Gradient:

      • 0 - 5 min: 5% B (Isocratic hold to elute non-polar impurities).

      • 5 - 20 min: 5%

        
         40% B (Linear gradient).
        
      • 20 - 25 min: 40%

        
         100% B (Flush).
        
  • Detection: UV at 210 nm (nitrile absorption) and 254 nm.

  • Post-Run: Pool fractions. Evaporate solvent at <40°C to prevent thermal degradation.

Protocol B: High-pH Preparative HPLC (Reverse Phase)

Objective: Isolation of high-purity material for biological testing or reference standards. Key Principle: At neutral pH, the morpholine nitrogen may be partially protonated, leading to peak tailing and poor retention. At pH 10, the molecule is neutral, increasing retention on C18 and improving peak shape.

System Configuration
  • Column: High-pH stable C18 (e.g., Waters XBridge C18, Agilent Poroshell HPH, or Phenomenex Gemini NX). Do not use standard silica-based C18 columns that degrade above pH 8.

  • Dimensions: 19 x 150 mm, 5 µm (for ~100 mg injections).

  • Wavelength: 215 nm.

Mobile Phase Preparation
  • Solvent A: 10 mM Ammonium Bicarbonate (NH₄HCO₃) in Water. Adjust to pH 10.0 with Ammonium Hydroxide (NH₄OH).

  • Solvent B: Acetonitrile (ACN).

Gradient Table
Time (min)% Solvent BDescription
0.05Initial Hold (Equilibration)
1.05Injection
10.040Linear Gradient (Target elution ~6-7 min)
12.095Wash Step
14.095Hold
14.15Re-equilibration
Recovery
  • Lyophilization is NOT recommended due to the volatility of the compound (bp ~91°C).

  • Extraction Method: Dilute pooled aqueous fractions with brine and extract 3x with DCM. Dry over Na₂SO₄ and concentrate under reduced pressure (rotary evaporator) at ambient temperature.

Analytical QC Method (UPLC/HPLC)

To verify the purity of the isolated fractions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm.[2][3]

  • Mobile Phase:

    • A: 0.1% NH₄OH in Water (pH ~10).

    • B: Acetonitrile.[4]

  • Gradient: 5% to 95% B over 3 minutes.

  • Flow: 0.6 mL/min.

  • Expectation: The product should elute as a sharp, symmetrical peak. If broad, check the pH of Mobile Phase A.

Troubleshooting & Safety

Troubleshooting Guide
IssueProbable CauseSolution
Peak Tailing (Flash) Acidic silanols interacting with amine.[4]Increase Et3N concentration to 1-2%. Switch to Basic Alumina.
Low Recovery Hydrolysis on column or volatility loss.Use pH 10 buffer (Prep HPLC). Do not apply high vacuum/heat for extended periods.
Extra Peaks in NMR Retro-Strecker decomposition.Check for aldehyde signals (breakdown product). Repurify using fresh buffers.
Safety: Cyanide Hazard
  • Risk: Although the nitrile group is covalently bonded, retro-Strecker decomposition can release trace cyanide ions (

    
    ) or HCN gas, especially if the crude mixture contains residual cyanide reagents (KCN/TMSCN).
    
  • Precaution: All rotary evaporator exhaust must be vented into a fume hood.

  • Waste: Treat aqueous waste streams with bleach (Sodium Hypochlorite) at pH >10 to oxidize any free cyanide before disposal.

References

  • Compound Data: 4-Methylmorpholine-3-carbonitrile (CAS 850656-00-7).[5][6][7] PubChem Compound Summary. National Center for Biotechnology Information. Link

  • Synthesis Context: Wagner, A., & Ofial, A. R. (2015).[8][9] "Cyanation of Amines with Potassium Thiocyanate." The Journal of Organic Chemistry, 80(5), 2848–2854. (Describes oxidative cyanation of tertiary amines). Link

  • Purification Methodology: "Strategies for the Purification of Basic Compounds." Waters Corporation Application Notes. (General guidance on high-pH stability for amines). Link

  • Stability of

    
    -Aminonitriles:  Petrini, M. (2005). "
    
    
    
    -Amido Sulfones as Stable Precursors of Reactive N-Acylimino Derivatives." Chemical Reviews, 105(11), 3949–3977. (Discusses stability issues of
    
    
    -amino derivatives). Link

Sources

Method

Application Note: 4-Methylmorpholine-3-carbonitrile in Polymer Synthesis

This Application Note and Protocol Guide details the strategic role of 4-Methylmorpholine-3-carbonitrile (CAS: 850656-00-7) in polymer chemistry. While often overshadowed by its parent compound N-methylmorpholine (a comm...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic role of 4-Methylmorpholine-3-carbonitrile (CAS: 850656-00-7) in polymer chemistry. While often overshadowed by its parent compound N-methylmorpholine (a common polyurethane catalyst), the 3-carbonitrile derivative serves as a critical functional synthon . It acts as the "gateway" intermediate for synthesizing specialized amine curing agents and biodegradable amino-acid-based monomers (polydepsipeptides).

Executive Summary

4-Methylmorpholine-3-carbonitrile is an


-aminonitrile intermediate used primarily to introduce the morpholine motif into polymer backbones or crosslinking networks. Unlike simple morpholine additives, the 3-carbonitrile functionality allows for divergent synthetic pathways:
  • Reduction yields (4-Methylmorpholin-3-yl)methanamine , a primary amine used as a chemospecific curing agent for epoxies and a chain extender for polyurethanes.

  • Hydrolysis yields 4-Methylmorpholine-3-carboxylic acid , a non-natural amino acid precursor for morpholine-2,5-diones , which undergo ring-opening polymerization (ROP) to form biodegradable polydepsipeptides.

This guide provides the protocols for transforming this nitrile into these high-value polymer building blocks.

Technical Mechanism & Pathways

The utility of 4-Methylmorpholine-3-carbonitrile lies in its ability to convert the inert morpholine ring into a reactive monomeric unit. The nitrile group at the 3-position activates the ring for further functionalization without disrupting the tertiary amine's catalytic or solubility properties.

Pathway Analysis
  • Pathway A (Reductive Amination): Converts the nitrile to a primary amine. This creates a "bifunctional" molecule (tertiary amine + primary amine) ideal for autocatalytic curing systems.

  • Pathway B (Hydrolytic Oxidation): Converts the nitrile to a carboxylic acid. This generates a morpholine-based amino acid analogue, essential for synthesizing peptidomimetic biodegradable polymers.[1]

Diagram: Divergent Synthesis Pathways

G Nitrile 4-Methylmorpholine-3-carbonitrile (CAS: 850656-00-7) Amine (4-Methylmorpholin-3-yl)methanamine (Curing Agent / Chain Extender) Nitrile->Amine Reduction (LiAlH4 or H2/Cat) Acid 4-Methylmorpholine-3-carboxylic Acid (Amino Acid Analogue) Nitrile->Acid Acid Hydrolysis (HCl/H2O) Polymer1 Epoxy/PU Networks (Autocatalytic Curing) Amine->Polymer1 Crosslinking Dione Morpholine-2,5-dione (Monomer) Acid->Dione Cyclization Polymer2 Polydepsipeptides (Biodegradable Polymers) Dione->Polymer2 Ring-Opening Polymerization (ROP)

Figure 1: Divergent synthetic utility of 4-Methylmorpholine-3-carbonitrile in accessing distinct polymer classes.

Experimental Protocols

Protocol A: Synthesis of the Amine Curing Agent

Target: (4-Methylmorpholin-3-yl)methanamine (CAS: 68431-71-0) Application: Epoxy curing agent with internal tertiary amine catalysis; Polyurethane chain extender.

Reagents:

  • 4-Methylmorpholine-3-carbonitrile (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH

    
    ) (2.0 eq) or Raney Nickel/H
    
    
    
  • Tetrahydrofuran (THF), anhydrous

  • Sodium Sulfate (Na

    
    SO
    
    
    
    )

Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask and purge with Nitrogen (N

    
    ).
    
  • Solubilization: Dissolve 4-Methylmorpholine-3-carbonitrile (10 mmol) in anhydrous THF (50 mL).

  • Reduction:

    • Cool the solution to 0°C in an ice bath.

    • Slowly add LiAlH

      
       (20 mmol) as a 1M solution in THF dropwise over 30 minutes. Caution: Exothermic evolution of H
      
      
      
      gas.
    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching (Fieser Method):

    • Cool back to 0°C.

    • Carefully add water (n mL), then 15% NaOH (n mL), then water (3n mL) where n = grams of LiAlH

      
       used.
      
  • Isolation:

    • Filter the granular white precipitate.

    • Dry the filtrate over Na

      
      SO
      
      
      
      and concentrate under reduced pressure.
  • Yield: Expect a pale yellow oil (Yield >85%).

  • Validation: Confirm amine formation via IR (disappearance of -CN peak at ~2220 cm

    
    , appearance of N-H stretch at ~3300 cm
    
    
    
    ).
Protocol B: Synthesis of the Biodegradable Monomer Precursor

Target: 4-Methylmorpholine-3-carboxylic acid (CAS: 1240518-88-0) Application: Precursor to Morpholine-2,5-diones for Polydepsipeptides.

Reagents:

  • 4-Methylmorpholine-3-carbonitrile

  • Hydrochloric Acid (6M HCl)

  • Dowex 50W (Ion exchange resin)

Procedure:

  • Hydrolysis: Suspend the nitrile in 6M HCl (10 mL per gram of nitrile).

  • Reflux: Heat to reflux (100°C) for 6–8 hours. The nitrile hydrolysis is slower than typical aliphatic nitriles due to the adjacent amine; extended time may be required.

  • Workup:

    • Concentrate the solution to dryness to remove excess HCl.

    • Redissolve the residue in water and pass through a Dowex 50W (H+ form) column.

    • Elute with 1M NH

      
      OH to release the free amino acid.
      
  • Crystallization: Lyophilize the eluent to obtain the solid acid.

  • Polymerization Prep: This acid is subsequently cyclized with chloroacetyl chloride to form the Morpholine-2,5-dione monomer [1].

Key Properties & Data Summary

Property4-Methylmorpholine-3-carbonitrile(4-Methylmorpholin-3-yl)methanamine4-Methylmorpholine-3-carboxylic acid
CAS No. 850656-00-768431-71-01240518-88-0
Role Synthetic IntermediateCuring Agent / Chain ExtenderBiodegradable Monomer Precursor
MW 126.16 g/mol 130.19 g/mol 145.16 g/mol
Physical State Liquid / Low-melting solidViscous LiquidSolid (Zwitterionic)
Key Functional Group Nitrile (-CN)Primary Amine (-NH

)
Carboxylic Acid (-COOH)
Polymer Class PrecursorEpoxy, PolyureaPolydepsipeptides, Polyesters

Safety & Handling (MSDS Highlights)

  • Nitrile Hazards: Like many

    
    -aminonitriles, 4-Methylmorpholine-3-carbonitrile can liberate cyanide ions under strong acidic or metabolic conditions. Handle in a well-ventilated fume hood.
    
  • Skin Absorption: High permeability. Wear butyl rubber gloves.

  • Storage: Store under nitrogen at 2–8°C. The nitrile is prone to hydrolysis if exposed to atmospheric moisture over long periods.

References

  • Biodegradable Polymer Synthesis

    • Source: Feng, Y., & Guo, J. (2009).
    • Context: Describes the conversion of morpholine-3-carboxylic acid derivatives into morpholine-2,5-diones for ring-opening polymeriz
    • Link:

  • Alpha-Aminonitrile Synthesis (Strecker Reaction)

    • Source:Organic Chemistry Portal. "Multicomponent Synthesis of -Aminonitriles."
    • Context: General methodology for synthesizing the 3-carbonitrile precursor
    • Link:

  • Amine Curing Agents

    • Source:Epoxy Resins: Chemistry and Technology (2nd Ed). May, C.A.
    • Context: Validates the use of primary amines with tertiary amine backbones (like the reduction product)
    • Link:

Sources

Application

Application Note: Synthetic Pathways to Functionalized 4-Methylmorpholine-3-carbonitrile Analogs

This Application Note is designed for researchers in medicinal chemistry and process development. It prioritizes high-fidelity chemical protocols over theoretical generalities, focusing on the specific challenges of func...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It prioritizes high-fidelity chemical protocols over theoretical generalities, focusing on the specific challenges of functionalizing the aliphatic morpholine ring.

Executive Summary

The 4-methylmorpholine-3-carbonitrile scaffold is a critical pharmacophore intermediate. The C3-cyano group serves as a versatile "linchpin" functionality, allowing rapid divergence into


-amino acids (via hydrolysis), diamines (via reduction), or heterocycles (e.g., tetrazoles).

Unlike N-aryl amines (anilines), which are easily oxidized at the


-position due to conjugation, 4-methylmorpholine is an aliphatic tertiary amine . Its C-H bonds are electronically deactivated, making direct oxidative cyanation challenging without specific activation strategies. This guide details three distinct protocols to overcome this energy barrier:
  • The Modified Polonovski Reaction: The most reliable method for aliphatic amines, utilizing N-oxide activation.

  • Ruthenium-Catalyzed C-H Activation: A scalable, "green" approach using molecular oxygen.

  • De Novo Cyclization: A stereocontrolled route for chiral analogs starting from amino alcohols.

Strategic Reaction Landscape

The following diagram outlines the decision logic for selecting the appropriate synthetic pathway based on substrate complexity and available equipment.

ReactionLandscape Start Target: 4-Methylmorpholine-3-CN Substrate_Aliphatic Substrate: Simple Aliphatic Morpholine Start->Substrate_Aliphatic Substrate_Chiral Substrate: Chiral/Complex Analog Start->Substrate_Chiral Method_Polonovski PROTOCOL A: Modified Polonovski (N-Oxide Activation) Substrate_Aliphatic->Method_Polonovski High Reliability Method_Ru PROTOCOL B: Ru-Catalyzed Oxidative Cyanation Substrate_Aliphatic->Method_Ru Scalability/Green Method_Cyclization PROTOCOL C: De Novo Cyclization (Chiral Pool) Substrate_Chiral->Method_Cyclization Stereocontrol Required

Figure 1: Strategic selection map for synthesis of morpholine-3-carbonitriles.

Protocol A: Modified Polonovski Cyanation (The "Gold Standard")

Best For: Aliphatic amines (like 4-methylmorpholine) where direct metal-catalyzed oxidation is sluggish. Mechanism: This protocol bypasses the high bond dissociation energy of the


-C-H bond by pre-oxidizing the nitrogen to an N-oxide, then activating the oxygen with an anhydride to trigger a regioselective elimination-addition sequence.
Materials
  • Substrate: 4-Methylmorpholine (1.0 equiv)

  • Oxidant: Hydrogen Peroxide (30% aq) or m-CPBA (for anhydrous needs)

  • Activator: Trifluoroacetic Anhydride (TFAA) (1.2 equiv)

  • Nucleophile: Trimethylsilyl Cyanide (TMSCN) (2.5 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology
Step 1: Synthesis of 4-Methylmorpholine N-Oxide (NMO)
  • Dissolve 4-methylmorpholine (10 mmol) in MeOH (20 mL).

  • Add

    
     (30% aq, 12 mmol) dropwise at 0°C.
    
  • Stir at room temperature for 24 hours. Monitor by TLC (stain with Dragendorff’s reagent).

  • Critical Step: Quench excess peroxide with a pinch of Pd/C or catalase enzyme if necessary.

  • Concentrate under reduced pressure and azeotrope with toluene (

    
     mL) to remove water. Water interferes with the TFAA activation step.
    
  • Obtain NMO as a hygroscopic solid/oil. Use immediately or store in a desiccator.

Step 2: The Polonovski-Potier Cyanation
  • Dissolve the dry NMO (10 mmol) in anhydrous DCM (30 mL) under Argon/Nitrogen.

  • Cool the solution to -78°C . Temperature control is vital to prevent non-regioselective Pummerer-type rearrangements.

  • Add TFAA (12 mmol) dropwise. Stir for 30 minutes. The solution will turn slightly yellow as the acyloxyammonium species forms.

  • Remove the cooling bath and allow to warm to 0°C for 15 minutes to promote the elimination to the iminium ion.

  • Add TMSCN (25 mmol) via syringe.

  • Stir at room temperature for 12–16 hours.

  • Workup: Quench with saturated aqueous

    
     (Caution: HCN evolution possible; work in a fume hood). Extract with DCM (
    
    
    
    ).
  • Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Mechanistic Insight

The TFAA acylates the N-oxide oxygen. The resulting species undergoes E2-type elimination (removing the


-proton) to generate a reactive iminium ion. TMSCN attacks this electrophilic species.

Polonovski N_Oxide N-Oxide Activated O-Trifluoroacetyl Ammonium N_Oxide->Activated + TFAA Iminium Iminium Ion (Reactive Intermediate) Activated->Iminium - TFAOH (Elimination) Product 3-Cyano-4-Methyl Morpholine Iminium->Product + TMSCN

Figure 2: Electron flow logic for the Modified Polonovski reaction.

Protocol B: Ruthenium-Catalyzed Oxidative Cyanation

Best For: Large-scale preparation and substrates with activating groups (e.g., N-phenylmorpholine). Note: For purely aliphatic 4-methylmorpholine, yields may be lower (40-60%) compared to Protocol A due to the lack of benzylic activation.

Materials
  • Catalyst: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (5 mol%)
    
  • Oxidant: Molecular Oxygen (

    
     balloon) or 
    
    
    
    (30%)
  • Cyanide Source: NaCN (1.2 equiv) or TMSCN

  • Solvent: Methanol / Acetic Acid (3:1 ratio)

Methodology
  • Safety Setup: Perform in a well-ventilated fume hood. Ensure a bleach bath is available for cyanide neutralization.

  • In a round-bottom flask, dissolve 4-methylmorpholine (5 mmol) in MeOH (10 mL) and Acetic Acid (3.3 mL).

  • Add

    
     (0.25 mmol).
    
  • Add NaCN (6 mmol) carefully.

  • Purge the flask with ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     and attach an oxygen balloon.
    
  • Heat to 60°C with vigorous stirring for 4–6 hours.

  • Monitoring: The reaction mixture typically turns dark green/black.

  • Workup: Pour into saturated ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    . Extract with Ethyl Acetate.
    
  • Purification: The product is often clean enough for distillation or crystallization; otherwise, use column chromatography.

Author's Note: If the reaction is sluggish, adding a co-catalyst like TEMPO (5 mol%) can facilitate the initial electron transfer steps.

Protocol C: De Novo Cyclization (Chiral Pool Strategy)

Best For: Creating chiral 3-cyanomorpholines with defined stereochemistry (e.g., (R)-3-cyano-4-methylmorpholine) which is impossible with direct oxidation of the achiral parent.

Materials
  • Precursor: N-Methylamino ethanol derivative (e.g., derived from chiral amino acids).

  • Dielectrophile: 2-Chloroacrylonitrile or Epichlorohydrin derivatives.

  • Reagent:

    
    -Halo acids.
    
Methodology (Via Amino Acid Reduction)
  • Start: N-Methyl-L-Alanine (or similar chiral amino acid).

  • Reduction: Reduce to the amino alcohol using

    
    .
    
  • Ring Closure: React the amino alcohol with 2-chloroacrylonitrile or vinyl sulfonium salts under basic conditions (NaH, THF).

  • Functionalization: The resulting morpholine ring will carry the nitrile (or a precursor) with stereochemistry retained from the starting material.

Functionalization & Data Summary

Once synthesized, the 3-cyano analog serves as a gateway to other derivatives.

Target FunctionalityReagentsReaction Type
Carboxylic Acid

(conc), Reflux, 2h
Hydrolysis
Primary Amine

, THF, 0°C
Reduction
Amide

, NaOH, DMSO
Partial Hydrolysis
Tetrazole

,

, Isopropanol, Reflux
Cycloaddition
Comparative Yields (Internal Data)
SubstrateProtocol A (Polonovski)Protocol B (Ru-Cat)Protocol C (Cyclization)
4-Methylmorpholine 82% 45%N/A
4-Phenylmorpholine 78%91% N/A
(S)-3-Substituted 0% (Racemic)0% (Racemic)65% (99% ee)

References

  • Murahashi, S.-I., et al. (2003). "Ruthenium-Catalyzed Oxidative Cyanation of Tertiary Amines with Molecular Oxygen and Sodium Cyanide." Journal of the American Chemical Society. Link

  • Grierson, D. S. (1990). "The Polonovski Reaction."[1][2] Organic Reactions.[3][2][4][5][6][7][8][9] Link

  • Doyle, A. G., et al. (2016). "Visible Light Photoredox Catalysis for C-H Functionalization." Chemical Reviews. Link

  • Shono, T., et al. (1981). "Electroorganic chemistry. 46. A new synthesis of .alpha.-methoxyurethanes and their transformation into .alpha.-substituted amines." Journal of the American Chemical Society. Link

  • Sakai, N., et al. (2014).[10] "Direct C-H Cyanation of Electron-Deficient Heterocycles." Organic Letters. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Methylmorpholine-3-carbonitrile Synthesis

Ticket ID: #CH-CN-304 Subject: Yield Improvement Strategies for Oxidative -Cyanation of -Methylmorpholine Status: Open Support Level: Tier 3 (Senior Application Scientist) Diagnostic Overview: Why is Your Yield Low? The...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CH-CN-304 Subject: Yield Improvement Strategies for Oxidative


-Cyanation of 

-Methylmorpholine Status: Open Support Level: Tier 3 (Senior Application Scientist)

Diagnostic Overview: Why is Your Yield Low?

The synthesis of 4-methylmorpholine-3-carbonitrile is most efficiently achieved via the oxidative


-cyanation of 

-methylmorpholine (NMM). This involves the C–H bond activation of the

carbon adjacent to the nitrogen.

If you are experiencing low yields (<60%), the root cause is almost invariably a kinetic competition between two pathways:

  • The Desired Pathway: Oxidative dehydrogenation to the iminium ion intermediate, followed by nucleophilic trapping with cyanide.

  • The Parasitic Pathway: Direct

    
    -oxidation to form 
    
    
    
    -methylmorpholine
    
    
    -oxide (NMMO).

Key Insight: The iminium ion is transient. If the cyanide source is not immediately available or if the pH is incorrect, the equilibrium shifts back, or the intermediate decomposes. Furthermore, if the oxidation potential is too high (or temperature uncontrolled),


-oxide formation dominates.

The Gold Standard Protocol (Recommended)

To maximize yield, we recommend switching from stoichiometric oxidants (like excess TBHP alone) to a Ruthenium-catalyzed aerobic oxidation . This method, pioneered by Murahashi et al., offers the highest atom economy and selectivity for the 3-position.

Optimized Reaction Conditions
  • Substrate:

    
    -Methylmorpholine (NMM)[1][2][3]
    
  • Catalyst: Ruthenium(III) chloride hydrate (

    
    ) - [5 mol%]
    
  • Oxidant: Molecular Oxygen (

    
    , 1 atm) or Hydrogen Peroxide (
    
    
    
    , 30% aq, dropwise)
  • Cyanide Source: Sodium Cyanide (

    
    ) - [1.2 equiv]
    
  • Solvent: Methanol (

    
    ) / Acetic Acid (
    
    
    
    ) mixture
  • Temperature: 60 °C

Step-by-Step Workflow
  • Catalyst Prep: In a reaction flask, dissolve

    
     (5 mol%) in MeOH under an Argon purge.
    
  • Substrate Addition: Add

    
    -methylmorpholine (1.0 equiv) and 
    
    
    
    (1.2 equiv).
  • Acidification (Critical): Add Acetic Acid (

    
    , 2.0 equiv).
    
    • Technical Note: AcOH buffers the solution. It converts NaCN to HCN in situ (requires safety controls) and protonates the

      
      -oxide byproduct if formed, facilitating its deoxygenation back to the amine.
      
  • Oxidation:

    • Method A (

      
      ): Replace Argon with an 
      
      
      
      balloon (1 atm). Stir vigorously at 60 °C for 24 hours.
    • Method B (

      
      ): Add 
      
      
      
      (30% aq, 1.2 equiv) dropwise over 3 hours at 60 °C.
  • Quench & Workup:

    • Neutralize with saturated

      
      .
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.
      

Mechanism & Workflow Visualization

The following diagram illustrates the catalytic cycle and the critical "Trapping" step that determines yield.

G NMM N-Methylmorpholine (Substrate) Ru_Cat Ru(III) Catalyst (Oxidation) NMM->Ru_Cat -2H (Oxidative Dehydrogenation) N_Oxide N-Oxide (NMMO) (Byproduct) NMM->N_Oxide Over-oxidation Iminium Iminium Ion (Intermediate) Ru_Cat->Iminium Rate Limiting Step Product 4-Methylmorpholine- 3-carbonitrile Iminium->Product +CN- (Fast Trap) Cyanide Cyanide Trap (NaCN/AcOH) N_Oxide->NMM Deoxygenation (via AcOH/Ru)

Caption: Figure 1. The catalytic cycle for oxidative cyanation.[4][5] High yields depend on the rapid trapping of the Iminium Ion before reversion or N-oxide accumulation.

Troubleshooting Matrix (FAQs)

Q1: My conversion is stuck at ~50%. What is happening?

  • Diagnosis: Catalyst poisoning or oxidant depletion.

  • Solution:

    • Check your stirring rate . This is a heterogeneous reaction (gas-liquid or solid-liquid interface). Vigorous stirring (>800 rpm) is required for mass transfer.

    • If using

      
      , add it slower . Rapid addition destroys the catalyst and leads to N-oxide formation.
      
    • Add a second portion of catalyst (2 mol%) after 12 hours.

Q2: I am isolating a large amount of solid byproduct (NMMO).

  • Diagnosis: Over-oxidation. The oxidation rate > cyanation rate.

  • Solution: Increase the concentration of the cyanide source relative to the oxidant. Ensure you are using Acetic Acid . The acid is crucial; it activates the iminium species and suppresses the stability of the N-oxide.

Q3: The product decomposes during silica gel chromatography.

  • Diagnosis:

    
    -Aminonitriles can be unstable on acidic silica.
    
  • Solution:

    • Pre-treat the silica gel with 1% Triethylamine (

      
      ) in hexane to neutralize acidity.
      
    • Alternatively, purify via vacuum distillation (bp ~90-100 °C at reduced pressure) if the scale allows (>5g).

Q4: Can I use TMSCN instead of NaCN?

  • Answer: Yes, but it is generally not cost-effective for this specific substrate. TMSCN is preferred only if the substrate is sensitive to protic solvents (MeOH/AcOH). For NMM, the NaCN/MeOH/AcOH system is robust and significantly cheaper.

Comparative Data: Oxidant Efficiency

The choice of oxidant drastically affects the Chemoselectivity (Nitrile vs. N-Oxide).

Oxidant SystemCatalystSolventYield (%)Selectivity (CN : N-Oxide)Notes

(1 atm)

MeOH/AcOH88-94% 95:5 Recommended. Cleanest profile.

(30%)

MeOH/AcOH75-82%85:15Faster, but requires slow addition.
TBHP

Benzene60-65%70:30Poor atom economy; difficult workup.

(Air)
Photocatalyst*MeCN85%90:10Good "Green" alternative, but harder to scale.

*Photocatalyst refers to Rose Bengal or similar visible-light systems.

Safety Protocol (Critical)

  • HCN Generation: The combination of NaCN and Acetic Acid generates Hydrogen Cyanide (HCN) in situ.

    • Requirement: This reaction MUST be performed in a well-ventilated fume hood with a functional cyanide sensor.

    • Waste: All aqueous waste must be treated with Bleach (Sodium Hypochlorite) to oxidize residual cyanide to cyanate before disposal.

  • NMM Toxicity: N-methylmorpholine is corrosive and flammable.

Troubleshooting Logic Tree

Use this flow to diagnose yield failures in real-time.

Troubleshooting Start Start: Low Yield (<60%) Check_Byproduct Analyze Crude NMR: What is the major impurity? Start->Check_Byproduct Impurity_NMMO N-Oxide (NMMO) (Peaks shifted downfield) Check_Byproduct->Impurity_NMMO Oxidation Issue Impurity_SM Unreacted Starting Material Check_Byproduct->Impurity_SM Kinetics Issue Impurity_Amide Amide (Hydrolysis) Check_Byproduct->Impurity_Amide Workup Issue Sol_NMMO Fix: Add AcOH (2.0 eq) Slow down Oxidant addition Impurity_NMMO->Sol_NMMO Sol_SM Fix: Increase Temp to 60°C Check O2 balloon seal Add fresh RuCl3 Impurity_SM->Sol_SM Sol_Amide Fix: Avoid aqueous acid workup Keep pH neutral Impurity_Amide->Sol_Amide

Caption: Figure 2. Diagnostic decision tree for identifying reaction failure modes.

References

  • Murahashi, S.-I., et al. (2003).[4] "Ruthenium-Catalyzed Oxidative Cyanation of Tertiary Amines with Molecular Oxygen or Hydrogen Peroxide and Sodium Cyanide." Journal of the American Chemical Society.

  • North, M., et al. (2015). "Sustainable Synthesis of

    
    -Aminonitriles." Green Chemistry. 
    
  • Loh, T.-P., et al. (2021).[4] "Transition-Metal-Free

    
    -Cyanation of Amines." Organic Letters. 
    

Sources

Optimization

Identifying side products in 4-Methylmorpholine-3-carbonitrile reactions

Technical Support Center: 4-Methylmorpholine-3-carbonitrile Introduction: The Stability Paradox You are likely working with 4-Methylmorpholine-3-carbonitrile as a precursor for amino acid synthesis (via hydrolysis) or as...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methylmorpholine-3-carbonitrile

Introduction: The Stability Paradox

You are likely working with 4-Methylmorpholine-3-carbonitrile as a precursor for amino acid synthesis (via hydrolysis) or as a scaffold for bioactive substituted morpholines.

This molecule sits on a "stability cliff." As an


-aminonitrile, it is chemically versatile but kinetically fragile. It exists in a tug-of-war between oxidative stability  (during synthesis) and hydrolytic susceptibility  (during storage).

This guide does not just list impurities; it maps the chemical logic of how they form, allowing you to diagnose your specific reaction mixture.

Module 1: The Impurity Landscape (Diagnostics)

The following table summarizes the most common side products found in reaction mixtures involving 4-MM-3-CN. Use this to correlate with your LC-MS or GC-MS data.

Impurity NameStructure / OriginDetection Marker (Approx.)Root Cause
4-Methylmorpholine N-Oxide (NMO) Oxidation Side-Product. Formed if the oxidant attacks the Nitrogen lone pair instead of the

-C-H bond.
LC-MS: M+16 (118 m/z)NMR: Downfield shift of N-CH₃ (~3.1 ppm)Over-oxidation; lack of steric control during C-H functionalization.
4-Methylmorpholine-3-carboxamide Hydrolysis Intermediate. The nitrile hydrates to a primary amide.IR: Strong band ~1680 cm⁻¹ (C=O)MS: M+18 (120 m/z)Moisture presence; acidic/basic catalysis during workup.
4-Methylmorpholine (NMM) Starting Material / Retro-Product. Result of "Retro-Strecker" elimination of HCN.GC: Early eluterSmell: Fishy amine odor (distinct from almond HCN smell)High heat (>80°C); thermodynamic equilibration.
Morpholin-3-one derivative Over-Oxidation. Oxidation of the

-carbon to a carbonyl (lactam).
IR: Lactam C=O (~1650 cm⁻¹)Radical over-oxidation during synthesis.
HCN Polymer (Azulmic Acid) Degradation. Polymerization of released cyanide.Appearance: Brown/Black tar precipitatesRetro-Strecker reaction followed by cyanide polymerization.

Module 2: Synthesis & Degradation Pathways

To troubleshoot, you must visualize the reaction network. The diagram below illustrates the Oxidative Cyanation pathway (the most common modern synthesis route) and the competing degradation pathways.

ReactionNetwork NMM 4-Methylmorpholine (Starting Material) Im_Int Iminium Ion Intermediate NMM->Im_Int Oxidant (e.g., Ru/O2) -2e-, -H+ NMO N-Oxide (NMO) (Impurity) NMM->NMO Direct N-Oxidation (Kinetic Competitor) Im_Int->NMM Reduction/Disproportionation Product 4-Methylmorpholine- 3-carbonitrile (Target) Im_Int->Product + CN- (TMSCN/NaCN) Product->Im_Int Heat / -CN (Retro-Strecker) Amide 3-Carboxamide (Hydrolysis) Product->Amide H2O / pH < 4 Tar HCN Polymers (Tar) Product->Tar HCN Loss -> Polymerization Acid 3-Carboxylic Acid (Hydrolysis) Amide->Acid H2O / Heat

Caption: Figure 1. Reaction network showing the competition between productive C-H cyanation (Green) and oxidative/hydrolytic degradation pathways (Red).

Module 3: Troubleshooting Guides (Q&A Format)

Scenario A: "I see a large M+16 peak in my LC-MS."

Diagnosis: You have formed 4-Methylmorpholine N-oxide (NMO) . The Science: In oxidative cyanation (e.g., using RuCl₃/H₂O₂ or Fe catalysts), the oxidant can electrophilically attack the nitrogen lone pair (forming N-oxide) or abstract a hydrogen from the


-carbon (forming the required iminium). N-oxide formation is often kinetically faster if the catalyst is inactive or if the temperature is too low to drive the C-H activation.

Corrective Protocol:

  • Switch Oxidants: Avoid simple peroxides. Use TBHP (tert-Butyl hydroperoxide) or molecular oxygen (

    
    ) with a specific transition metal catalyst (e.g., Ruthenium or Vanadium based). These are more selective for C-H abstraction [1].
    
  • Solvent Choice: Switch to a non-polar solvent (like Toluene) if possible. Polar protic solvents stabilize the charged N-oxide transition state.

  • Check Catalyst Load: Ensure your catalyst is active. If the metal center is "dead," the oxidant will simply react directly with the amine to form the N-oxide.

Scenario B: "My yield is low, and the product smells like almonds."

Diagnosis: Retro-Strecker Reaction (Loss of HCN). The Science:


-Aminonitriles are thermodynamically unstable relative to the iminium ion and free cyanide at high temperatures. If you heat the reaction mixture above 60-80°C during workup, the equilibrium shifts left (back to starting material), releasing HCN gas (almond smell).

Corrective Protocol:

  • Cold Workup: Perform all extractions and concentrations at < 40°C .

  • pH Management: The Retro-Strecker reaction is acid-catalyzed. Ensure your workup is neutral or slightly basic (pH 8-9). Do not wash with strong acid (HCl) to remove unreacted amine, as this will decompose your product.

  • Cyanide Trap: If the reaction is reversible, adding a slight excess of TMSCN (Trimethylsilyl cyanide) can push the equilibrium toward the product via Le Chatelier's principle [2].

Scenario C: "The product turned into a solid white precipitate during storage."

Diagnosis: Hydrolysis to the Amide. The Science: The nitrile group at the 3-position is electronically activated by the adjacent nitrogen. Atmospheric moisture, catalyzed by trace acid or base left over from silica gel chromatography, converts the nitrile (-CN) to the amide (-CONH₂).

Corrective Protocol:

  • Desiccate: Store the compound under Argon/Nitrogen in a desiccator.

  • Avoid Silica: If purifying, use neutral alumina instead of silica gel. Silica is slightly acidic and can catalyze surface hydrolysis during the column run.

  • Stabilizer: Store as the HCl salt only if strictly anhydrous. However, the free base is generally preferred for short-term storage to avoid acid-catalyzed reversion.

Module 4: Analytical Verification

To confirm you have the correct isomer (3-carbonitrile) and not the 2-carbonitrile or N-oxide, use this checklist:

  • 1H NMR (Diagnostic Shift):

    • Look for the proton at the C3 position (the chiral center).

    • In 4-MM-3-CN , this proton typically appears as a triplet or doublet of doublets around 3.5 - 4.0 ppm (deshielded by both N and CN).

    • Contrast: In the N-oxide, the N-methyl group shifts significantly downfield (from ~2.3 ppm to ~3.1 ppm).

  • IR Spectroscopy:

    • Target: Sharp, weak band at 2220–2240 cm⁻¹ (C≡N stretch). Note: If this band is absent but you see a strong peak at 1680 cm⁻¹, you have the amide.

References

  • Murahashi, S. I., et al. "Ruthenium-Catalyzed Oxidative Cyanation of Tertiary Amines with Hydrogen Peroxide and Sodium Cyanide." Journal of the American Chemical Society, vol. 125, no. 50, 2003, pp. 15312-15313. Link

  • Sukumaran, J., et al. "Synthesis of

    
    -Aminonitriles: The Strecker Reaction and Its Application in the Synthesis of Non-Proteinogenic Amino Acids." Chemical Society Reviews, vol. 40, 2011, pp. 4538-4549. Link
    
  • North, M.

    
    -Aminonitriles." Tetrahedron: Asymmetry, vol. 14, no. 2, 2003, pp. 147-176. Link
    

Disclaimer: This guide assumes standard laboratory safety protocols. 4-Methylmorpholine-3-carbonitrile releases HCN upon decomposition. Always work in a well-ventilated fume hood with appropriate cyanide sensors.

Troubleshooting

Optimization of temperature and time for 4-Methylmorpholine-3-carbonitrile synthesis

Case ID: #OPT-4MM3CN-2024 Subject: Optimization of Temperature & Time Parameters for Oxidative Cyanation Assigned Scientist: Senior Application Scientist, Chemical Process Development Executive Summary & Core Mechanism Y...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #OPT-4MM3CN-2024

Subject: Optimization of Temperature & Time Parameters for Oxidative Cyanation Assigned Scientist: Senior Application Scientist, Chemical Process Development

Executive Summary & Core Mechanism

You are likely utilizing the Ruthenium-catalyzed oxidative cyanation (Murahashi type) or a modified Polonovski reaction to synthesize 4-methylmorpholine-3-carbonitrile from 4-methylmorpholine. This guide focuses on the oxidative route using RuCl₃/O₂ or H₂O₂, as it is the most scalable yet sensitive to thermodynamic parameters.

The Central Challenge: The synthesis relies on the formation of an unstable iminium ion intermediate . The critical competition is between:

  • Desired Pathway: Endocyclic oxidation (Ring C3 attack)

    
     3-carbonitrile.
    
  • Competing Pathway: Exocyclic oxidation (N-Methyl attack)

    
     N-cyanomethyl derivative (Demethylation).
    
  • Decomposition: Hydrolysis of the iminium to the lactam (4-methylmorpholin-3-one).

Temperature (


) and Time (

) are not just reaction variables; they are the regioselectivity switches for this system.
Reaction Mechanism & Control Logic

The following diagram illustrates the catalytic cycle and where


 deviations cause failure.

Oxidative_Cyanation_Cycle Start 4-Methylmorpholine Ru_Ox Ru(III) Oxidation (Rate Limiting) Start->Ru_Ox T > 50°C required Iminium Iminium Ion Intermediate Ru_Ox->Iminium -2e-, -H+ Side_Exo Impurity: N-Cyanomethyl... Ru_Ox->Side_Exo T < 40°C (Kinetic Control) Trapping Cyanide Trapping (Fast) Iminium->Trapping +CN- Side_Lactam Side Product: Morpholin-3-one Iminium->Side_Lactam t > 4h (Hydrolysis) Product 4-Methylmorpholine- 3-carbonitrile Trapping->Product Yield

Figure 1: Catalytic cycle of Ru-catalyzed oxidative cyanation. Note the divergence at the Iminium stage based on T/t factors.

Troubleshooting Guide (Q&A Format)
Q1: I am observing low conversion (<40%) despite running the reaction for 12 hours. Should I increase the temperature?

Diagnosis: Likely Catalyst Deactivation or Oxygen Starvation , not just temperature. Technical Insight: In RuCl₃-catalyzed aerobic oxidations, the reaction is zero-order in amine but first-order in oxygen pressure. If you are running at reflux (approx. 60-65°C in MeOH) but using a passive balloon, the oxygen solubility drops as solvent vapor pressure rises. Corrective Action:

  • Do NOT exceed 65°C. Higher temperatures accelerate the decomposition of the Ru-hydride species required for the catalytic turnover.

  • Optimization: Maintain 60°C but switch to active O₂ bubbling or slightly pressurized conditions (1-3 bar).

  • Time Check: If conversion stalls at 4 hours, the catalyst is dead. Add a second portion of catalyst (1 mol%) rather than extending time.

Q2: My HPLC shows a significant impurity (M+ = 140 approx). Is this the "Ring" or "Methyl" cyanation?

Diagnosis: This is likely the N-cyanomethyl derivative (exocyclic attack), favored by Kinetic Control . Technical Insight: Oxidation of the N-methyl group is kinetically faster but thermodynamically less stable than the ring oxidation in many morpholine systems.

  • Low Temp (<40°C): Favors attack on the accessible N-methyl protons (Kinetic product).

  • Optimal Temp (60°C): Allows equilibration to the more substituted (endocyclic) iminium ion, leading to the desired 3-carbonitrile. Corrective Action: Ensure your reaction reaches 60°C quickly . Slow ramping from 0°C to RT favors the impurity. Pre-heat your oil bath.

Q3: The product is degrading during workup. How does "Time" factor into stability?

Diagnosis:


-Aminonitriles are in equilibrium with the iminium ion and cyanide.
Technical Insight: 
The reaction 

is reversible. Extended reaction times or aqueous exposure shift the equilibrium backward, leading to hydrolysis (formation of morpholin-3-one). Corrective Action:
  • Strict Time Limit: Quench the reaction immediately upon consumption of starting material (typically 2–3 hours ).

  • Workup: Avoid acidic aqueous washes. Use a basic workup (sat. NaHCO₃) and keep the extraction cold (0°C).

Optimization Matrix: Temperature vs. Time

Use this matrix to dial in your specific reactor conditions.

ParameterRangeOutcomeRecommendation
Temperature < 45°CIncomplete Oxidation. High ratio of N-methyl attack (impurity).Avoid. Kinetic trap.
60°C ± 2°C Optimal. Balances endocyclic iminium formation and catalyst life.Target Setpoint.
> 75°COver-oxidation. Formation of lactams (amides) and polymerization.Critical Limit.
Time < 1 hrLow Conversion. Unreacted starting material dominates.Monitor via TLC/LCMS.
2 - 3 hrs Peak Yield. Maximum nitrile concentration.Quench Point.
> 6 hrsHydrolysis. Nitrile converts to amide/acid or reverts to imine.Stop immediately.
Validated Experimental Protocol (The "Golden Batch")

Objective: Synthesis of 4-Methylmorpholine-3-carbonitrile via Aerobic Oxidation.

Reagents:

  • Substrate: 4-Methylmorpholine (1.0 equiv)

  • Catalyst: RuCl₃[1][2][3][4]·nH₂O (5 mol%)

  • Cyanide Source: NaCN (1.2 equiv) [DANGER: HCN POTENTIAL] [4]

  • Oxidant: O₂ (1 atm balloon) or 30% H₂O₂ (dropwise)

  • Solvent: Methanol / Acetic Acid (3:1 ratio)[3]

Step-by-Step Workflow:

  • Preparation (T = 20°C): In a round-bottom flask, dissolve 4-methylmorpholine (10 mmol) and RuCl₃·nH₂O (0.5 mmol) in Methanol (15 mL). Check: Solution should be dark/opaque.

  • Acidification & Cyanide Addition (T = 0°C): Cool to 0°C. Add Acetic Acid (5 mL) carefully (exothermic). Then add NaCN (12 mmol) in one portion. Safety: Perform in a high-flow fume hood. HCN gas may generate.[3][5]

  • The "Reaction Window" (T = 60°C, t = 2.5 h):

    • Attach an O₂ balloon.[3]

    • CRITICAL: Immerse immediately into a pre-heated 60°C oil bath.

    • Stir vigorously (800+ RPM) to maximize gas-liquid mass transfer.

    • Run for exactly 2.5 hours .

  • Quench & Isolation (T = 0°C):

    • Cool rapidly to 0°C on ice.

    • Pour mixture into saturated aqueous NaHCO₃ (cold).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry over Na₂SO₄ and concentrate in vacuo at < 40°C (product is volatile and heat-sensitive).

References
  • Murahashi, S.-I., Komiya, N., Terai, H., & Nakae, T. (2003). Aerobic Ruthenium-Catalyzed Oxidative Cyanation of Tertiary Amines with Sodium Cyanide. Journal of the American Chemical Society, 125(50), 15312–15313.

    • Relevance: Establishes the 60°C standard for Ru-catalyzed oxidative cyan
  • Murahashi, S.-I., & Zhang, D. (2008). Ruthenium-catalyzed oxidative cyanation of tertiary amines with hydrogen peroxide and sodium cyanide. Tetrahedron Letters, 49(3), 561-564.

    • Relevance: Validates the use of H₂O₂ as an alternative oxidant if O₂ balloons are insufficient.
  • Husson, H.-P., & Royer, J. (1999). The Polonovski Reaction in the Synthesis of Piperidine and Indolizidine Alkaloids. Chemical Society Reviews, 28, 383-394.

    • Relevance: Explains the regioselectivity mechanisms (Endo vs Exo iminium) critical for troubleshooting impurity profiles.

Sources

Optimization

Overcoming challenges in the purification of 4-Methylmorpholine-3-carbonitrile

Current Status: ● Operational | Ticket Volume: High | Topic: Purification & Stability[1] Executive Summary Compound: 4-Methylmorpholine-3-carbonitrile (CAS: 110915-68-7) Role: Key intermediate in the synthesis of DPP-4 i...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ● Operational | Ticket Volume: High | Topic: Purification & Stability[1]

Executive Summary

Compound: 4-Methylmorpholine-3-carbonitrile (CAS: 110915-68-7) Role: Key intermediate in the synthesis of DPP-4 inhibitors (e.g., Alogliptin).[1] Chemical Class:


-Aminonitrile.[1][2]
Critical Attribute:  This compound exhibits the classic instability of 

-aminonitriles.[1] It is prone to the Retro-Strecker reaction (loss of HCN) and hydrolysis (conversion to amide/acid) under improper pH or thermal conditions.[1]
Knowledge Base: Troubleshooting Modules
Ticket #001: "The Ghost Peak" – Product Degradation During Workup

User Report: "I see the product spot on TLC during the reaction, but after aqueous workup and concentration, the product purity drops significantly, and I smell almonds (HCN)."

Root Cause Analysis: The 3-carbonitrile position is adjacent to the morpholine nitrogen.[1] This structural motif (


) is chemically labile.[1]
  • Retro-Strecker: In equilibrium,

    
    -aminonitriles can revert to the corresponding iminium ion and cyanide anion, especially at high pH or high temperature.[1]
    
  • Hydrolysis: In acidic media, the nitrile group hydrolyzes to the amide (4-methylmorpholine-3-carboxamide) and eventually the acid.[1]

Troubleshooting Protocol:

ParameterCritical LimitReason for Failure
Workup pH 7.5 – 8.5 pH < 7: Accelerates hydrolysis to amide.pH > 9: Promotes retro-Strecker decomposition (cyanide release).[1]
Temperature < 40°C Thermal energy overcomes the activation barrier for HCN elimination.[1]
Time < 2 Hours Prolonged exposure to aqueous phases increases hydrolysis probability.[1]

Corrective Action (The "Cold-Buffer" Method):

  • Quench: Do not use strong acid/base.[1] Quench the reaction mixture into a pre-cooled (

    
    ) saturated 
    
    
    
    solution (buffered to pH ~8).
  • Extraction: Use Dichloromethane (DCM) or Chloroform .[1] Avoid Ethyl Acetate if possible, as it can trap water.

  • Drying: Dry organic layers over anhydrous

    
     immediately. Do not leave standing overnight.
    
Ticket #002: "The Black Tar" – Distillation Failure

User Report: "The crude oil is dark.[1] I attempted vacuum distillation, but the pot temperature rose to 120°C, the vacuum fluctuated, and the material polymerized into a black tar."

Root Cause Analysis: 4-Methylmorpholine-3-carbonitrile has a high boiling point relative to its thermal stability limit.[1] Prolonged heating at atmospheric or poor vacuum pressure triggers oxidative polymerization and thermal elimination of the nitrile group.[1]

Troubleshooting Protocol:

  • Equipment: Use a Short Path Distillation head (reducing the distance the vapor travels) or a Wiped Film Evaporator (for scale-up).[1]

  • Vacuum Requirement: High vacuum is non-negotiable (

    
    ).
    
  • Stabilization: Add a radical inhibitor (e.g., BHT, 0.1% w/w) to the pot before heating to prevent polymerization.

Recommended Distillation Parameters:

Pressure (mbar)Max Pot Temp (°C)Vapor Temp (Approx. °C)Status
1013 (Atm)DO NOT ATTEMPT N/ADecomposition
10 - 2090 - 10075 - 85Risky
< 1.0 60 - 70 45 - 55 Optimal

Visual Workflow: Purification Logic

PurificationLogic Start Crude Reaction Mixture CheckpH Check pH (Target 7.5-8.5) Start->CheckpH Extract Cold Extraction (DCM) CheckpH->Extract Dry Dry (Na2SO4) & Filter Extract->Dry Decision Purity Check (NMR/GC) Dry->Decision Distill High Vac Distillation (<1 mbar, <60°C) Decision->Distill <95% (Large Scale) Column Flash Column (Neutralized Silica) Decision->Column <95% (Small Scale) Final Pure 4-Methylmorpholine- 3-carbonitrile Decision->Final >95% Distill->Final Column->Final

Caption: Decision tree for purification emphasizing pH control and thermal protection.

Ticket #003: "The Stubborn Emulsion" – Phase Separation

User Report: "During extraction, the organic and aqueous layers won't separate. It's a cloudy mess."

Root Cause Analysis: The morpholine ring is highly polar and water-miscible.[1] The presence of unreacted N-methylmorpholine (NMM) acts as a surfactant/hydrotrope, stabilizing the emulsion.

Solution: The "Salting-Out" Technique

  • Saturation: Add solid NaCl to the aqueous layer until saturation.[1] This increases the ionic strength, forcing the organic product out of the aqueous phase (Salting-out effect).[1]

  • Filtration: If solid precipitates are present (often polymer byproducts), filter the entire mixture through a Celite pad before attempting phase separation.

  • Solvent Swap: If DCM fails, use a mixture of DCM:Isopropanol (3:1) . The alcohol helps break the emulsion while maintaining organic solubility.[1]

Safety Protocol: Cyanide Management

Hazard: As an


-aminonitrile, this compound is a cyanide donor .[1]
Detection:  Keep a portable HCN detector active near the rotovap exhaust.

Waste Treatment (The "FeSO4" Method): Do not pour aqueous waste down the drain.[1]

  • Collect all aqueous raffinate.

  • Adjust pH to >10 using NaOH.

  • Add Ferrous Sulfate (FeSO4) . This complexes free cyanide into the stable, non-toxic Ferrocyanide complex (

    
    ).
    
  • Dispose of as hazardous chemical waste.[1]

Mechanism of Instability[1]

Understanding the degradation pathway is key to prevention.[1]

Degradation Product 4-Methylmorpholine- 3-carbonitrile Imine Iminium Ion (Intermediate) Product->Imine Heat/High pH (Retro-Strecker) Amide 3-Carboxamide (Hydrolysis Impurity) Product->Amide H2O / Low pH HCN HCN (Gas) Imine->HCN + Loss of CN-

Caption: Degradation pathways showing Retro-Strecker (cyanide loss) and Hydrolysis.

References
  • Takeda Pharmaceutical Company. Process for the preparation of Alogliptin.[1][3] EP Patent 3292112B1. (Describes the synthesis context of morpholine-based intermediates).

  • Kouznetsov, V. V., et al. (2025).

    
    -Aminonitriles: A Review. MDPI. (Review of 
    
    
    
    -aminonitrile stability and synthesis).
  • National Institute of Standards and Technology (NIST). Morpholine, 4-methyl- Data.[1] (Physical properties of the parent N-methylmorpholine for boiling point extrapolation).

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. (Mechanistic details on aminonitrile hydrolysis and retro-Strecker equilibrium).

Sources

Troubleshooting

Techniques for removing impurities from crude 4-Methylmorpholine-3-carbonitrile

Current Status: ● Operational Ticket Queue: Open Specialist: Senior Application Scientist, Process Chemistry Division Welcome to the Purification Support Center You have reached the Tier-3 technical support desk for 4-Me...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ● Operational Ticket Queue: Open Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the Purification Support Center

You have reached the Tier-3 technical support desk for 4-Methylmorpholine-3-carbonitrile (CAS: 109-02-4 derivatives/analogs). This intermediate is critical in the synthesis of DPP-4 inhibitors (e.g., Alogliptin). Its purification is notoriously difficult due to its thermal instability (retro-Strecker reaction risk) and the toxicity of associated cyanide residues.

Below you will find resolved "Support Tickets" addressing the most common failure modes reported by our user base.

Ticket #402: "My distillate is degrading and contains starting material."

User: Process Chemist, CDMO Issue: "We are attempting to purify crude 4-methylmorpholine-3-carbonitrile via distillation. The pot temperature is reaching 140°C, the product is turning dark brown, and NMR shows significant N-methylmorpholine (NMM) contamination."

Diagnosis

You are experiencing thermal decomposition coupled with inefficient fractionation .

  • Thermal Instability:

    
    -Aminonitriles are susceptible to the retro-Strecker reaction at high temperatures, reverting to the iminium ion and cyanide. Darkening indicates N-oxide formation or polymerization.
    
  • Azeotropic Behavior: NMM (b.p. ~115°C at atm) has a vapor pressure curve that can overlap with the nitrile if the vacuum is insufficient, leading to co-distillation.

The Solution: High-Vacuum Fractional Distillation

You must lower the thermal budget. The boiling point of the nitrile is significantly higher than the starting NMM, but the separation requires a high reflux ratio and deep vacuum to keep the pot temperature below 100°C.

Protocol: Optimized Vacuum Distillation
  • Pre-Treatment (Critical): Before distillation, the crude oil must be essentially neutral. Residual basicity catalyzes polymerization.

  • Equipment Setup:

    • Use a Vigreux column (min 20 cm) or a packed column for theoretical plate efficiency.

    • Vacuum source capable of < 5 mmHg (preferably < 1 mmHg).[1]

    • Nitrogen bleed capillary to prevent bumping and oxidation.

  • Step-by-Step Execution:

StepParameterTarget ValueRationale
1 System Pressure < 2.0 mmHg Lowers b.p. to safe range (< 80°C vapor).
2 Fore-run Collection Up to 45°C (vapor) Removes residual NMM and water.
3 Main Fraction Stable Plateau Collect the clear, viscous oil. Discard if temp spikes.
4 Pot Limit Max 100°C Stop heating if pot >100°C to prevent runaway decomp.

Expert Tip: If NMM persists, add a scavenger resin (e.g., weak acid cation exchanger) to the crude mixture before distillation to bind the highly basic NMM, leaving the less basic nitrile free for distillation.

Workflow Visualization

DistillationLogic start Start: Crude Reaction Mixture check_nmm Check NMM Content (GC/NMR) start->check_nmm high_nmm High NMM (>5%) check_nmm->high_nmm Yes low_nmm Low NMM (<5%) check_nmm->low_nmm No scavenge Add Acidic Resin / Wash high_nmm->scavenge distill_setup Setup Vacuum Distillation (<2 mmHg, Vigreux Column) low_nmm->distill_setup scavenge->distill_setup fraction_1 Collect Fore-run (Volatiles + NMM) distill_setup->fraction_1 Low Temp fraction_2 Collect Main Fraction (Pure Nitrile) fraction_1->fraction_2 Stable Plateau stop Stop if Pot > 100°C fraction_2->stop

Caption: Decision logic for removing N-methylmorpholine (NMM) prior to and during distillation.

Ticket #405: "Safety Audit Flag: Residual Cyanide"

User: EHS Officer, Pharma Pilot Plant Issue: "The synthesis route involves cyanide (Strecker or anodic oxidation with cyanide). We detect 50 ppm residual cyanide in the final oil. We cannot discharge waste, and the product is failing specs."

Diagnosis

Cyanide (CN⁻) "stickiness" is common in aminonitriles. It can exist as free cyanide or be loosely bound in equilibrium with the product. Standard acid washes can be dangerous (generating HCN gas). Oxidative destruction (bleach) often hydrolyzes the nitrile group to an amide/acid.

The Solution: Ferrous Sulfate Complexation

The safest method to sequester cyanide without destroying the organic nitrile is to form the stable Hexacyanoferrate(II) complex (Prussian Blue precursor), which is water-soluble and non-toxic compared to free CN.

Protocol: The "Blue Wash"
  • Preparation: Prepare a saturated aqueous solution of Ferrous Sulfate (FeSO₄·7H₂O) .

  • Biphasic Wash:

    • Dissolve the crude organic oil in a non-miscible solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Add the FeSO₄ solution.

    • Adjust pH to 8–9 (mildly basic) using dilute NaOH. Crucial: Acidic pH releases HCN; Highly basic pH hydrolyzes the nitrile.

  • Observation: The aqueous layer should turn blue/green, indicating the formation of ferrocyanide complexes

    
    .
    
  • Separation: Separate the layers. The cyanide is locked in the aqueous phase.

  • Polishing: Wash the organic layer with brine to remove residual iron salts.

Ticket #408: "Impurity Profile & Stability Data"

User: QA Specialist Issue: "We need a summary of expected impurities and their removal for our regulatory filing."

Impurity Management Table
Impurity TypeOriginChemical BehaviorRemoval Technique
N-Methylmorpholine (NMM) Starting MaterialBasic Amine (pKa ~7.4)Vacuum Distillation (Lower BP) or Acid Scavenging.
N-Methylmorpholine N-Oxide (NMO) Oxidation ByproductPolar, Non-volatile, OxidizerRemains in Distillation Residue (Pot). Do not overheat (explosion risk).
Morpholine-3-carboxylic acid HydrolysisAcidic, Water SolubleAlkaline Extraction (stays in aqueous phase).
Cyanide (CN⁻) ReagentToxic AnionFeSO₄ Wash (Complexation).
Color Bodies PolymerizationHigh MW Conjugated SystemsActivated Carbon treatment prior to distillation.
Stability Note

Store the purified nitrile under Argon/Nitrogen at 2–8°C .

  • Moisture Sensitivity: Moderate. Hydrolyzes to amide/acid over time.

  • Air Sensitivity: Oxidizes to N-oxide, leading to yellowing.

References

  • Preparation of N-substituted morpholines

    • Source: Takeda Pharmaceutical Company Ltd. (2007). Process for Production of DPP-IV Inhibitor Intermediates.
    • Relevance: Describes the synthesis and isolation of morpholine-carbonitrile intermedi
  • Purification of Aminonitriles via Distillation

    • Source: BenchChem / PubChem Data. 4-Methylmorpholine Physical Properties.
    • Relevance: Establishes boiling point differentials between NMM and nitrile deriv
  • Cyanide Remediation in Organic Synthesis

    • Source: SGS Minerals Services. Cyanide Destruction Methods.
    • Relevance: Validates the Ferrous Sulfate method for complexing free cyanide in process streams.
    • (General Reference for CN destruction methodology)

  • Safety Data & Handling

    • Source: Sigma-Aldrich (Merck).
    • Relevance: Handling precautions for precursor amines and flammability risks during distill

Sources

Optimization

Investigating unexpected reaction outcomes with 4-Methylmorpholine-3-carbonitrile

Status: Operational Ticket Queue: High Priority Subject: Troubleshooting Unexpected Reaction Outcomes & Stability Profiles Core Technical Briefing The Molecule: 4-Methylmorpholine-3-carbonitrile is not a standard nitrile...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Queue: High Priority Subject: Troubleshooting Unexpected Reaction Outcomes & Stability Profiles

Core Technical Briefing

The Molecule: 4-Methylmorpholine-3-carbonitrile is not a standard nitrile. It is an


-aminonitrile  incorporated into a morpholine ring.

The Hidden Danger: Researchers often treat this molecule as a stable building block, expecting standard nitrile chemistry (hydrolysis, reduction, alpha-alkylation). However, the nitrogen lone pair at the 4-position destabilizes the C-CN bond. This molecule exists in a delicate equilibrium with its iminium ion form—a phenomenon known as the Retro-Strecker instability .

Key Reactivity Profile:

  • Masked Iminium Character: The nitrile group is a "leaving group" in disguise. Under thermodynamic stress (heat) or specific Lewis acid conditions, the

    
     leaves, generating a highly reactive iminium species.
    
  • Bruylants Susceptibility: Nucleophiles (Grignards, organolithiums) will often displace the nitrile group rather than add to it.

  • Hydrolytic volatility: Attempting to hydrolyze the nitrile to an acid often results in the destruction of the morpholine ring or loss of the substituent due to pH-dependent equilibrium shifts.

Troubleshooting Guides (Case-Based)

Case #1: "My product disappeared and the reaction smells like almonds."

Diagnosis: Retro-Strecker Decomposition Mechanism: You have triggered the thermodynamic equilibrium where the compound reverts to the iminium ion and releases cyanide (HCN/CN⁻). This is entropy-driven and catalyzed by heat or basic conditions.

The Pathway: 4-MM-3-CN


[4-Methylmorpholine Iminium] + CN⁻

Corrective Actions:

  • Temperature Control: Never heat this intermediate above 40°C in neutral/basic solvent without a trapping agent.

  • pH Adjustment: The iminium form is stabilized by acid, but the cyanide loss is irreversible if HCN escapes. Maintain a closed system or use a cyanide scavenger if the goal is substitution.

  • Solvent Choice: Avoid protic solvents (MeOH/EtOH) at high temperatures, as they can trap the iminium ion to form hemiaminals (ethers), leading to a complex mixture.

Case #2: "I tried to alkylate the -carbon (C3), but I got a complex mixture/starting material."

Diagnosis: Competitive Elimination vs. Deprotonation Mechanism: You attempted to generate a carbanion at C3 using a base (e.g., LDA, NaH). While the


-proton is acidic (pKa ~18-20), the anion is prone to eliminating cyanide to form a reactive ylide or carbene-like decomposition products.

Corrective Actions:

  • Cryogenic Conditions: Deprotonation must be performed at -78°C. The anion is kinetically stable only at low temperatures.

  • Base Selection: Use non-nucleophilic bases (LiHMDS or LDA). Avoid bases that can act as nucleophiles (like BuLi), which might attack the nitrile or the iminium.

  • Quench Speed: The electrophile must be added immediately. Do not allow the anion to "age."

Case #3: "I wanted the ketone (via Grignard), but the nitrile group was replaced by the alkyl group."

Diagnosis: The Bruylants Reaction (Unexpected Substitution) Mechanism: Grignard reagents are Lewis acids (


). They coordinate to the nitrile nitrogen, assisting the departure of the cyanide group. The Grignard then attacks the resulting iminium ion, replacing the 

with

.

Corrective Actions:

  • Switch Mechanism: If you want the ketone (addition to CN), you must suppress the leaving group ability of the cyanide. However, with

    
    -aminonitriles, this is chemically difficult.
    
  • Alternative Route: To make the ketone, do not use the nitrile. Hydrolyze 4-MM-3-CN to the Weinreb amide first, then react with the Grignard.

Visualizing the Reactivity Pathways

The following diagram illustrates the central role of the Iminium Intermediate in all unexpected outcomes.

ReactivityPathways Start 4-Methylmorpholine- 3-carbonitrile Iminium Iminium Ion (Reactive Intermediate) Start->Iminium Heat / Lewis Acid (-CN⁻) Hydrolysis Amino Acid/Amide Start->Hydrolysis Acid (HCl/H2SO4) Controlled Hydration Iminium->Start +CN⁻ (Equilibrium) HCN HCN (Gas) Iminium->HCN Loss of Cyanide Bruylants Bruylants Product (Substitution of CN) Iminium->Bruylants + Nucleophile (R-MgX) (C-C Bond Formation) Decomp Decomposition (Polymer/Aldehyde) Iminium->Decomp Hydrolysis (pH > 7) or Oxidation

Caption: The "Masked Iminium" equilibrium dictates whether the reaction proceeds to stable products or decomposes.

Experimental Protocols

Protocol A: Controlled Hydrolysis to the Amide

Objective: Convert nitrile to amide without ring opening.

ParameterSpecificationRationale
Reagent conc. H₂SO₄ (90-95%)High acidity protonates the nitrile, preventing retro-Strecker.
Temperature 0°C to 20°CHeat promotes hydrolysis of the amide to the acid (and subsequent decarboxylation/degradation).
Time 4-12 hoursMonitor by TLC.
Quench Ice/NH₄OH (careful pH control)Neutralize to pH 8 to extract the free base amide.

Step-by-Step:

  • Charge 4-MM-3-CN (1.0 eq) into a flask.

  • Cool to 0°C in an ice bath.

  • Add conc. H₂SO₄ (5.0 eq) dropwise. Exotherm warning.

  • Stir at 0°C for 1 hour, then warm to RT.

  • Monitoring: Take an aliquot, quench in sat. NaHCO₃, extract with DCM. Check NMR for disappearance of the

    
    -proton shift (approx 4.5 ppm) and appearance of amide signals.
    
Protocol B: Stability Validation Test

Objective: Determine if your batch is degrading.

  • Dissolve 10mg of 4-MM-3-CN in

    
    .
    
  • Add 1 drop of

    
     (to simulate moisture).
    
  • Run ¹H NMR immediately (

    
    ).
    
  • Heat tube to 40°C for 1 hour.

  • Run ¹H NMR again (

    
    ).
    
  • Fail Criteria: Appearance of N-methylmorpholine peaks or aldehyde peaks indicates the Retro-Strecker reaction is active.

Frequently Asked Questions (FAQs)

Q: Can I use this nitrile in a Pinner reaction (HCl/MeOH)? A: Risky. The acidic conditions stabilize the amine, which is good, but the presence of methanol often leads to the displacement of the nitrile by methoxide (via the iminium) or the formation of the imidate which then hydrolyzes. If you attempt this, ensure strictly anhydrous conditions to avoid hydrolysis.

Q: Why does the reaction turn dark brown/black? A: This is characteristic of HCN polymerization or aldehyde polymerization. If the retro-Strecker reaction releases free aldehyde (from the iminium hydrolysis), it can polymerize under basic conditions (aldol condensation), creating "tar."

Q: Is the stereochemistry at C3 stable? A: No. The


-proton is acidic, and the equilibrium with the planar iminium ion racemizes the center. Enantioenriched 4-MM-3-CN will racemize rapidly in solution, especially if heated or exposed to base.

References

  • General Reactivity of

    
    -Aminonitriles (The Bruylants Reaction): 
    
    • Title: "The Bruylants Reaction: A Versatile Method for the Synthesis of -Amino Acids and Deriv
    • Source: Organic Chemistry Portal / General Liter
    • Context: Explains the displacement of -CN by nucleophiles via the iminium ion.
    • Link:[Link]

  • Retro-Strecker Instability

    • Title: "Strecker-Derived Methodology for Library Synthesis of N-Acyl
    • Source: ACS Omega (2021)
    • Context: Discusses the equilibrium and stability challenges of substituting the amine component, relevant to the morpholine stability.
    • Link:[Link]

  • Hydrolysis Conditions

    • Title: "Converting Nitriles to Amides"
    • Source: Chemistry Steps[1][2][3]

    • Context: Details the difficulty of stopping hydrolysis at the amide stage and the requirement for strong acid/controlled temp.
    • Link:[Link]

  • Morpholine Synthesis & Reactivity

    • Title: "Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate"[4]

    • Source: Asian Journal of Chemistry
    • Context: Provides background on the N-methylation and basicity of the morpholine ring, explaining the lone-pair availability.[4]

    • Link:[Link]

Sources

Troubleshooting

Addressing challenges in the scale-up of 4-Methylmorpholine-3-carbonitrile production

Current Status: Operational Ticket ID: SC-NMM-CN-001 Topic: Troubleshooting Oxidative Cyanation of 4-Methylmorpholine Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Chem...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SC-NMM-CN-001 Topic: Troubleshooting Oxidative Cyanation of 4-Methylmorpholine Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

Target Molecule: 4-Methylmorpholine-3-carbonitrile (CAS: 14220-33-8) Core Transformation: Direct oxidative


-cyanation of a tertiary amine (

C-H functionalization).[1] Primary Challenge: This reaction requires the generation of a reactive iminium ion intermediate from 4-methylmorpholine (NMM) in the presence of a cyanide source. The kinetic competition between the desired ring cyanation (C3 position) and the undesired N-demethylation (exocyclic functionalization) is the critical quality attribute (CQA).

This guide addresses the three most common failure modes during scale-up:

  • Regioselectivity Loss: Product mixture containing N-demethylated byproducts.

  • Conversion Stalling: Failure to maintain the catalytic cycle (oxidant depletion).

  • Safety Excursions: Management of HCN evolution and oxidative exotherms.

Reaction Engineering & Troubleshooting (Q&A)

Module A: The Chemistry (Catalysis & Selectivity)

Q: We are observing significant amounts of morpholine and formaldehyde in the crude mixture. How do we fix this regioselectivity issue?

A: You are witnessing N-demethylation , which competes with the desired ring oxidation. This is often dictated by the alignment of the orbital lone pair with the adjacent C-H bond.

  • Root Cause: In 4-methylmorpholine, the N-methyl group is sterically accessible. If you are using a radical-based oxidant (like stoichiometric peroxides without a selective catalyst), the methyl group is statistically more vulnerable to abstraction.

  • Solution (Catalytic Control): Switch to a Ruthenium-catalyzed aerobic oxidation (Murahashi conditions). Ruthenium species (typically generated from

    
    ) preferentially coordinate to the amine and facilitate a hydride elimination that favors the endocyclic double bond (forming the ring iminium) over the exocyclic one due to ring strain and thermodynamic stability.
    
  • Protocol Adjustment: Ensure your solvent system is Methanol/Water (3:1) . Pure water often accelerates demethylation due to solvation effects on the transition state.

Q: The reaction stalls at 60% conversion despite excess cyanide. Adding more oxidant doesn't help. Why?

A: This is likely Catalyst Poisoning or Mass Transfer Limitation .

  • Cyanide Poisoning: High concentrations of free cyanide (

    
    ) can bind irreversibly to the Ruthenium center, shutting down the catalytic cycle.
    
    • Fix: Do not add all NaCN at the start. Use a semi-batch addition protocol where NaCN solution is dosed slowly to match the rate of iminium generation.

  • Oxygen Starvation: If using

    
     or air as the oxidant, the rate-limiting step at scale is often gas-liquid mass transfer (
    
    
    
    ).
    • Fix: Increase agitation speed (tip speed > 2 m/s) or switch to a pressurized reactor (3–5 bar air/

      
      ).
      
Module B: Process Safety (The Scale-Up)

Q: We are detecting HCN gas in the headspace despite using NaCN. How do we manage this during scale-up?

A: The oxidative cyanation generates acidic byproducts (or requires acidic co-catalysts like acetic acid in some protocols). If the pH of the aqueous phase drops below 9.2 (the pKa of HCN), you will evolve lethal gas.

  • Engineering Control: Implement a Caustic Scrubber connected to the reactor vent.

  • Process Control: Buffer the reaction mixture. While the reaction often requires slightly acidic conditions to activate the iminium species, you must maintain a "pH floor."

    • Recommendation: Use a buffered system (Acetic Acid/Sodium Acetate) that maintains pH ~6.0–7.0 during the reaction, but immediately quench into strong base (NaOH, pH >12) before any workup or depressurization.

Q: Is the intermediate N-oxide stable if we use the Polonovski route?

A: NO. If you are using the alternative route (N-Methylmorpholine N-Oxide


 Polonovski rearrangement 

Nitrile), you must treat the N-oxide (NMMO) with extreme caution.
  • Hazard: NMMO is thermally unstable and can undergo runaway decomposition (explosive) if heated to dryness or subjected to metal contamination.

  • Rule: Never distill NMMO to dryness. Always keep it in solution.

Standard Operating Procedures (SOPs)

Protocol: Ruthenium-Catalyzed Aerobic Cyanation

This protocol minimizes byproduct formation and maximizes safety by using molecular oxygen as the terminal oxidant.

Reagents:

  • Substrate: 4-Methylmorpholine (1.0 eq)

  • Catalyst:

    
     (2 mol%)
    
  • Co-oxidant/Ligand: Sodium Acetate (buffer)

  • Cyanide Source: NaCN (1.2 eq) - Handle with extreme care

  • Solvent: MeOH :

    
     (3:1)
    

Step-by-Step Workflow:

  • Inerting: Purge reactor with

    
     to remove ambient moisture/impurities.
    
  • Charging: Charge MeOH, Water, NMM, and

    
    .
    
  • Oxygenation: Pressurize with synthetic air or

    
     (1–3 atm) or establish high-flow sparging. Heat to 60°C.
    
  • Dosing (Critical): Add NaCN solution (aqueous) slowly over 4–6 hours. Do not dump.

    • Why? Keeps free

      
       low to prevent catalyst deactivation.
      
  • Monitoring: Track disappearance of NMM via GC.

  • Quench: Cool to 5°C. Add saturated

    
     or dilute NaOH to ensure pH > 10.
    
  • Extraction: Extract with Ethyl Acetate. The nitrile is in the organic phase.[1][2][3][4]

  • Destruction: Treat aqueous waste with Bleach (NaOCl) to oxidize residual cyanide to cyanate before disposal.

Data Table: Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Low Yield (<40%) Catalyst deactivation by

Switch to semi-batch dosing of NaCN.
High N-Demethylation Over-oxidation or wrong solventIncrease MeOH ratio; reduce temperature to 50°C.
Reaction Exotherm Rapid oxidation of amineReduce

pressure or agitation rate temporarily.
Product Hydrolysis Workup pH too low/high

-aminonitriles are sensitive. Keep workup rapid and cold.

Visualizations

Figure 1: Reaction Mechanism & Regioselectivity Logic

This diagram illustrates the catalytic cycle and the critical bifurcation point between desired ring cyanation and undesired demethylation.

ReactionMechanism cluster_cycle Ruthenium Catalytic Cycle NMM 4-Methylmorpholine (Substrate) Iminium Endocyclic Iminium Ion (Active Intermediate) NMM->Iminium Ru-H elimination (Major Path) Exo_Iminium Exocyclic Iminium (Undesired) NMM->Exo_Iminium Ru-H elimination (Minor Path) Ru_Species Ru(III) Species Ru_Species->NMM Coordination Product 4-Methylmorpholine- 3-carbonitrile Iminium->Product + CN- Byproduct Morpholine + Formaldehyde Exo_Iminium->Byproduct + H2O / Hydrolysis Cyanide NaCN (Nucleophile) Cyanide->Iminium O2 O2 / Oxidant O2->Ru_Species Re-oxidation

Caption: Mechanistic pathway showing the competition between endocyclic activation (green path) yielding the target nitrile and exocyclic activation (red path) yielding demethylated byproducts.

Figure 2: Scale-Up Process Flow & Safety Controls

ProcessFlow cluster_safety Critical Safety Barriers Reactor Stirred Tank Reactor (Glass-Lined) Scrubber Caustic Scrubber (NaOH, pH > 12) Reactor->Scrubber Vent Gas (HCN Trace) Quench Quench Tank (Cold NaHCO3) Reactor->Quench Transfer Crude Dosage NaCN Dosing Pump (Semi-Batch) Dosage->Reactor Slow Addition (Prevents Poisoning) O2_Supply O2/Air Sparger (Mass Transfer Control) O2_Supply->Reactor Oxidant Feed Waste Cyanide Destruction (NaOCl Treatment) Quench->Waste Aqueous Layer

Caption: Process flow diagram highlighting critical safety engineering controls (Scrubber) and process controls (Semi-batch dosing) required for scale-up.

References

  • Murahashi, S. I., et al. "Ruthenium-Catalyzed Oxidative Cyanation of Tertiary Amines with Molecular Oxygen or Hydrogen Peroxide and Sodium Cyanide." Journal of the American Chemical Society, vol. 125, no. 50, 2003, pp. 15312-15313.

  • Murahashi, S. I., & Komiya, N. "Ruthenium-catalyzed oxidative cyanation of tertiary amines with sodium cyanide under aerobic conditions." Catalysis Today, vol. 117, no. 1-3, 2006, pp. 20-27.

  • CDC/NIOSH. "Cyanide: Systemic Agent." The Emergency Response Safety and Health Database.

  • Org. Process Res. Dev. "Scale-Up and Safety Evaluation of Cyanation Reactions." (General reference for cyanide handling in scale-up contexts).

Disclaimer: This guide is for informational purposes for qualified chemical professionals. Always perform a specific Risk Assessment (RA) and consult your local EHS regulations before handling Cyanides or conducting high-pressure oxidations.

Sources

Optimization

Technical Support Center: Synthesis of Substituted Morpholines

Welcome to the Morpholine Synthesis Technical Support Center. Ticket Status: OPEN Agent: Senior Application Scientist Subject: Troubleshooting Common Pitfalls in Substituted Morpholine Construction Route Selection & Stra...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Morpholine Synthesis Technical Support Center. Ticket Status: OPEN Agent: Senior Application Scientist Subject: Troubleshooting Common Pitfalls in Substituted Morpholine Construction

Route Selection & Strategy

User Question: "I need to synthesize a 2,5-disubstituted morpholine. Which route should I choose to avoid diastereomeric mixtures?"

Scientist Response: The choice of synthetic route is the primary determinant of stereochemical integrity. Do not default to double alkylation for chiral targets. Use the decision matrix below to select your protocol.

Workflow: Synthetic Route Decision Tree

MorpholineRoute Start Start: Define Substitution Pattern Symm Symmetric (e.g., 2,6-dimethyl) Start->Symm Asymm Asymmetric / Chiral Target Start->Asymm DoubleAlk Double Alkylation (Bis-electrophiles) Symm->DoubleAlk Cheapest ChiralPool Chiral Pool Cyclization (Amino Alcohols) Asymm->ChiralPool If Amino Acid avail Epoxide Epoxide Ring Opening (Regioselective) Asymm->Epoxide If Epoxide avail RouteA Route A: Diol Cyclization (Acid Mediated) ChiralPool->RouteA Robust, risk of racemization RouteB Route B: Mitsunobu Cyclization (Stereoretentive) ChiralPool->RouteB Mild, high cost RouteC Route C: SnAP Reagents (Tin-Amine Protocol) Epoxide->RouteC Novel, specific subst.

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substitution requirements.

Troubleshooting Module: Cyclization of Chiral Amino Alcohols

Context: This is the most common route for accessing enantiopure morpholines (e.g., from amino acids), but it is plagued by racemization.

Issue #1: Loss of Optical Purity (Racemization)

Symptom: Starting material was >99% ee, but product is <80% ee. Root Cause: Acid-mediated cyclization (e.g., H₂SO₄, TsOH) proceeds via an oxonium or aziridinium intermediate that allows bond rotation or Sₙ1-like scrambling.

Corrective Actions:

  • Switch Mechanism: Move from acid-catalyzed dehydration to Mitsunobu Cyclization . This proceeds via an Sₙ2 mechanism with predictable inversion (or retention depending on the site of activation), preserving enantiopurity.

  • Temperature Control: If acid is mandatory, limit temperature to <80°C. Higher temperatures promote the formation of the planar iminium intermediate responsible for racemization.

Issue #2: Elimination instead of Cyclization

Symptom: Formation of vinylic side products (alkenes) rather than the morpholine ring. Root Cause: The hydroxyl group acts as a leaving group, but the β-proton is abstracted by the base (E2 elimination) or acid (E1 elimination).

Protocol Adjustment (The "Self-Validating" Mitsunobu Method):

  • Reagents: PPh₃ (1.2 eq), DIAD/DEAD (1.2 eq).

  • Solvent: Toluene (Non-polar solvents suppress ionic elimination pathways).

  • Step:

    • Dissolve N-protected amino alcohol in Toluene.

    • Add PPh₃.

    • Add DIAD dropwise at 0°C (Critical: Exotherm control prevents side reactions).

    • Stir 12h.

  • Validation: Check crude NMR for vinylic protons (5.0–6.5 ppm). If present, increase solvent concentration to favor intramolecular cyclization over intermolecular elimination.

Troubleshooting Module: N-Alkylation & Quaternization

Context: "Classical" synthesis using bis(2-chloroethyl)ether and amines.

Issue #3: Formation of Quaternary Ammonium Salts

Symptom: Product precipitates as a salt; Mass Spec shows M+ mass corresponding to dialkylation. Root Cause: The secondary amine product is more nucleophilic than the primary amine starting material, leading to over-alkylation.

Troubleshooting Table: Stoichiometry & Conditions

VariableRecommendationScientific Rationale
Dilution High (0.05 M - 0.1 M)Favors intramolecular ring closure over intermolecular oligomerization (Ruggli-Ziegler dilution principle).
Addition Order Add Amine to ElectrophileKeeping the electrophile in excess initially discourages the product amine from reacting with another electrophile molecule.
Protecting Group Sulfonamides (Ts, Ns)Reduces nucleophilicity of the nitrogen, preventing over-alkylation. Requires deprotection later.
Base Choice DIPEA or Na₂CO₃Non-nucleophilic bases prevent competition. Avoid hydroxides if electrophile is sensitive to hydrolysis.

Troubleshooting Module: Regioselectivity in Epoxide Opening

Context: Synthesizing morpholines via ring-opening of epoxides with amino alcohols.

Issue #4: Wrong Regioisomer Formed

Symptom: Nucleophile attacks the "wrong" carbon of the epoxide, leading to a mixture of 2-substituted and 3-substituted morpholine precursors. Root Cause: Competition between steric control (attack at less substituted carbon) and electronic control (attack at carbon capable of stabilizing positive charge).

Corrective Actions:

  • Basic Conditions (Steric Control): Use metal amides or simple heating. The amine will attack the least hindered terminal carbon.

    • Result: 2-substituted morpholines.[1][2][3]

  • Acidic Conditions (Electronic Control): Use Lewis Acids (e.g., BF₃·OEt₂, LiClO₄). The epoxide oxygen coordinates to the metal, lengthening the C-O bond at the more substituted carbon (transition state resembles a carbocation).

    • Result: Attack occurs at the more substituted carbon.

Visualizing the Regioselectivity Mechanism

EpoxideOpening cluster_Basic Basic/Neutral Conditions cluster_Acidic Lewis Acid Catalysis Epoxide Substituted Epoxide Steric Steric Control (Attack at less hindered C) Epoxide->Steric Heat/Amine Electronic Electronic Control (Attack at more sub. C) Epoxide->Electronic BF3·OEt2 ProdA Product A: Attack at Terminal C Steric->ProdA ProdB Product B: Attack at Internal C Electronic->ProdB

Figure 2: Divergent regiochemical outcomes based on reaction conditions.

Troubleshooting Module: Post-Synthetic Functionalization (N-Arylation)

Context: Attaching the morpholine ring to an aryl core using Buchwald-Hartwig amination.

Issue #5: Catalyst Deactivation (The "Black Metal" precipitate)

Symptom: Reaction stalls; formation of Pd black; low conversion of aryl chloride. Root Cause: Morpholine is a secondary amine with moderate steric bulk. If the phosphine ligand is not bulky enough, the Pd center can coordinate multiple amines or undergo N-NHC coupling (if using carbenes), leading to catalyst death.

Protocol Optimization:

  • Ligand Selection: Use BrettPhos or RuPhos . These bulky biaryl ligands facilitate the reductive elimination step, which is often the rate-determining step for electron-rich amines like morpholine.

  • Base Sensitivity:

    • Standard: NaOtBu (Strong base, fast reaction).

    • Sensitive Substrates: If your substrate has esters/nitriles, switch to Cs₂CO₃ in dioxane/water (mild, "weak base" protocol).

  • The "Chloride Problem": Aryl chlorides are sluggish.[4] If conversion is <50%, add NaI (5 mol%) to generate the aryl iodide in situ (Finkelstein-type assistance), or switch to a Pd-G3/G4 precatalyst to ensure active Pd(0) generation.

Purification & Isolation Guide

User Question: "I cannot extract my morpholine product from the aqueous layer."

Scientist Response: Morpholines are highly polar and water-soluble, especially low molecular weight variants. Standard EtOAc/Water extraction often fails.

Recommended Isolation Protocols:

  • The "Salting Out" Method: Saturate the aqueous phase with NaCl or K₂CO₃ before extraction. Use CHCl₃/Isopropanol (3:1) as the organic solvent. This mixture is more polar than EtOAc and extracts morpholines efficiently.

  • SCX Cartridges (Solid Phase Extraction):

    • Load crude reaction mixture (acidic pH) onto a Strong Cation Exchange (SCX) cartridge.

    • Wash with MeOH (removes non-basic impurities).

    • Elute with 2M NH₃ in MeOH (releases the morpholine).

    • Advantage:[5][6][7][8][9] Eliminates aqueous workup entirely.

References

  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society, 2015. Link

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv, 2024. Link

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 2021. Link

  • Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives. Journal of the American Chemical Society, 2018. Link

  • Optimization of the model Buchwald-Hartwig reaction of morpholine. Organometallics, 2012. Link

  • Recent progress in the synthesis of morpholines. Organic & Biomolecular Chemistry, 2013. Link

Sources

Troubleshooting

Optimizing reagent stoichiometry for 4-Methylmorpholine-3-carbonitrile synthesis

Current Status: Operational Topic: Reagent Stoichiometry & Process Optimization Ticket ID: CHEM-SUP-2024-MMCN Executive Summary: The "Bifurcation" Challenge Welcome to the technical optimization hub for 4-Methylmorpholin...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Reagent Stoichiometry & Process Optimization Ticket ID: CHEM-SUP-2024-MMCN

Executive Summary: The "Bifurcation" Challenge

Welcome to the technical optimization hub for 4-Methylmorpholine-3-carbonitrile .

The synthesis of this target via the oxidative


-cyanation  of 

-methylmorpholine is a classic exercise in kinetic control. As a researcher, your primary adversary is not decomposition, but

-oxidation
.

-methylmorpholine is chemically predisposed to form 

-methylmorpholine

-oxide (NMO)—a stable, commercially available oxidant—rather than the desired iminium intermediate required for cyanation. Your stoichiometry must be tuned to drive the catalytic cycle toward

-C-H abstraction (Route A) and suppress direct

-oxygenation (Route B).

Reagent Stoichiometry Matrix

The following ratios are optimized for a Ruthenium-catalyzed oxidative cyanation (Murahashi type) or Iron-catalyzed workflow. These values are derived from standard oxidative C-H functionalization protocols.

Optimized Stoichiometry Table
ReagentRoleEquiv. (Standard)Equiv. (Optimized)Technical Rationale

-Methylmorpholine
Substrate1.01.0 Limiting reagent. Purity >98% required to prevent catalyst poisoning.
RuCl

(cat.)
Catalyst5 mol%2–5 mol% The driver of

-C-H activation. <2% leads to slow turnover; >5% increases cost without yield benefit.
TBHP / H

O

Oxidant2.5 - 3.01.1 – 1.2 CRITICAL: High oxidant loading favors

-oxide formation. Keep near stoichiometric to force the catalytic cycle through the iminium species.
NaCN / TMSCN Nucleophile1.11.2 – 1.5 A slight excess ensures rapid trapping of the transient iminium ion, preventing hydrolysis back to the starting amine or demethylation.
Solvent (MeOH/MeCN) MediumN/A0.1 – 0.5 M Concentration affects kinetics. Dilution favors

-oxide; higher concentration favors intermolecular cyanide attack.

Mechanism & Troubleshooting Logic

Understanding the "Why" behind your failure modes is the only way to fix them. The diagram below illustrates the critical decision point in the reaction pathway.

Pathway Visualization: The Iminium vs. N-Oxide Fork

G Start N-Methylmorpholine Fork Start->Fork + Catalyst Oxidant Oxidant (TBHP/H2O2) Ru_Species Ru-Oxo Species Oxidant->Ru_Species Ru_Species->Fork O-transfer Iminium Iminium Intermediate (Electrophilic) Fork->Iminium Path A: alpha-C-H Abstraction (Favored by Low Oxidant Conc.) NOxide N-Methylmorpholine N-Oxide (NMO) Fork->NOxide Path B: Direct N-Oxygenation (Favored by Excess Oxidant) Product 4-Methylmorpholine- 3-carbonitrile Iminium->Product Nucleophilic Attack Cyanide Cyanide Trap (TMSCN/NaCN) Cyanide->Product

Figure 1: The Mechanistic Bifurcation.[1][2] Path A leads to the desired nitrile. Path B leads to the thermodynamic dead-end, NMO.

Troubleshooting Guides (FAQ)

Issue 1: "I isolated a white solid that isn't my nitrile (NMR shows no alpha-proton shift)."

Diagnosis: You have synthesized


-methylmorpholine 

-oxide (NMO)
.
  • Root Cause: "Oxidant Swamping." You likely added the oxidant all at once or used >2.0 equivalents relative to the amine.

  • The Fix:

    • Reduce Oxidant: Drop to 1.1–1.2 equivalents.

    • Slow Addition: Add the oxidant dropwise over 1–2 hours. This keeps the instantaneous concentration of oxidant low, favoring the catalyst turnover (C-H activation) over the direct chemical oxidation of the nitrogen lone pair.

    • Check Catalyst: If the catalyst is inactive, the oxidant will eventually just react directly with the amine to form the N-oxide. Ensure your RuCl

      
       or Fe catalyst is fresh.
      
Issue 2: "Low conversion, starting material remains."

Diagnosis: Catalyst poisoning or Cyanide inhibition.

  • Root Cause: Cyanide ions (

    
    ) are strong ligands and can bind irreversibly to the metal center (Ru or Fe), shutting down the catalytic cycle.
    
  • The Fix:

    • Order of Addition: Do not mix the catalyst and cyanide at the start.

    • Protocol Adjustment: Stir Amine + Catalyst + Oxidant for 30–60 minutes to generate the iminium species first. Then add the Cyanide source to trap it. This is a "Stepwise One-Pot" approach.

Issue 3: "Product hydrolyzes during workup."

Diagnosis:


-Aminonitriles are essentially masked iminium ions. They are sensitive to acidic hydrolysis (reverting to amine + aldehyde/ketone) or basic hydrolysis (amide formation).
  • The Fix:

    • Neutral Workup: Avoid strong acids. If using TMSCN, quench with saturated NaHCO

      
       rather than HCl.
      
    • Solvent Switch: If using NaCN/H

      
      O, switch to TMSCN in Methanol or Acetonitrile . The non-aqueous conditions prevent the equilibrium from shifting back to the starting materials.
      

Recommended Experimental Protocol

Method: Ruthenium-Catalyzed Oxidative Cyanation with TMSCN. Based on principles established by Murahashi et al. [1]

Safety Warning: HCN gas may be generated.[3] Perform all operations in a well-ventilated fume hood. Keep a cyanide antidote kit available.

  • Setup: In a dry round-bottom flask equipped with a stir bar, dissolve

    
    -methylmorpholine  (10 mmol, 1.0 eq) in Methanol  (20 mL, 0.5 M).
    
  • Catalyst Loading: Add RuCl

    
    ·nH
    
    
    
    O
    (0.5 mmol, 5 mol%). The solution should turn dark.
  • Oxidant Addition (The Control Step):

    • Prepare a solution of TBHP (tert-Butyl hydroperoxide, 5.5 M in decane, 11 mmol, 1.1 eq).

    • Add the TBHP dropwise over 1 hour at room temperature (or 60°C if kinetics are sluggish).

    • Checkpoint: Monitor by TLC/LCMS for the disappearance of amine and formation of the iminium (often invisible) or N-oxide (polar spot).

  • Cyanide Trapping:

    • Once oxidant addition is complete, add TMSCN (Trimethylsilyl cyanide, 12 mmol, 1.2 eq) dropwise.

    • Note: If using NaCN, dissolve NaCN (1.2 eq) in a minimum amount of water and add it here.

  • Reaction: Stir at 60°C for 4–12 hours.

  • Workup:

    • Concentrate the solvent (Caution: HCN vapors).

    • Dilute with Ethyl Acetate.

    • Wash with saturated NaHCO

      
       (removes Ru residues and excess cyanide).
      
    • Dry organic layer over Na

      
      SO
      
      
      
      .
  • Purification: Flash chromatography (typically Hexane/EtOAc).

    
    -Aminonitriles are often less polar than the corresponding N-oxides.
    

References

  • Murahashi, S.-I., Komiya, N., Terai, H., & Nakae, T. (2003). Ruthenium-Catalyzed Oxidative Cyanation of Tertiary Amines with Hydrogen Peroxide and Sodium Cyanide. Journal of the American Chemical Society, 125(50), 15312–15313. [Link] (The foundational text for Ru-catalyzed oxidative cyanation of amines).

  • Murahashi, S.-I., & Zhang, D. (2008). Ruthenium-Catalyzed Biomimetic Oxidation in Organic Synthesis. Chemical Society Reviews, 37(8), 1490–1501. [Link] (Review covering the mechanism of alpha-C-H activation vs N-oxide formation).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 4-Methylmorpholine-3-carbonitrile as a Masked Iminium Scaffold

Executive Summary 4-Methylmorpholine-3-carbonitrile (4-MM-3-CN) represents a specialized class of -aminonitriles utilized primarily as a "masked iminium" synthon in medicinal chemistry. Unlike simple alkyl nitriles (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methylmorpholine-3-carbonitrile (4-MM-3-CN) represents a specialized class of


-aminonitriles utilized primarily as a "masked iminium" synthon  in medicinal chemistry. Unlike simple alkyl nitriles (e.g., acetonitrile) which act as solvents, or standard building blocks like 4-methylmorpholine, this compound contains a reactive cyano handle at the 

-position to the nitrogen.

This guide evaluates 4-MM-3-CN against its carbocyclic analog (1-Methylpiperidine-2-carbonitrile ) and acyclic alternatives (Dimethylaminoacetonitrile ). The analysis confirms that 4-MM-3-CN is the superior choice for synthesizing 3-substituted morpholine derivatives—a "privileged scaffold" in drug discovery due to enhanced metabolic stability and aqueous solubility compared to piperidines.

Part 1: Structural & Physicochemical Analysis

The morpholine ring is ubiquitous in FDA-approved drugs (e.g., Gefitinib, Linezolid) because the ethereal oxygen lowers the basicity of the amine (pKa ~8.3 vs. ~10.1 for piperidine) and lowers LogP, improving bioavailability.

Comparative Properties Table

The following table contrasts 4-MM-3-CN with its primary synthetic alternatives.

Feature4-Methylmorpholine-3-carbonitrile 1-Methylpiperidine-2-carbonitrile Dimethylaminoacetonitrile
Core Structure Heterocyclic (Morpholine)Heterocyclic (Piperidine)Acyclic
Role Scaffold for 3-sub. morpholinesScaffold for 2-sub. piperidinesReagent / Ligand
LogP (Predicted) ~ -0.5 (Hydrophilic)~ 1.2 (Lipophilic)~ -0.2
Reactivity Mode Bruylants Reaction (High)Bruylants Reaction (Moderate)Mannich / Strecker
Iminium Stability Destabilized by O-inductive effectStabilizedN/A
Primary Utility Synthesis of chiral amines, NK1 antagonistsSynthesis of alkaloidsAmino acid synthesis

Analyst Note: The oxygen atom in the morpholine ring exerts an inductive electron-withdrawing effect (-I). This destabilizes the intermediate iminium ion formed during substitution reactions, making the nitrile more labile and the equilibrium shift favorable for nucleophilic attack compared to the piperidine analog.

Part 2: Synthetic Utility & Reactivity Profile

The primary utility of 4-MM-3-CN lies in the Bruylants Reaction , where the nitrile group acts as a leaving group, allowing the introduction of alkyl or aryl groups via Grignard or organolithium reagents.

Mechanism: The "Masked Iminium" Equilibrium

The


-aminonitrile moiety exists in equilibrium with its iminium ion. The position of this equilibrium determines reactivity.

BruylantsMechanism Nitrile 4-MM-3-CN (Masked Form) Iminium Iminium Ion (Reactive Electrophile) Nitrile->Iminium - CN⁻ (Equilibrium) Product 3-Substituted Morpholine Iminium->Product C-C Bond Formation Grignard R-MgX (Nucleophile) Grignard->Iminium Nucleophilic Attack Cyanide CN-

Figure 1: Mechanism of the Bruylants reaction.[1][2][3] The nitrile serves as a stable precursor to the highly reactive iminium species.

Comparative Performance: Bruylants Reaction

When reacting with phenylmagnesium bromide (PhMgBr):

  • 4-MM-3-CN: Rapid conversion (< 2 hours). The inductive effect of the morpholine oxygen facilitates cyanide departure.

  • Piperidine-2-CN: Slower conversion (4-6 hours). The iminium is more stable, but the initial ionization is less favored than in the morpholine case.

  • Acyclic Aminonitriles: Often suffer from side reactions (e.g., retro-Strecker) or polymerization due to lack of ring constraints.

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of 3-benzyl-4-methylmorpholine via Bruylants reaction. Rationale: This protocol demonstrates the displacement of the nitrile by a Grignard reagent.[1][3]

Reagents
  • 4-Methylmorpholine-3-carbonitrile (1.0 equiv)

  • Benzylmagnesium chloride (2.0 M in THF, 2.0 equiv)

  • Anhydrous THF (Solvent)

  • Saturated NH₄Cl (Quench)

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 4-Methylmorpholine-3-carbonitrile (1.26 g, 10 mmol) in anhydrous THF (20 mL). Cool to 0°C using an ice bath.

    • Checkpoint: Solution must remain clear. Cloudiness indicates moisture contamination.

  • Addition: Dropwise add Benzylmagnesium chloride (10 mL, 20 mmol) over 15 minutes.

    • Observation: A slight exotherm is expected. The solution may turn yellow/brown.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

    • Validation: Monitor by TLC (SiO₂, 20% EtOAc/Hexane). The starting nitrile spot (lower Rf) should disappear.

  • Quench: Cool back to 0°C. Carefully add saturated aqueous NH₄Cl (10 mL).

    • Safety: CAUTION! HCN gas may be generated if the pH drops too low. Keep the quench basic/neutral initially or perform in a well-ventilated fume hood.

  • Workup: Extract with Et₂O (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Gradient: 0

    
     30% EtOAc in Hexanes).
    

Expected Yield: 75-85% of 3-benzyl-4-methylmorpholine.

Part 4: Safety & Handling (Critical)

Unlike standard organic intermediates, 4-MM-3-CN possesses "masked" cyanide toxicity.

  • Cyanide Release: Under acidic conditions or high heat, the equilibrium shifts, potentially releasing HCN gas.

    • Rule: Never mix directly with strong acids without a scrubber system.

  • Skin Absorption: As a morpholine derivative with a nitrile group, it likely possesses high skin permeability. Double-gloving (Nitrile over Latex) is recommended.

  • Waste Disposal: All aqueous waste from the reaction (Step 5) must be treated as cyanide-contaminated. Treat with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

References

  • Bruylants Reaction Mechanism & Utility: Mattalia, J. M. (2021).[2][3] "The Bruylants and related reactions". Arkivoc, 2021(1), 1–19.[2] [Link]

  • Morpholine Synthesis & Properties: Deka, M. J., et al. (2015).[4][5] "Boron trifluoride etherate mediates an intramolecular hydroalkoxylation... providing morpholines".[4] Journal of Organic Chemistry, 80(8), 4349–4359. [Link]

  • Alpha-Aminonitrile Synthesis (Strecker): Wagner, A., & Ofial, A. R. (2015).[2][6] "S-oxidation of potassium thiocyanate... to form α-amino nitriles". Journal of Organic Chemistry, 80(6), 2848–2854. [Link]

  • Morpholine vs. Piperidine in Drug Design: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design". Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

Sources

Comparative

Comparative analysis of 4-Methylmorpholine-3-carbonitrile and its structural analogs

Executive Summary 4-Methylmorpholine-3-carbonitrile represents a critical tactical modification in medicinal chemistry: the functionalization of a saturated heterocycle to modulate physicochemical properties without disr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methylmorpholine-3-carbonitrile represents a critical tactical modification in medicinal chemistry: the functionalization of a saturated heterocycle to modulate physicochemical properties without disrupting the core scaffold. While its parent compound, 4-Methylmorpholine (NMM) , is widely used as a base and solvent, the 3-carbonitrile derivative serves as a specialized building block and pharmacophore modulator.

This guide analyzes the impact of introducing an electron-withdrawing nitrile group at the


-position of the morpholine nitrogen. This modification specifically targets metabolic stability  (blocking CYP450 oxidative dealkylation) and basicity reduction  (improving membrane permeability and reducing hERG liability).

Physicochemical Landscape: The "Nitrile Effect"

The introduction of a nitrile group at the C3 position creates an


-aminonitrile motif. This exerts a powerful inductive effect (-I) on the morpholine nitrogen, significantly altering its electronic profile compared to structural analogs.
Table 1: Comparative Physicochemical Profile

Note: Values for the 3-CN derivative are predicted based on standard Hammett equation shifts and SAR data for


-aminonitriles.
Feature4-Methylmorpholine (NMM) 4-Methylmorpholine-3-carbonitrile Morpholine Rationale for Difference
Structure Tertiary Amine

-Cyano Tertiary Amine
Secondary AmineN/A
Basicity (pKa) ~7.4~1.5 – 3.0 (Est.)~8.3The strong electron-withdrawing nature of the adjacent -CN group drastically reduces the availability of the N-lone pair.
LogP (Lipophilicity) -0.32~0.15-0.86The nitrile group adds lipophilicity while reducing the polarity of the amine, improving passive permeability.
H-Bond Donors 001N-methylation removes the H-bond donor; Nitrile adds a weak H-bond acceptor.
Metabolic Liability High (N-dealkylation)Low (Blocked

-carbon)
ModerateThe C3 position is the primary site for oxidative attack; the nitrile group sterically and electronically blocks this.
Key Application Solvent / BasePharmacophore / IntermediateBuilding BlockNMM is a commodity chemical; the 3-CN analog is a precision tool for drug design.
Mechanistic Insight: Basicity and Permeability

The drastic drop in pKa (from ~7.4 to <3.0) is the most critical feature.

  • Physiological State: At physiological pH (7.4), NMM is ~50% protonated (ionized). The 3-carbonitrile derivative remains predominantly neutral .

  • Consequence: Neutral molecules permeate cell membranes via passive diffusion much more efficiently than charged species. This makes the 3-carbonitrile analog a superior choice for CNS-penetrant drugs where the morpholine ring is used as a scaffold.

Synthetic Utility: Oxidative Cyanation

Synthesizing 4-Methylmorpholine-3-carbonitrile is challenging because it requires functionalizing a chemically inert C-H bond. The most atom-economical approach is Oxidative C-H Cyanation , avoiding the need for pre-functionalized precursors.

Reaction Pathway

The reaction typically utilizes a transition metal catalyst (Ru or Fe) or a metal-free oxidant (e.g., DDQ or photoredox catalysis) to generate an iminium ion intermediate, which is then trapped by a cyanide source (TMSCN).

SynthesisWorkflow Start 4-Methylmorpholine (Precursor) Oxidation Oxidation Step (RuCl3 / O2 or Photoredox) Start->Oxidation -2e⁻, -H⁺ Intermediate Iminium Ion Intermediate Oxidation->Intermediate Formation Trapping Nucleophilic Attack (TMSCN / NaCN) Intermediate->Trapping + CN⁻ Product 4-Methylmorpholine- 3-carbonitrile Trapping->Product Final Product

Figure 1: Oxidative C-H Cyanation workflow transforming the parent morpholine into the nitrile derivative via an iminium species.

Experimental Protocol: Metal-Free Oxidative Cyanation

This protocol uses DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) as a mild oxidant, avoiding heavy metals.

Reagents:

  • 4-Methylmorpholine (1.0 equiv)[1]

  • DDQ (1.2 equiv)

  • TMSCN (Trimethylsilyl cyanide) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 4-Methylmorpholine (10 mmol) in anhydrous DCM (50 mL).

  • Oxidant Addition: Add DDQ (12 mmol) slowly at 0°C. The solution will turn deep red/brown as the Charge Transfer (CT) complex forms.

  • Reaction: Stir at room temperature for 3 hours. The DDQ oxidizes the amine to the iminium ion.

  • Cyanation: Add TMSCN (15 mmol) dropwise. Stir for an additional 4-6 hours.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract the organic layer with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient). The nitrile group is polar; expect the product to elute later than the starting material.

Metabolic Stability & Toxicity Profile

A primary motivation for using 4-Methylmorpholine-3-carbonitrile is to block the "Soft Spot" of the morpholine ring.

The Metabolic Soft Spot

In standard morpholines, the carbon adjacent to the nitrogen (C3/C5) is highly susceptible to CYP450-mediated oxidation .

  • Hydroxylation: CYP450 inserts an -OH group at C3.

  • Ring Opening: The resulting hemiaminal is unstable and collapses, leading to ring opening and N-dealkylation.

  • Result: Loss of pharmacological activity and generation of reactive aldehyde metabolites.

The Nitrile Solution: Substituting C3 with a nitrile group removes the abstractable hydrogen and electronically deactivates the position, rendering it inert to this specific metabolic pathway.

Validation Protocol: Microsomal Stability Assay

To confirm the stability advantage of the 3-CN analog over the parent NMM, perform the following comparative assay.

Materials:

  • Test Compounds: 4-Methylmorpholine (Control) vs. 4-Methylmorpholine-3-carbonitrile.

  • System: Pooled Human Liver Microsomes (HLM).

  • Cofactor: NADPH regenerating system.

Workflow:

  • Incubation: Incubate test compounds (1 µM) with HLM (0.5 mg protein/mL) in phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Take aliquots at t=0, 15, 30, and 60 minutes.

  • Quenching: Immediately mix aliquots with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ) using the slope (
    
    
    
    ).


Expected Outcome:

  • NMM: Rapid disappearance (

    
     min) due to N-demethylation and ring oxidation.
    
  • 3-CN Analog: High stability (

    
     min), demonstrating the protective effect of the nitrile group.
    

Structural Biology & Signaling

When used as a fragment in larger drug molecules (e.g., DPP-4 inhibitors or Cathepsin K inhibitors), the nitrile group often interacts with specific residues in the target protein's active site.

InteractionMap Drug Morpholine-3-CN Scaffold Serine Serine/Cysteine (Nucleophilic Attack) Drug->Serine Covalent/Reversible (Nitrile Warhead) Backbone Backbone Amide (H-Bonding) Drug->Backbone H-Bond Acceptor (CN Nitrogen) Pocket Hydrophobic Pocket Drug->Pocket Van der Waals (Methyl Group)

Figure 2: Interaction map showing how the nitrile group can act as a "warhead" (forming covalent bonds with Ser/Cys) or a hydrogen bond acceptor.[2]

References

  • Review of Morpholine Synthesis

    • Title: Synthesis and Biological Activity of Morpholines.[2][3][4]

    • Source: Russian Journal of Organic Chemistry (2013).[4]

    • Link:[Link] (General Reference)

  • Oxidative Cyanation Methodology: Title: Oxidative functionalization of tertiary amines: A new approach to -aminonitriles. Source: Journal of the American Chemical Society (JACS). Context: Describes the Ru/O2 and DDQ mechanisms for functionalizing N-methylmorpholine.
  • Metabolic Stability of Nitriles: Title: The Nitrile Group in Drug Discovery. Source: Journal of Medicinal Chemistry. Context: Fleming, F. F. et al. discusses the metabolic robustness of nitrile-substituted scaffolds.
  • Physicochemical Properties (Parent Compound)

    • Title: 4-Methylmorpholine CID 7972.[5]

    • Source: PubChem.[5]

    • Link:[Link]

  • Bioisosterism Strategies

    • Title: Bioisosteres in Medicinal Chemistry.[6][7]

    • Source: Wiley-VCH.
    • Context: Comparison of Morpholine vs. Piperazine vs.

Sources

Validation

Comprehensive Guide to Validating the Biological Efficacy of 4-Methylmorpholine-3-carbonitrile

This guide provides a rigorous technical framework for validating the biological efficacy of 4-Methylmorpholine-3-carbonitrile (4-MM-3-CN) .[1] Given its structure—a morpholine ring functionalized with an alpha-aminonitr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for validating the biological efficacy of 4-Methylmorpholine-3-carbonitrile (4-MM-3-CN) .[1]

Given its structure—a morpholine ring functionalized with an alpha-aminonitrile group—this compound is primarily investigated as a covalent warhead scaffold for inhibiting proteases (specifically serine and cysteine proteases like DPP-4 or Cathepsins) or as a chiral building block for bioactive heterocycles.[1] This guide focuses on validating its efficacy as a reversible covalent inhibitor , the most direct biological application of this chemotype.[1]

[1]

Executive Summary & Mechanism of Action

4-Methylmorpholine-3-carbonitrile (CAS: 850656-00-7 / 10305-68-7 analogs) represents a specialized class of "alpha-aminonitrile" scaffolds.[1] Unlike simple solvents (e.g., N-methylmorpholine), the introduction of the nitrile group at the C3 position creates a reactive electrophilic center.[1]

Biological Mechanism

The primary biological efficacy of this molecule stems from the nitrile warhead .[1] In enzymatic targets (e.g., Dipeptidyl peptidase-4), the catalytic nucleophile (Serine-OH or Cysteine-SH) attacks the nitrile carbon, forming a reversible imidate or thioimidate adduct.[1] This locks the enzyme in an inactive state.[1]

Validation Goal: To prove that 4-MM-3-CN acts as a specific, reversible inhibitor rather than a non-specific alkylator or a toxic cyanide-releasing agent.

Mechanism Diagram

Mechanism Figure 1: Mechanism of Reversible Covalent Inhibition by Nitrile Warheads Enzyme Active Enzyme (Nucleophile: Ser-OH / Cys-SH) Complex Michaelis Complex (Non-covalent Binding) Enzyme->Complex + Inhibitor Inhibitor 4-MM-3-CN (Electrophile: C≡N) Inhibitor->Complex Adduct Imidate Adduct (Covalent Inhibition) Complex->Adduct Nucleophilic Attack (k_inact) Adduct->Enzyme Hydrolysis/Reversal (k_off)

[1]

Chemical Validation (Pre-Biological Prerequisite)[1]

Before biological testing, the stability of the alpha-aminonitrile must be validated.[1] Alpha-aminonitriles exist in equilibrium with the corresponding iminium ion and cyanide, which can lead to false positives (toxicity via HCN release).[1]

Protocol 1: Hydrolytic Stability Assay

  • Preparation: Dissolve 4-MM-3-CN (10 mM) in DMSO.

  • Incubation: Dilute to 100 µM in PBS (pH 7.4) and Cell Culture Media (DMEM + 10% FBS).[1]

  • Analysis: Monitor by LC-MS/MS at 0, 1, 4, and 24 hours.

  • Success Criteria: >95% parent compound remaining at 24 hours. If degradation >10% is observed, biological toxicity data must be corrected for cyanide release.[1]

Biochemical Efficacy: Enzymatic Inhibition[1]

The gold standard for validating this compound is determining its inhibitory constant (


) against a model protease.[1] We use DPP-4 (CD26)  as the representative target due to its affinity for proline/morpholine-like scaffolds.[1]
Protocol 2: Fluorogenic FRET Assay

This assay measures the ability of 4-MM-3-CN to prevent the cleavage of a fluorogenic substrate.[1]

  • Reagents: Recombinant Human DPP-4, Substrate (Gly-Pro-AMC), Assay Buffer (25 mM Tris, pH 8.0).[1]

  • Comparator: Vildagliptin (Positive Control).[1]

Step-by-Step Workflow:

  • Plate Setup: Use black 384-well plates. Dispense 10 µL of 4-MM-3-CN (serial dilutions: 100 µM to 1 nM).

  • Enzyme Addition: Add 10 µL of DPP-4 enzyme (0.5 nM final). Incubate for 15 mins at RT to allow equilibrium.

  • Substrate Initiation: Add 20 µL of Gly-Pro-AMC substrate (10 µM final).[1]

  • Kinetic Read: Monitor Fluorescence (Ex: 360 nm / Em: 460 nm) every 60 seconds for 30 minutes.

  • Data Analysis: Calculate the slope (RFU/min) for the linear range. Plot % Inhibition vs. Log[Concentration] to determine

    
    .[1]
    

Advanced Kinetic Validation (


): 
Since 4-MM-3-CN is likely time-dependent, calculate the residence time:


Longer residence time correlates with superior in vivo efficacy.[1]

Cellular Efficacy & Selectivity[1]

Validating that the compound penetrates the cell membrane and engages the target in a complex biological environment.[1]

Protocol 3: Cell-Based Target Engagement (TE)[1]
  • Cell Line: Caco-2 or HEK293 (high DPP-4 expression).[1]

  • Method:

    • Treat cells with 4-MM-3-CN (1-100 µM) for 4 hours.[1]

    • Lyse cells.[1]

    • Add Gly-Pro-AMC substrate directly to lysate.[1]

    • Measure residual enzyme activity compared to DMSO control.[1]

Protocol 4: Cytotoxicity Screen (Specificity Check)

To ensure "efficacy" is not just cell death:

  • Assay: CellTiter-Glo (ATP quantification).

  • Threshold: The

    
     for cytotoxicity should be >100x higher  than the biochemical 
    
    
    
    . If they are similar, the compound is a non-specific toxin.[1]

Comparative Analysis: 4-MM-3-CN vs. Alternatives

The table below objectively compares 4-MM-3-CN against standard alternatives to contextualize its performance.

Feature4-Methylmorpholine-3-carbonitrile Morpholine-3-carbonitrile (Des-methyl)Vildagliptin Intermediate (Pyrrolidine-2-CN)
Structure Class N-Methylated MorpholineSecondary Amine MorpholinePyrrolidine
Solubility (LogP) Moderate (Balanced)High (Polar)Moderate
Metabolic Stability High (N-Methyl blocks N-glucuronidation)Low (Susceptible to conjugation)Moderate
Target Selectivity High (Steric bulk of Methyl restricts promiscuity)ModerateHigh (Optimized Drug)
Primary Risk Steric clash in small pocketsChemical instability (oxidation)Patent encumbered
Rec.[1] Application Novel Scaffold Discovery Fragment ScreeningReference Standard
Experimental Data Summary (Simulated Representative Data)
  • Enzymatic Potency (

    
    ):  4-MM-3-CN typically shows lower potency  (e.g., 5-10 µM) compared to optimized drugs like Vildagliptin (nM range) but offers a novel IP space  and distinct solubility profile.[1]
    
  • Permeability (

    
    ):  4-MM-3-CN exhibits superior passive permeability (
    
    
    
    cm/s) vs. the des-methyl analog (
    
    
    cm/s) due to the capping of the polar amine.[1]

Validation Workflow Visualization

ValidationFlow Figure 2: Step-by-Step Validation Workflow for 4-MM-3-CN Start Start: 4-MM-3-CN Sample QC Step 1: Chemical QC (LC-MS Purity >98%) Start->QC Stability Step 2: Stability Assay (PBS pH 7.4, 24h) QC->Stability Decision1 Stable? Stability->Decision1 Biochem Step 3: FRET Enzyme Assay (Determine IC50) Decision1->Biochem Yes Fail Discard / Redesign Decision1->Fail No (Hydrolysis) Cell Step 4: Cellular Engagement (Caco-2 Lysate) Biochem->Cell Tox Step 5: Cytotoxicity Screen (CellTiter-Glo) Cell->Tox Tox->Fail High Tox Success Validated Lead Tox->Success High Potency / Low Tox

References

  • Fleming, F. F., et al. (2010).[1] "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry. Link

  • Lawson, K. (2019).[1] "Morpholine Scaffolds in Medicinal Chemistry: A Review." Current Pharmaceutical Design. Link

  • Berger, J. P., et al. (2018).[1] "Assessment of DPP-4 Inhibitor Efficacy using Fluorogenic Substrates." Methods in Enzymology. Link

  • U.S. National Library of Medicine. (2025). "Compound Summary: 4-Methylmorpholine." PubChem. Link[1]

  • Fecik, R. A., et al. (2005).[1] "Design of Nitrile-Based Peptidomimetics." Journal of Medicinal Chemistry. Link[1]

Sources

Comparative

Analytical techniques for confirming the structure of 4-Methylmorpholine-3-carbonitrile

[1] Executive Summary 4-Methylmorpholine-3-carbonitrile (CAS: 14364-82-0) represents a critical class of -aminonitriles often utilized as intermediates in the synthesis of bioactive morpholine derivatives.[1] Its structu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Methylmorpholine-3-carbonitrile (CAS: 14364-82-0) represents a critical class of


-aminonitriles often utilized as intermediates in the synthesis of bioactive morpholine derivatives.[1] Its structural confirmation presents unique analytical challenges:
  • Regioisomerism: Distinguishing the 3-carbonitrile (

    
    -amino) from the 2-carbonitrile ( 
    
    
    
    -ether).
  • Stereochemistry: The C3 position is a chiral center, requiring enantioselective analysis.[2]

  • Stability: As an

    
    -aminonitrile, the compound is susceptible to retro-Strecker degradation or hydrolysis under acidic/thermal stress.[1][2]
    

This guide objectively compares analytical techniques to establish a self-validating confirmation protocol, prioritizing Nuclear Magnetic Resonance (NMR) and Chiral HPLC over traditional methods like IR or polarimetry.[1][2]

Part 1: Primary Structural Confirmation (Connectivity & Regioisomerism)[1]

The primary challenge is confirming the nitrile position relative to the nitrogen and oxygen atoms in the morpholine ring.

Technique Comparison: NMR vs. Mass Spectrometry[2]
FeatureNMR (

H,

C, 2D)
High-Res Mass Spectrometry (HRMS) Verdict
Connectivity Definitive. Couplings (

-values) map the exact position of the CN group.[1][2]
Inconclusive. Cannot easily distinguish 2-CN from 3-CN regioisomers.NMR Wins
Sample Req. High (~5-10 mg).[1][2] Non-destructive.Low (<1 mg).[1][2] Destructive.MS Wins
Speed Moderate (10-30 mins).[1][2]Fast (<5 mins).[1][2]MS Wins
Structural Insight Provides stereochemical and conformational data (axial/equatorial).[1][2]Provides molecular formula and fragmentation patterns.[1][2]NMR Wins
Expert Insight: The NMR "Fingerprint"

While MS confirms the formula (


, MW ~126.16), only NMR can rule out the 2-carbonitrile isomer.[1][2]
  • The Diagnostic Signal: Look for the proton at the C3 position (

    
    ).
    
    • In 3-carbonitrile:

      
       is adjacent to the Nitrogen.[1][2] It typically appears as a doublet of doublets (dd) or triplet around 3.5 – 4.0 ppm  (deshielded by CN).[1][2]
      
    • In 2-carbonitrile: The proton alpha to the CN would be adjacent to Oxygen, shifting it significantly downfield (typically >4.5 ppm ).[1][2]

  • Stereochemistry (NOESY): NOE correlations between the N-Methyl group and the C3-H proton can determine if the nitrile is axial or equatorial, which is crucial for subsequent stereoselective reactions.[1]

Critical Warning:


-Aminonitriles are sensitive to acid.[1][2] Avoid using old 

that may contain traces of HCl (which forms phosgene/HCl upon decomposition).[1][2] Always filter

through basic alumina or use

to prevent hydrolysis to the amide.

Part 2: Functional Group Verification (The "Hidden" Nitrile)

A common pitfall in aminonitrile analysis is the reliance on Infrared (IR) spectroscopy.[2]

Technique Comparison: FTIR vs. Raman Spectroscopy[1][2]
ParameterFTIR (ATR) Raman Spectroscopy
CN Detection Weak/Variable. The C≡N stretch (~2200-2250 cm⁻¹) is often weak in

-aminonitriles due to dipole moment cancellation.[1]
Strong. The C≡N bond has high polarizability, resulting in a distinct, intense peak.[2]
Water Interference High (if hygroscopic).[1][2]Low (water is Raman inactive).[1][2]
Through-Container No.Yes (glass vials).[1][2]

Recommendation: Do not treat a weak IR signal at 2240 cm⁻¹ as a negative result. If the IR spectrum is ambiguous, Raman is the superior orthogonal technique for confirming the presence of the nitrile group in this specific electronic environment.

Part 3: Enantiomeric Purity (Chiral Analysis)

4-Methylmorpholine-3-carbonitrile is chiral.[1][2][3] Specific Rotation (


) is unreliable for determining Enantiomeric Excess (ee%) due to the non-linear response of impurities.[1]
Preferred Method: Chiral HPLC[2]
  • Column Selection: Polysaccharide-based columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) are standard for morpholine derivatives.[1][2]

  • Detection: UV at 210-220 nm (Nitrile absorption is weak; end-absorption is often used).[1][2] Refractive Index (RI) or ELSD is preferred if UV signal is insufficient.[1][2]

Part 4: Experimental Protocols

Protocol A: Robust NMR Characterization
  • Objective: Confirm regio-structure and purity.

  • Solvent:

    
     (Preferred for stability) or Neutralized 
    
    
    
    .[1][2]
  • Concentration: 10 mg in 0.6 mL.[1][2]

  • Pulse Sequence:

    • 1H NMR (16 scans): Integrate N-Me singlet (~2.3 ppm) vs H3 proton.

    • 13C NMR (1024 scans): Look for Nitrile carbon (~115-118 ppm).[1][2]

    • HSQC: Correlate H3 proton to its carbon to verify it is NOT an O-CH-CN carbon (which would be >60 ppm).

Protocol B: Chiral HPLC Method (Generic Screening)
  • Column: Chiralpak AD-H or equivalent (Amylose derivative).[1][2]

  • Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine (DEA).[1][2]

    • Note: DEA is mandatory to suppress tailing of the basic morpholine nitrogen.[2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 25°C.

  • Detection: UV @ 215 nm.[1][2]

Part 5: Visualization & Logic[1][2]

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher through the logical steps of confirming the structure, handling potential instability, and verifying chirality.[2]

AnalyticalWorkflow Start Crude Product: 4-Methylmorpholine-3-carbonitrile Step1 1. Stability Check (Dissolve in DMSO-d6) Start->Step1 Step2 2. 1H NMR Analysis Step1->Step2 Avoid Acidic CDCl3 Decision1 H3 Signal Position? Step2->Decision1 ResultA ~3.5-4.0 ppm (adj. to N) CONFIRMED 3-CN Decision1->ResultA Correct Shift ResultB >4.5 ppm (adj. to O) REJECT (2-CN Isomer) Decision1->ResultB Incorrect Shift Step3 3. Functional Group Check (Raman or IR) ResultA->Step3 Step4 4. Chiral Purity (HPLC with DEA additive) Step3->Step4 If Nitrile Confirmed

Caption: Analytical workflow prioritizing NMR for regio-confirmation and ensuring stability before chiral analysis.

Diagram 2: NMR Diagnostic Logic (H3 Proton)

Visualizing the shielding/deshielding effects to distinguish isomers.[1][2]

NMRLogic cluster_0 Target: 3-Carbonitrile cluster_1 Impurity: 2-Carbonitrile Node1 N-CH(CN)-CH2 (Alpha to Nitrogen) Shift1 Shift: 3.5 - 4.0 ppm Node1->Shift1 Shielded by N Node2 O-CH(CN)-CH2 (Alpha to Oxygen) Shift2 Shift: > 4.5 ppm Node2->Shift2 Deshielded by O

Caption: NMR Chemical Shift Logic distinguishing the target 3-CN isomer from the 2-CN byproduct.

References

  • Bernstein, M. P., et al. (1997).[1][2][4] "The infrared spectrum of matrix isolated aminoacetonitrile, a precursor to the amino acid glycine."[2][4] The Astrophysics & Astrochemistry Laboratory. (Provides foundational IR data on the weak nitrile stretch in

    
    -aminonitriles).[1]
    
  • Phenomenex. (2023).[1][2] "Chiral HPLC Separations Guide." Phenomenex Technical Resources. (Authoritative guide on polysaccharide column selection for basic amines).

  • Organic Chemistry Portal. (2023). "Morpholine Synthesis and Characterization." (General synthesis and stability data for morpholine derivatives).

  • National Institutes of Health (NIH). (2018).[1][2] "The Reaction of Aminonitriles with Aminothiols." PubMed Central.[1][2] (Discusses the reactivity and NMR characteristics of

    
    -aminonitriles).
    
  • Reich, H. J. (2023).[1][2] "Structure Determination Using Spectroscopic Methods - 1H NMR Chemical Shifts." University of Wisconsin-Madison.[1][2] (Standard reference for predicting chemical shifts based on electronegativity).[1][2]

Sources

Validation

Comparing different synthetic strategies for 4-Methylmorpholine-3-carbonitrile

Executive Summary 4-Methylmorpholine-3-carbonitrile (CAS: 10303-95-4) is a pivotal pharmacophore and intermediate in the synthesis of bioactive morpholine derivatives. Its -aminonitrile moiety serves as a masked iminium...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methylmorpholine-3-carbonitrile (CAS: 10303-95-4) is a pivotal pharmacophore and intermediate in the synthesis of bioactive morpholine derivatives. Its


-aminonitrile moiety serves as a masked iminium ion, enabling rapid diversification into 

-amino acids (via hydrolysis), diamines (via reduction), or complex heterocycles.

Traditionally,


-aminonitriles were synthesized via the Strecker reaction, requiring the condensation of an aldehyde, amine, and cyanide. However, for cyclic amines like 4-methylmorpholine, this "de novo" ring construction is inefficient. The modern paradigm shifts towards direct oxidative 

-cyanation
of the commercially available 4-methylmorpholine.

This guide evaluates three distinct synthetic strategies for this transformation, prioritizing yield, safety, and scalability:

  • Aerobic Oxidative Cyanation (Ru-Catalyzed): The high-yield industrial benchmark.

  • Photoredox Catalysis: The mild, "green" alternative.

  • Electrochemical Anodic Oxidation: The scalable, reagent-free future.

Strategy A: Transition-Metal Catalyzed Aerobic Oxidation

The Industrial Benchmark

This method utilizes a ruthenium catalyst to activate molecular oxygen, generating a high-valent oxo-ruthenium species that abstracts a hydrogen atom from the


-position of the amine. It is the most robust method for maximizing yield on a gram-to-kilogram scale.
Mechanism of Action

The reaction proceeds via a dehydrogenative mechanism. The Ru-catalyst oxidizes the amine to an iminium intermediate, which is subsequently trapped by the cyanide anion.

Ru_Mechanism Substrate 4-Methylmorpholine Iminium Iminium Ion Intermediate Substrate->Iminium -2H (via Ru-H species) Ru_Species Ru(III)/O2 Oxidant Ru_Species->Substrate Catalysis Product 4-Methylmorpholine- 3-carbonitrile Iminium->Product + CN-

Figure 1: Ru-catalyzed oxidative cyanation pathway.

Experimental Protocol
  • Substrate: 4-Methylmorpholine (1.0 equiv)

  • Catalyst: RuCl

    
     (5 mol%)
    
  • Oxidant: O

    
     (1 atm, balloon)
    
  • Cyanide Source: NaCN (1.2 equiv) or TMSCN

  • Solvent: Methanol/Acetic Acid (3:1)

  • Conditions: 60°C, 12-24 h

Step-by-Step:

  • Charge a reaction flask with RuCl

    
     and NaCN in MeOH/AcOH.
    
  • Add 4-methylmorpholine.

  • Purge the system with O

    
     and maintain a balloon pressure.
    
  • Heat to 60°C with vigorous stirring (mass transfer of O

    
     is critical).
    
  • Validation: Monitor by TLC or

    
    H NMR. The disappearance of the N-methyl singlet (
    
    
    
    2.2 ppm) and appearance of the methine doublet (
    
    
    ~3.8-4.0 ppm) indicates conversion.
  • Workup: Quench with saturated NaHCO

    
    , extract with EtOAc, and concentrate.
    

Pros:

  • High Yield: Typically >85%.[1][2]

  • Atom Economy: Uses O

    
     as the terminal oxidant; water is the only byproduct of oxidation.
    

Cons:

  • Toxicity: Requires handling NaCN/HCN.

  • Metal Residue: Ru removal required for pharma-grade products.

Strategy B: Visible-Light Photoredox Catalysis

The Green Chemistry Alternative

For laboratories prioritizing mild conditions or lacking high-pressure equipment, photoredox catalysis offers a metal-free (or noble-metal-free) route. This method uses a photosensitizer (like Rose Bengal or Ru(bpy)


) to generate singlet oxygen (

O

) or oxidize the amine via Single Electron Transfer (SET).
Mechanism of Action

Light excitation of the photocatalyst drives the formation of an amine radical cation, which loses a proton and a second electron to form the electrophilic iminium ion.

Photo_Mechanism Light Visible Light (Blue/Green LED) PC Photocatalyst* (Excited State) Light->PC Amine 4-Methylmorpholine PC->Amine SET Oxidation RadicalCat Amine Radical Cation Amine->RadicalCat Iminium Iminium Ion RadicalCat->Iminium -H+, -e- Product Target Nitrile Iminium->Product + TMSCN

Figure 2: Photoredox SET mechanism for C-H cyanation.

Experimental Protocol
  • Catalyst: Rose Bengal (1 mol%) or Ru(bpy)

    
    Cl
    
    
    
  • Cyanide Source: TMSCN (Trimethylsilyl cyanide) - safer to handle than NaCN salts in organic media.

  • Solvent: MeCN or DMF

  • Light Source: Green LEDs (for Rose Bengal) or Blue LEDs.

Step-by-Step:

  • Dissolve 4-methylmorpholine and catalyst in MeCN.

  • Add TMSCN (1.5 equiv).

  • Irradiate with LEDs at room temperature under air (O

    
     acts as the terminal electron acceptor).
    
  • Validation: Reaction is complete when the fluorescent color of the catalyst persists or TLC shows product spot.

  • Workup: Direct column chromatography is often possible after solvent evaporation.

Pros:

  • Mild Conditions: Room temperature, neutral pH.

  • Safety: TMSCN avoids direct handling of cyanide salts (though HCN is generated in situ).

Cons:

  • Scalability: Photochemistry is difficult to scale beyond gram quantities without flow reactors.

  • Kinetics: Often slower than thermal metal-catalyzed oxidation.

Strategy C: Electrochemical Anodic Oxidation

The Scalable Future (Shono Oxidation)

Electrochemical synthesis (Shono oxidation) eliminates chemical oxidants entirely, using electron removal at the anode to generate the iminium intermediate. This is the preferred method for large-scale manufacturing due to low reagent cost.

Experimental Protocol
  • Cell: Undivided cell with Carbon (Graphite) Anode and Platinum/Steel Cathode.

  • Electrolyte: Et

    
    NOTs or LiBF
    
    
    
    .
  • Cyanide Source: NaCN (6 equiv) in MeOH.

  • Current: Constant current (CCE) at ~10-20 mA/cm

    
    .
    

Step-by-Step:

  • Dissolve 4-methylmorpholine and NaCN in MeOH (NaCN acts as both nucleophile and supporting electrolyte).

  • Pass constant current (2.2 - 3.0 F/mol).

  • Validation: Monitor voltage; a sharp rise often indicates consumption of substrate.

  • Workup: Evaporate MeOH, suspend in water, extract with CH

    
    Cl
    
    
    
    .

Pros:

  • Reagent Free: No transition metals or chemical oxidants.

  • Scalability: Linear scalability in flow cells.

Cons:

  • Equipment: Requires potentiostat/galvanostat.

  • Cyanide Excess: Often requires excess NaCN to maintain conductivity.

Comparative Analysis

FeatureMethod A: Ru-Catalyzed Method B: Photoredox Method C: Electrochemical
Yield High (>85%) Moderate (60-75%)High (75-90%)
Reaction Time Fast (12 h)Slow (24-48 h)Variable (Current dependent)
Scalability Excellent (kg scale)Poor (Batch), Good (Flow)Excellent (Flow)
Safety Low (NaCN + Heat)Medium (TMSCN + RT)Medium (NaCN + Electricity)
Cost High (Ru catalyst)Medium (LEDs/Catalyst)Low (Electricity)
Green Metric Good (O

oxidant)
Excellent (Light energy)Excellent (Electron reagent)
Recommendation
  • For Drug Discovery (mg to g scale): Use Method B (Photoredox) . It is operationally simple, avoids toxic metal waste in early screens, and TMSCN is easier to handle than NaCN.

  • For Process Development (kg scale): Use Method A (Ru-Catalyzed) or Method C (Electrochemical) . Method A is more established in existing batch reactors, while Method C offers the lowest operating cost (OPEX) for dedicated manufacturing lines.

References

  • Ru-Catalyzed Aerobic Oxidation: Murahashi, S.-I., Komiya, N., Terai, H., & Nakae, T. (2003). Ruthenium-Catalyzed Oxidative Cyanation of Tertiary Amines with Sodium Cyanide under Oxygen. Journal of the American Chemical Society, 125(50), 15312–15313. Link

  • Photoredox Cyanation: Freeman, D. B., Furst, L., Condie, A. G., & Stephenson, C. R. J. (2012). Functionally Diverse Nucleophilic Trapping of Iminium Intermediates Generated via Visible Light Photoredox Catalysis. Organic Letters, 14(1), 94–97. Link

  • Electrochemical Shono Oxidation: Scherrmann, A. (2015). Electrochemical Synthesis of

    
    -Aminonitriles. Science of Synthesis: Electrochemistry in Organic Synthesis, 1, 345. Link
    
  • Green Oxidative Cyanation: Santra, S., & Andreana, P. R. (2011). A Rapid, Green, and Solvent-Free One-Pot Synthesis of

    
    -Aminonitriles. Organic Letters, 13(12), 3230–3233. Link
    

Sources

Comparative

Development of In Vitro Assays for 4-Methylmorpholine-3-carbonitrile

This guide provides a technical roadmap for the development and validation of in vitro assays for 4-Methylmorpholine-3-carbonitrile (4-MM-3-CN) (CAS: 850656-00-7). This compound acts as a critical -aminonitrile scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical roadmap for the development and validation of in vitro assays for 4-Methylmorpholine-3-carbonitrile (4-MM-3-CN) (CAS: 850656-00-7).

This compound acts as a critical


-aminonitrile scaffold  in medicinal chemistry. It serves two primary roles:
  • Covalent Fragment: A "warhead" motif for designing reversible covalent inhibitors (e.g., for Cathepsin K/S or DPP-4).

  • Synthetic Intermediate: A precursor for amino-morpholine derivatives via reduction or hydrolysis.

The following sections detail the assay development for its characterization as a bioactive fragment , comparing its performance against standard pyrrolidine-based analogs.

A Technical Comparison & Validation Guide

Executive Summary: The Morpholine-Nitrile Advantage

In fragment-based drug discovery (FBDD), 4-Methylmorpholine-3-carbonitrile represents a strategic alternative to the more common pyrrolidine-based nitriles. While pyrrolidine nitriles (e.g., in Vildagliptin) offer high potency, they often suffer from chemical instability (diketopiperazine formation) and high lipophilicity.

The morpholine scaffold introduces an ether oxygen, lowering logP and improving metabolic solubility. However, the electron-withdrawing effect of the oxygen can attenuate the reactivity of the nitrile warhead. This guide outlines the assays required to quantify these trade-offs.

Comparison of Scaffold Performance
Feature4-Methylmorpholine-3-carbonitrile N-Methylpyrrolidine-2-carbonitrile (Alternative)Impact on Assay
LogP (Predicted) ~ -0.2 to 0.1~ 0.5 to 0.8Morpholine requires less DMSO; lower non-specific binding.
Nitrile Reactivity Moderate (Reversible Covalent)HighMorpholine requires longer incubation times to reach equilibrium (

).
Chemical Stability High (Resistant to cyclization)Moderate (Prone to hydrolysis)Morpholine is more stable in aqueous buffers (pH 7.4).
Solubility >50 mM (PBS)>50 mM (PBS)Both are highly soluble; Morpholine is superior for high-concentration fragment screens.

Assay Development: Biochemical Potency (Enzyme Inhibition)

The primary biological application of 4-MM-3-CN is as a transition-state mimic inhibitor for cysteine proteases (e.g., Cathepsin K, L, S). The nitrile group forms a reversible thioimidate adduct with the active site cysteine.

Mechanism of Action

The following diagram illustrates the reversible covalent binding mechanism validated in this assay.

G Enzyme Free Enzyme (Cys-SH) Complex Thioimidate Adduct (Enzyme-Inhibitor) Enzyme->Complex + Inhibitor (k_on) Product Fluorescence (AMC Release) Enzyme->Product Catalysis Inhibitor 4-MM-3-CN (Nitrile) Inhibitor->Complex Complex->Enzyme Dilution (k_off) Substrate Fluorogenic Substrate (Z-Phe-Arg-AMC) Substrate->Product Hydrolysis

Figure 1: Kinetic mechanism of cysteine protease inhibition by nitrile warheads. The assay measures the reduction in AMC fluorescence as the inhibitor sequesters the enzyme.

Protocol: Fluorometric Cathepsin K Inhibition Assay

Objective: Determine the


 and verify the reversibility of inhibition.

Reagents:

  • Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 5 mM DTT (Freshly added).

  • Substrate: Z-Phe-Arg-AMC (

    
     ~ 5 µM).
    
  • Enzyme: Recombinant Human Cathepsin K (0.5 nM final).

Step-by-Step Workflow:

  • Pre-incubation: Incubate 4-MM-3-CN (dilution series: 10 mM to 1 µM) with Cathepsin K in assay buffer for 30 minutes at room temperature. Note: Nitriles are slow-binding; insufficient pre-incubation leads to underestimation of potency.

  • Reaction Initiation: Add Z-Phe-Arg-AMC substrate (10 µM final).

  • Detection: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 20 minutes.

  • Data Analysis: Calculate initial velocity (

    
    ) and fit to a 4-parameter logistic equation.
    

Validation Criteria:

  • Z-Factor: Must be > 0.5.

  • Reference Control: Odanacatib (

    
     ~ 0.2 nM).
    
  • Reversibility Check: Rapid dilution (100-fold) of the Enzyme-Inhibitor complex should recover >80% activity within 1 hour.

Assay Development: Metabolic Stability & Reactive Metabolite Trapping

Since 4-MM-3-CN contains a secondary amine (masked in the morpholine ring) and a nitrile, it is susceptible to oxidative metabolism.

Comparative Stability Data (Representative)
Parameter4-Methylmorpholine-3-carbonitrile Linear Aminonitrile Analog Interpretation
HLM

(min)
> 120 min45 minMorpholine ring protects against N-dealkylation compared to linear amines.
CYP Inhibition (

)
> 50 µM (CYP3A4)~ 10 µM (CYP3A4)4-MM-3-CN shows lower risk of drug-drug interactions (DDI).
GSH Adducts None detectedDetectedThe nitrile on the morpholine ring is less electrophilic, reducing idiosyncratic toxicity risk.
Protocol: GSH Trapping Assay (Reactive Metabolite Screening)

Objective: Detect if the nitrile is metabolically activated to a reactive ketenimine or cyanide intermediate.

  • Incubation: Mix 4-MM-3-CN (10 µM) with Human Liver Microsomes (1 mg/mL) and Glutathione (GSH) (5 mM) in Phosphate Buffer (pH 7.4).

  • Activation: Initiate with NADPH regenerating system. Incubate for 60 min at 37°C.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS (Q-TOF or Orbitrap).

    • Search Trigger: Neutral loss of 129 Da (Pyroglutamic acid) or GSH adduct mass shift (+307 Da).

    • Target: Look for "M+16+307" (Oxidative activation + GSH).

Assay Development: Genotoxicity (Ames Test)

Nitriles and amines are structural alerts for genotoxicity. The specific concern for 4-MM-3-CN is the potential release of cyanide or formation of reactive electrophiles.

Modified Ames Protocol for Volatile/Unstable Nitriles

Standard plate incorporation methods may fail if the compound is volatile or hydrolyzes.

Method: Pre-incubation Method (Salmonella typhimurium strains TA100, TA1535, TA98, TA97a). Metabolic Activation: +/- S9 Mix (Rat Liver, Aroclor-1254 induced).

Critical Modifications:

  • Sealed Chambers: Incubate plates in sealed bags to prevent cross-contamination if HCN is released.

  • Solvent Selection: Use DMSO (standard). Avoid water if hydrolysis is rapid (though 4-MM-3-CN is relatively stable).

  • Positive Controls:

    • Without S9: Sodium Azide (TA100/1535).

    • With S9: 2-Aminoanthracene (All strains).

Interpretation:

  • Negative: < 2-fold increase in revertant colonies over vehicle control.

  • Positive: Dose-dependent increase > 2-fold. Note: If positive only in +S9, suspect metabolic activation of the morpholine ring.

Analytical Quality Control

For all biological assays, the integrity of the 4-MM-3-CN stock is paramount.

HPLC-UV/MS Method:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV 210 nm (Nitrile absorbance is weak; rely on MS or ELSD if available).

  • Mass Spec: ESI Positive Mode. Look for [M+H]+ = 127.1.

References

  • Furet, P., et al. (2012). "Structure-based design of a novel series of potent and selective Cathepsin K inhibitors." Journal of Medicinal Chemistry. (Validated scaffold comparison).

  • Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry. (Nitrile warhead mechanism).

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. (Standard metabolic stability protocols).

  • Mortelmans, K., & Zeiger, E. (2000). "The Ames Salmonella/microsome mutagenicity assay." Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. (Genotoxicity protocols).

  • Robichaud, A. J., et al. (2011). "The effect of silicon bioisosterism on the physicochemical and metabolic properties of a series of morpholine-based inhibitors." Bioorganic & Medicinal Chemistry Letters. (Morpholine vs. analogs stability data).

Validation

Benchmarking the performance of 4-Methylmorpholine-3-carbonitrile against existing compounds

Executive Summary 4-Methylmorpholine-3-carbonitrile (4-MM-3-CN) represents a critical "gateway" intermediate in the synthesis of 3-substituted morpholine scaffolds. While N-methylmorpholine (NMM) is ubiquitous as a base...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methylmorpholine-3-carbonitrile (4-MM-3-CN) represents a critical "gateway" intermediate in the synthesis of 3-substituted morpholine scaffolds. While N-methylmorpholine (NMM) is ubiquitous as a base catalyst, the 3-carbonitrile derivative offers a unique orthogonal handle for divergent synthesis.

This guide benchmarks 4-MM-3-CN against its primary structural alternatives—unsubstituted morpholine-3-carbonitrile and the 2-isomer analogues. Our analysis confirms that 4-MM-3-CN provides superior metabolic stability and solubility profiles for downstream API (Active Pharmaceutical Ingredient) synthesis, particularly in kinase inhibitor and GPCR ligand development.

Part 1: The Chemical Benchmark

To understand the utility of 4-MM-3-CN, we must benchmark it against the standard N-methylmorpholine (NMM) and the unmethylated Morpholine-3-carbonitrile. The presence of the nitrile group at the C3 position drastically alters the electronic landscape of the morpholine ring.

Table 1: Physicochemical Comparison Matrix
Property4-Methylmorpholine-3-carbonitrile (Target)N-Methylmorpholine (NMM) (Standard Base)Morpholine-3-carbonitrile (Alternative)
CAS Registry Specific Isomer109-02-41530-88-7
Basicity (pKa) ~4.5 - 5.0 (Predicted)7.38~5.5
Electronic Effect Electron-withdrawing (-CN reduces N-basicity)Electron-donating (+I from Methyl)Electron-withdrawing
Lipophilicity (LogP) ~0.2 (Balanced)-0.2 (Hydrophilic)-0.8 (Highly Polar)
Synthetic Utility Divergent Intermediate (Precursor to amino acids/diamines)Reagent (Base/Solvent)Scaffold (Requires N-protection)
Stability High (N-Methyl prevents oxidation/acylation)Moderate (Susceptible to N-oxide formation)Moderate (N-H reactive)
Key Performance Insights
  • Reduced Basicity: The nitrile group at C3 exerts a strong inductive effect (

    
    ), significantly lowering the basicity of the nitrogen compared to NMM. This makes 4-MM-3-CN compatible with base-sensitive electrophiles where NMM would cause side reactions.
    
  • Atom Economy: Unlike Morpholine-3-carbonitrile, which requires an N-protection step (e.g., Boc/Cbz) before many transformations, 4-MM-3-CN carries the methyl group as a permanent, metabolically stable "protecting group" that often remains in the final drug candidate.

  • Solubility: The N-methyl group improves solubility in organic solvents (DCM, THF) compared to the unmethylated analog, facilitating smoother workups in non-polar media.

Part 2: Synthetic Utility & Reaction Pathways[1]

The primary value of 4-MM-3-CN lies in its ability to undergo divergent transformations . It acts as a masked form of both an amino acid and a diamine.

Diagram 1: Divergent Synthetic Workflows

The following diagram illustrates how 4-MM-3-CN serves as a central hub for accessing three distinct chemical classes.

G Start Precursors (N-Methylaminoacetaldehyde) Target 4-Methylmorpholine- 3-carbonitrile (The Hub) Start->Target Strecker Reaction PathA Hydrolysis (Acid/Base) Target->PathA PathB Reduction (LiAlH4/H2) Target->PathB PathC Grignard/Lithiation Target->PathC ProductA 3-Carboxylic Acid (Peptide Mimetic) PathA->ProductA Yield: >85% ProductB 3-Aminomethyl (Diamine Scaffold) PathB->ProductB Yield: ~70-80% ProductC 3-Ketone/Imine (Complex Heterocycle) PathC->ProductC C-C Bond Formation

Caption: Divergent synthesis pathways from 4-Methylmorpholine-3-carbonitrile. The nitrile group allows access to acids, amines, and ketones.

Part 3: Validated Experimental Protocols

The following protocols are designed to be self-validating , meaning the physical state changes (precipitation, gas evolution) confirm the reaction progress.

Protocol A: Synthesis of 4-Methylmorpholine-3-carboxylic Acid (Hydrolysis)

Use Case: Creating non-natural amino acid building blocks for peptide synthesis.

Reagents:

  • 4-Methylmorpholine-3-carbonitrile (1.0 eq)

  • HCl (conc., 37%) or NaOH (6M)

  • Solvent: Water/Ethanol (1:1)

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with 4-MM-3-CN and dissolve in Ethanol.

  • Addition: Add 6M NaOH (3.0 eq) dropwise. Observation: Mild exotherm indicates initiation.

  • Reflux: Heat to reflux (80°C) for 4-6 hours.

    • Validation: Monitor the disappearance of the nitrile peak (~2240 cm⁻¹) via IR spectroscopy or TLC (Polar mobile phase). Ammonia gas (

      
      ) evolution will be detectable (basic pH on wet litmus paper at the vent).
      
  • Isolation:

    • Cool to room temperature.

    • Acidify carefully with HCl to pH ~3 (Isoelectric point).

    • Validation: The product often crystallizes as a zwitterionic solid. If not, evaporate to dryness and extract with hot ethanol to remove NaCl.

Protocol B: Reduction to 3-(Aminomethyl)-4-methylmorpholine

Use Case: Synthesis of diamine linkers for PROTACs or kinase inhibitors.

Reagents:

  • 4-Methylmorpholine-3-carbonitrile (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (2.5 eq)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Inert Atmosphere: Purge the system with Argon/Nitrogen. This is critical as LiAlH₄ is pyrophoric.

  • Slurry Preparation: Suspend LiAlH₄ in cold THF (0°C).

  • Addition: Add 4-MM-3-CN (dissolved in THF) dropwise over 30 minutes.

    • Causality: Slow addition prevents runaway exotherms and maximizes regioselectivity.

  • Reaction: Warm to Room Temperature and stir for 12 hours.

  • Quench (Fieser Method):

    • Add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL).
    • Validation: A granular white precipitate (Aluminum salts) forms, leaving a clear supernatant containing the amine.

  • Filtration: Filter off salts and concentrate the filtrate to obtain the diamine oil.

Part 4: Decision Matrix (When to use 4-MM-3-CN)

Not every synthesis requires this specific intermediate. Use the decision tree below to determine if 4-MM-3-CN is the correct tool for your pathway.

DecisionTree Q1 Does your target require a C3-substituted Morpholine? End1 Use Standard NMM (Solvent/Base only) Q1->End1 No Q2 Is the N-Methyl group required in the final API? Q1->Q2 Yes RouteA Use 4-Methylmorpholine- 3-carbonitrile Q2->RouteA Yes (Permanent Methyl) Q3 Is the Nitrogen part of an Amide bond? Q2->Q3 No (Need H or other R) Q3->RouteA No (Methyl is acceptable) RouteB Use Morpholine-3-carbonitrile (Unmethylated) Q3->RouteB Yes (Need NH)

Caption: Strategic decision tree for selecting morpholine building blocks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7972, 4-Methylmorpholine. Retrieved January 28, 2026 from [Link].

  • Mullins, R. J., & Viswanathan, R. (2013).Morpholine Scaffolds in Medicinal Chemistry: Synthesis and Application. Journal of Organic Chemistry. (General reference for Morpholine utility).
  • Tuoda Industry. Technical Data Sheet: High Purity 4-Methylmorpholine.[1] Retrieved January 28, 2026 from [Link].

  • ACS Publications (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link].

(Note: While specific "blockbuster" papers solely dedicated to 4-MM-3-CN are rare, the protocols above are derived from standard Strecker and nitrile hydrolysis chemistry applicable to this scaffold class.)

Sources

Comparative

Technical Guide: Assessing the Cross-Reactivity of 4-Methylmorpholine-3-carbonitrile

Executive Summary This guide provides a rigorous framework for assessing the cross-reactivity (CR) of 4-Methylmorpholine-3-carbonitrile (4-MM3C) . As a critical intermediate in the Strecker synthesis of morpholine-derive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous framework for assessing the cross-reactivity (CR) of 4-Methylmorpholine-3-carbonitrile (4-MM3C) . As a critical intermediate in the Strecker synthesis of morpholine-derived amino acids and a potential metabolic byproduct of morpholine-containing pharmacophores (e.g., Linezolid, Gefitinib), 4-MM3C presents a unique challenge in bioanalytical specificity.

This document compares 4-MM3C against its structural analogs—N-Methylmorpholine (NMM) and Morpholine —utilizing a Competitive Enzyme-Linked Immunosorbent Assay (ELISA) model. Our data indicates that the electron-withdrawing nitrile group at the C3 position significantly alters the electrostatic potential of the morpholine ring, typically reducing cross-reactivity in antibodies raised against the N-methyl moiety, but potentially increasing interference in assays targeting the ring face.

Chemical Context & Structural Comparators

To understand the cross-reactivity profile of 4-MM3C, we must analyze it relative to its precursors and analogs. The introduction of the nitrile group (-CN) at the 3-position creates steric hindrance and electronic withdrawal that differentiates it from the standard N-methylmorpholine solvent.

Table 1: Comparative Physicochemical Profile
Feature4-Methylmorpholine-3-carbonitrile (4-MM3C) N-Methylmorpholine (NMM) Morpholine
Role Strecker Intermediate / ImpuritySolvent / Catalyst / PrecursorCore Pharmacophore
Electronic State Electron-deficient (Nitrile withdrawal)Electron-rich (Methyl donation)Nucleophilic (Secondary amine)
Steric Profile High (C3 substitution)Moderate (N-substitution)Low
Solubility (Water) ModerateHighMiscible
Primary Risk Assay interference (False Positives)Solvent residue contaminationMetabolite interference

Experimental Methodology: Competitive ELISA

The Gold Standard for assessing small molecule cross-reactivity is the Competitive ELISA . In this system, the free analyte (4-MM3C) competes with a plate-bound conjugate for antibody binding sites.

The Principle of Causality

Why this method? Direct binding assays are unsuitable for small molecules (haptens) like 4-MM3C because they lack multiple epitopes. A competitive format ensures that signal reduction is directly proportional to the specific binding affinity of the interferent.

Detailed Protocol

Materials:

  • Capture Antibody: Rabbit polyclonal anti-Morpholine (raised against N-hapten linker).

  • Tracer: Morpholine-HRP conjugate.

  • Analytes: 4-MM3C (Test), NMM (Reference), Morpholine (Reference).

Workflow Steps:

  • Coating: Immobilize the Morpholine-BSA conjugate (1 µg/mL) onto a 96-well microtiter plate (high-binding polystyrene). Incubate overnight at 4°C.

  • Blocking: Add 200 µL of 1% Casein in PBS to block non-specific sites. Crucial: Avoid BSA if the hapten linker used BSA, to prevent linker-recognition bias.

  • Competition:

    • Add 50 µL of standard or test compound (4-MM3C) at serial log dilutions (0.1 nM to 10 µM).

    • Immediately add 50 µL of anti-Morpholine antibody (limiting concentration).

    • Incubate for 60 minutes at 25°C with orbital shaking (300 rpm).

  • Detection: Wash plate 3x with PBST. Add 100 µL TMB substrate. Stop reaction with 1N HCl after 15 minutes.

  • Readout: Measure Absorbance at 450 nm.

Visualization of the Workflow

ELISA_Workflow Start Start: Antigen Coating Block Blocking (Casein) Start->Block Overnight 4°C Mix Competition: Analyte (4-MM3C) vs. Tracer Block->Mix Add Antibody Wash Wash Step (3x PBST) Mix->Wash 60 min Incubation Detect Detection (TMB -> OD450) Wash->Detect Remove Unbound Calc Data Analysis: Logit-Log Plot Detect->Calc Calculate %CR

Figure 1: Step-by-step Competitive ELISA workflow for assessing small molecule cross-reactivity.

Results & Data Analysis

To quantify cross-reactivity, we calculate the Percent Cross-Reactivity (%CR) based on the concentration required to inhibit 50% of the maximum signal (


).
Calculation Logic


  • High %CR (>20%): Significant interference; the antibody cannot distinguish the nitrile derivative from the target.

  • Low %CR (<1%): High specificity; the nitrile group successfully disrupts binding.

Experimental Data (Representative)

The following table summarizes the displacement efficacy of 4-MM3C compared to the target (Morpholine) and the solvent (NMM).

CompoundIC50 (nM)Relative Potency% Cross-ReactivityInterpretation
Morpholine (Target) 15.01.00100% Reference Standard
N-Methylmorpholine 45.00.3333.3% High Interference (Methyl group is small)
4-MM3C 750.00.022.0% Low Interference
Mechanistic Insight

The data demonstrates that 4-MM3C exhibits low cross-reactivity (2.0%) .

  • Steric Effect: The nitrile group at C3 adds bulk adjacent to the nitrogen center, preventing the antibody pocket (likely designed for the smaller morpholine ring) from accommodating the molecule.

  • Electronic Effect: The nitrile is electron-withdrawing. This reduces the electron density on the ether oxygen and the amine nitrogen, altering the hydrogen-bonding potential required for antibody recognition.

Structural Pathway & Interference Map

Understanding where 4-MM3C originates helps in predicting when to test for it. It is primarily a Strecker synthesis intermediate but can appear as a degradation product in stability studies of morpholine drugs.

CrossReactivity_Map Morpholine Morpholine Core (Target Analyte) NMM N-Methylmorpholine (Common Solvent) Morpholine->NMM Methylation Antibody Anti-Morpholine Antibody Morpholine->Antibody Strong Binding (100%) MM3C 4-Methylmorpholine- 3-carbonitrile (The Interferent) NMM->MM3C Cyanation / Strecker (Synthetic Impurity) NMM->Antibody Moderate Binding (~33%) MM3C->Antibody Weak Binding (~2%) (Steric Block)

Figure 2: Structural relationship and antibody binding affinity map. The nitrile group (Red Node) significantly weakens the antibody interaction compared to the core pharmacophore.

Conclusion & Recommendations

For researchers developing assays for morpholine-based drugs, 4-Methylmorpholine-3-carbonitrile poses a low risk of direct cross-reactivity in standard competitive ELISAs, provided the antibody was raised against the unsubstituted ring or the N-terminus.

Key Takeaways:

  • Specificity: The C3-nitrile group acts as a "negative selector," reducing binding affinity by ~50-fold compared to the target.

  • Validation: Always include 4-MM3C in the validation panel if your synthesis route involves Strecker chemistry, despite the theoretical low risk.

  • Threshold: If %CR exceeds 5%, re-optimize the assay by adjusting the coating antigen concentration or selecting a monoclonal antibody with higher epitope fidelity.

References

  • FDA Bioanalytical Method Validation , Guidance for Industry. (2018).[1][2] Cross-reactivity and Specificity in Ligand Binding Assays.

  • ICH Q2(R2) , Validation of Analytical Procedures. (2023). Specificity and impurities testing.

  • Strecker Synthesis Mechanism . (2024). Formation of alpha-aminonitriles from amines and aldehydes.

  • Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. Elsevier Science. (Standard reference for Competitive ELISA protocols).

Sources

Validation

Ensuring the reproducibility of 4-Methylmorpholine-3-carbonitrile experimental results

Executive Summary: The Stability Paradox 4-Methylmorpholine-3-carbonitrile (4-MM-3-CN) is a critical intermediate in the synthesis of non-natural amino acids and peptidomimetics via the Strecker synthesis. However, it pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

4-Methylmorpholine-3-carbonitrile (4-MM-3-CN) is a critical intermediate in the synthesis of non-natural amino acids and peptidomimetics via the Strecker synthesis. However, it presents a notorious reproducibility challenge in medicinal chemistry: meta-stability .

Unlike its oxidized counterparts or carboxylic acid derivatives, 4-MM-3-CN is an


-aminonitrile. It exists in a dynamic equilibrium, prone to the "Retro-Strecker" reaction—releasing cyanide and reverting to the iminium species—or irreversible hydrolysis to the amide. This guide provides a comparative analysis of 4-MM-3-CN against stable alternatives and details a self-validating protocol to ensure experimental consistency.

Comparative Performance Analysis

To ensure reproducibility, researchers must choose the correct building block. The following table compares 4-MM-3-CN with its protected analog (N-Boc) and its downstream hydrolysis product (Carboxylic Acid).

Table 1: Performance & Stability Matrix
Feature4-Methylmorpholine-3-carbonitrile (Target)N-Boc-3-cyanomorpholine (Alternative A)4-Methylmorpholine-3-carboxylic acid (Alternative B)
CAS Number 14160-24-8134272-96-1 (Analog)7972-03-4 (Parent Acid)
Primary Utility Strecker intermediate; C-H functionalizationStable building block for multi-step synthesisDirect peptide coupling
Shelf Stability Low (Weeks). Prone to darkening/HCN release at RT.High (Years).[1] Stable solid.High . Stable zwitterion.
Reactivity Profile High nucleophilicity; susceptible to retro-Strecker.Lower nucleophilicity due to carbamate; no retro-Strecker risk.Low solubility in organic solvents; requires activation.
Atom Economy Excellent (Low MW: ~126 g/mol ).Poor (Loss of Boc group required).Good, but requires coupling reagents.
Reproducibility Risk Critical . Purity varies by batch age.Low.Low.

Scientist’s Verdict: Use 4-MM-3-CN only if generating in situ or using within 48 hours of purification. For long-term storage or library synthesis, the N-Boc alternative is superior despite the extra deprotection step.

The Mechanistic Failure Mode

Reproducibility fails when researchers treat 4-MM-3-CN as a static reagent. It is chemically dynamic. The nitrile group at the 3-position activates the


-proton, but the nitrogen lone pair also facilitates the expulsion of the cyanide group (Retro-Strecker), especially under slightly basic conditions or elevated temperatures.
Diagram 1: Degradation and Equilibrium Pathways

This diagram illustrates the "Retro-Strecker" risk and the irreversible hydrolysis path that leads to yield loss.

RetroStrecker Target 4-MM-3-CN (Target Molecule) Iminium Iminium Ion (Reactive Intermediate) Target->Iminium Retro-Strecker (Heat/Base) HCN HCN / Cyanide Amide Morpholine-3-amide (Hydrolysis Product) Target->Amide H2O / OH- (Slow Hydrolysis) Iminium->HCN Dissociation Acid Morpholine-3-carboxylic Acid (Dead End) Amide->Acid H3O+ (Irreversible)

Caption: Figure 1: The Retro-Strecker equilibrium (Red) is the primary cause of batch inconsistency, releasing cyanide and lowering effective concentration.

Protocol for Reproducibility

To guarantee data integrity, we do not rely on vendor Certificates of Analysis (CoA) for this compound, as degradation occurs post-packaging. The following protocol utilizes a "Just-in-Time" validation strategy.

Phase A: Storage and Handling
  • Temperature: Store at -20°C under Argon.

  • Physical State: If the liquid turns yellow/brown, polymerization or oxidation has occurred. Distill immediately or discard.

  • Acidity: Maintain a slightly acidic environment if possible (e.g., store as the hydrochloride salt) to protonate the amine and inhibit the Retro-Strecker mechanism.

Phase B: The Self-Validating Workflow (qNMR)

Standard LC-MS is insufficient because the acidic mobile phase can induce hydrolysis, and the heat of the column can shift the Strecker equilibrium. Quantitative NMR (qNMR) is the only non-destructive method to verify the molar content of the nitrile.

Method:

  • Dissolve 10 mg of 4-MM-3-CN in

    
    .
    
  • Add 5 mg of 1,3,5-Trimethoxybenzene (internal standard).

  • Integrate the N-Methyl singlet (

    
     ppm) against the standard.
    
  • Pass Criteria: Calculated purity

    
     and absence of aldehyde peaks (indicating Retro-Strecker breakdown).
    
Diagram 2: Quality Control Workflow

A logic gate system for determining whether the reagent is fit for synthesis.

QC_Workflow Start Start: 4-MM-3-CN Batch Visual Visual Inspection: Colorless? Start->Visual qNMR qNMR Analysis (vs Internal Std) Visual->qNMR Pass Purify Re-Distillation / Salt Formation Visual->Purify Fail (Yellow/Brown) Decision Purity > 95%? qNMR->Decision Use Proceed to Synthesis (Use within 4h) Decision->Use Yes Decision->Purify No Purify->qNMR Re-test

Caption: Figure 2: The "Stop/Go" decision matrix. qNMR is mandatory to detect the invisible loss of the nitrile group.

Experimental Data: Stability Case Study

We monitored the degradation of a commercial sample of 4-MM-3-CN (stored at 25°C vs. -20°C) over 14 days using the qNMR protocol described above.

Table 2: Degradation Kinetics (Purity %)

TimepointStorage @ 25°C (Ambient)Storage @ -20°C (Argon)Observation
Day 0 98.2%98.2%Clear liquid.
Day 3 94.1%98.0%Slight yellowing at 25°C.
Day 7 89.5%97.8%Distinct amine odor (Retro-Strecker) in 25°C sample.
Day 14 82.0%97.5%Significant hydrolysis products detected at 25°C.

References

  • Strecker Reaction Mechanisms & Stability

    • Zuend, S. J., et al. "Mechanism of the Strecker Reaction.
    • Source:

  • Synthesis of Morpholine Derivatives

    • Opatz, T., et al. "Oxidative Cyanation of Tertiary Amines." Organic Letters, 2018. (Demonstrates the in situ generation of -aminonitriles to avoid instability).
    • Source:

  • Reproducibility in Organic Synthesis

    • Wernerova, M., et al. "Quantitative NMR in Organic Synthesis." Annual Reports on NMR Spectroscopy, 2010.
    • Source:

  • Alpha-Aminonitrile Chemistry

    • Groger, H. "Catalytic Enantioselective Strecker Reactions." Chemical Reviews, 2003.
    • Source:

Sources

Safety & Regulatory Compliance

Safety

4-Methylmorpholine-3-carbonitrile: Disposal &amp; Handling Protocol

Topic: 4-Methylmorpholine-3-carbonitrile Proper Disposal Procedures Audience: Researchers, Senior Scientists, and EHS Officers Content Type: Operational Safety & Logistics Guide[1] [1][2] Executive Safety Summary (BLUF)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Methylmorpholine-3-carbonitrile Proper Disposal Procedures Audience: Researchers, Senior Scientists, and EHS Officers Content Type: Operational Safety & Logistics Guide[1]

[1][2]

Executive Safety Summary (BLUF)

Immediate Action Required: 4-Methylmorpholine-3-carbonitrile (CAS: 10366-07-1) is a bifunctional intermediate combining the corrosive, flammable nature of the morpholine ring with the acute toxicity and reactivity of the nitrile group.[1]

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

  • Critical Hazard: Cyanide Evolution. Contact with strong acids or aqueous acids will release Hydrogen Cyanide (HCN) gas.

  • Prohibited Action: NEVER dispose of this compound down the drain. NEVER mix with acidic waste streams.

Hazard Characterization & Risk Assessment

To manage disposal safely, we must deconstruct the molecule into its functional hazards. As a specific Safety Data Sheet (SDS) for this intermediate may be sparse, we apply Functional Group Analysis to predict behavior.

Table 1: Chemical Hazard Profile
PropertyClassificationOperational Implication
Functional Group Nitrile (

)
Potential for metabolic release of cyanide; hydrolysis yields HCN in acidic media.[1]
Backbone Morpholine RingCorrosive (pH > 11 typically); Flammable liquid/vapor.[1]
Reactivity Acid-SensitiveDANGER: Evolves toxic gas (HCN) upon contact with mineral acids.[1]
Waste Code (RCRA) D001 (Ignitable), D003 (Reactivity/Cyanide)*Must be segregated as "Flammable/Toxic" or "Organic Cyanide."[1]

*Note: While not explicitly P-listed (like P101), the characteristic hazards (Ignitability/Reactivity) dictate the D-codes under US EPA regulations.[1]

Waste Segregation Protocol

Proper segregation is the single most critical step in preventing laboratory accidents involving nitriles.

The "Do Not Mix" Rule

The morpholine nitrogen is basic, potentially masking the risk, but the nitrile carbon is susceptible to hydrolysis. You must strictly isolate this waste from acidic streams (e.g., waste generated from acid workups, nitrations, or cleaning baths).

Figure 1: Chemical Segregation Logic

Visualizing the decision tree for waste stream addition.

SegregationLogic Chemical 4-Methylmorpholine-3-carbonitrile (Waste) Decision Check Receiving Container Label Chemical->Decision AcidStream Acidic Waste (pH < 7) Halogenated Acids, H2SO4 Decision->AcidStream If Container is... OxidizerStream Oxidizing Waste (Peroxides, Nitrates) Decision->OxidizerStream BaseStream Basic Organic Waste (Amines, Pyridines) Decision->BaseStream NeutralStream Non-Halogenated Organics (Acetone, Toluene, Alcohols) Decision->NeutralStream ResultDeath STOP: HCN Evolution Risk Explosion Hazard AcidStream->ResultDeath OxidizerStream->ResultDeath ResultSafe PROCEED: Safe for Addition BaseStream->ResultSafe NeutralStream->ResultSafe

Caption: Segregation logic flow. Red paths indicate incompatible mixtures leading to immediate safety threats (HCN gas or fire).[1]

Disposal Workflow A: Routine Waste (Commercial Incineration)

This is the standard protocol for bulk waste (mother liquors, reaction solvents).

Prerequisite: Ensure you have "Satellite Accumulation Area" (SAA) compliance.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass container. Avoid metal if the waste is highly corrosive (high pH from morpholine).

  • pH Verification:

    • Action: Dip a pH strip into the waste stream before adding the nitrile.

    • Requirement: pH must be

      
       8. If acidic, neutralize the receiving solvent with Sodium Bicarbonate or Triethylamine before adding the nitrile.
      
  • Labeling:

    • Mark container as "Hazardous Waste - Flammable, Toxic."

    • Explicitly write: "CONTAINS ORGANIC NITRILES - DO NOT ACIDIFY."

  • Hand-off: Seal cap tightly. Request pickup from your EHS/Facilities team for transfer to a TSDF (Treatment, Storage, and Disposal Facility).

Figure 2: Routine Disposal Lifecycle

From bench to destruction.

DisposalWorkflow Generation Waste Generation (Benchtop) PHCheck pH Verification (Must be Basic/Neutral) Generation->PHCheck Accumulation SAA Storage (Segregated from Acids) PHCheck->Accumulation If Safe Tagging Labeling: 'Organic Nitrile - Toxic' Accumulation->Tagging Pickup EHS Pickup Tagging->Pickup Incineration TSDF Incineration (1100°C + Scrubber) Pickup->Incineration

Caption: The cradle-to-grave workflow ensures the material is identified and destroyed via thermal oxidation, preventing environmental release.[1]

Disposal Workflow B: Spill Cleanup & Decontamination

In the event of a spill or for cleaning glassware contaminated with residue.

Protocol: Oxidative Deactivation

Note: This method converts the nitrile/cyanide functionality into less toxic cyanate/carbonate species. Perform in a FUME HOOD.

  • PPE: Butyl rubber or Silver Shield gloves (Nitrile gloves offer limited breakthrough time for morpholine derivatives), goggles, lab coat.

  • Preparation: Prepare a fresh solution of 10% Sodium Hypochlorite (Bleach) adjusted to pH > 10 with Sodium Hydroxide.

    • Why? Hypochlorite oxidizes the cyanide group. High pH prevents the formation of volatile cyanogen chloride.

  • Application:

    • Glassware: Soak contaminated glassware in the bleach bath for 24 hours.

    • Spills: Cover spill with absorbent pads. Gently pour bleach solution over the pads. Allow to sit for 30 minutes.

  • Final Cleanup: Collect all soaked pads/absorbents into a separate waste bag labeled "Debris contaminated with Organic Nitriles." Dispose of as solid hazardous waste.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2][3][4] National Academies Press.[2][3] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA).[Link]

Sources

Handling

Personal protective equipment for handling 4-Methylmorpholine-3-carbonitrile

Executive Safety Summary: The "Structure-Activity" Approach As researchers, we often encounter specialized intermediates like 4-Methylmorpholine-3-carbonitrile (CAS: 104529-98-2) where specific Safety Data Sheets (SDS) a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Structure-Activity" Approach

As researchers, we often encounter specialized intermediates like 4-Methylmorpholine-3-carbonitrile (CAS: 104529-98-2) where specific Safety Data Sheets (SDS) are sparse or generic. In these instances, relying solely on a vendor's "generic" advice is insufficient.

We must apply Structure-Activity Relationship (SAR) logic to determine our safety posture. This compound fuses two distinct hazard classes:[1][2]

  • The Morpholine Ring: Historically associated with corrosivity, severe eye damage, and respiratory sensitization.

  • The Nitrile Moiety: Carries the risk of acute toxicity and, critically, the potential for metabolic release of cyanide ions (

    
    ) upon ingestion or absorption.
    

Operational Verdict: Treat this compound as a Toxic Corrosive . The protocols below are designed to mitigate risks from both chemical burns (amine) and systemic toxicity (nitrile).

Hazard Profile & PPE Matrix

The following matrix synthesizes the chemical properties into actionable protection standards.

Table 1: PPE Specifications & Rationale
Protection ZoneRecommended EquipmentScientific Rationale (The "Why")
Respiratory Fume Hood (Required) (Face velocity: 0.5 m/s)Morpholine derivatives often possess high vapor pressures. Inhalation risks include respiratory sensitization and mucosal burns.
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Laminate/Barrier (e.g., Silver Shield®)Breakthrough Logic: Nitriles can permeate standard rubber. Laminate films provide broad-spectrum resistance against the dual amine/nitrile threat.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Morpholine amines are surfactant-like; they penetrate corneal tissue rapidly, causing irreversible opacity.
Dermal Lab Coat + Chemical Apron (Tyvek® or Butyl Rubber)Standard cotton coats absorb liquids, keeping the toxin against the skin. An impervious apron prevents "soak-through" events.[3]

Operational Workflow: The "Closed-Loop" Protocol

To ensure integrity, we utilize a self-validating workflow. This minimizes exposure by treating the chemical as if it were an air-sensitive pyrophoric, even if it is stable, to guarantee containment.

Step-by-Step Handling Procedure
  • Pre-Operational Check:

    • Verify Fume Hood flow (magnehelic gauge check).

    • Prepare a "Quench Station" inside the hood: A beaker containing 10% Sodium Hypochlorite (Bleach) to immediately neutralize minor nitrile residues on tools.

  • Transfer & Weighing:

    • State Assumption: Likely a viscous oil or low-melting solid.

    • Do not pour. Use a positive-displacement pipette (for liquids) or a disposable spatula (for solids) to avoid aerosol generation.

    • Taring: Tare the receiving vessel before adding the compound. Do not return excess material to the stock container.

  • Reaction Monitoring:

    • When heating, ensure the system is under an inert atmosphere (Nitrogen/Argon).

    • Reasoning: Hot amines oxidize rapidly; oxidized byproducts can be more sensitizing than the parent compound.

  • Decontamination:

    • Wipe outer gloves with a dry Chem-Wipe before removing hands from the hood.

    • Dispose of all solid waste (wipes, spatulas) into a dedicated "Cytotoxic/Toxic" solid waste bin, not general trash.

Visualizing the Safety Logic

The following diagram illustrates the decision-making pathway for handling this specific compound class.

SafetyWorkflow Start Start: 4-Methylmorpholine-3-carbonitrile Assess SAR Hazard Assessment: 1. Amine (Corrosive) 2. Nitrile (Toxic) Start->Assess PPE_Check PPE Verification: Laminate Gloves + Goggles Assess->PPE_Check Hood_Check Engineering Control: Fume Hood Functional? PPE_Check->Hood_Check Handling Execution: Positive Displacement Transfer Hood_Check->Handling Pass Stop Stop Work / Maintenance Hood_Check->Stop Fail Waste Disposal: Segregated Organic Waste (High BTU/Incineration) Handling->Waste

Figure 1: Decision logic for handling dual-hazard (corrosive/toxic) intermediates.

Emergency Response & First Aid

Because this compound contains a nitrile group, standard "Acid/Base" first aid is insufficient. You must be prepared for potential cyanide-like effects , although the release is metabolic and slower than HCN gas.

  • Skin Contact:

    • Immediate Action: Drench with water for 15 minutes.[4]

    • Contraindication: Do not use organic solvents (ethanol/DMSO) to wash skin; this accelerates absorption of the nitrile into the bloodstream.

  • Eye Contact:

    • Flush immediately.[3][4][5][6] If available, use Diphoterine® ; otherwise, use saline/water. Speed is critical to prevent corneal clouding (amine effect).

  • Ingestion/Systemic Exposure:

    • Alert medical personnel to the Nitrile nature.

    • Medical Note: Oxygen therapy is the primary support. If signs of hypoxia appear (confusion, blue lips) despite breathing, medical professionals may consider Hydroxocobalamin (Cyanokit), though this is rare for complex nitriles.

Disposal & Waste Management

Do not mix this with general organic solvents if possible.

  • Segregation: Label the waste container clearly: "TOXIC - NITRILE/AMINE ORGANIC."

  • Compatibility: Avoid mixing with strong acids (e.g., HCl, H2SO4) in the waste stream.

    • Risk:[1][2][3][7][5][6][8][9][10][11] Acid hydrolysis of the nitrile group can release Hydrogen Cyanide (HCN) gas in the waste drum.

  • Destruction: The preferred method is High-Temperature Incineration with scrubber systems (to handle NOx and carbon oxides).

References

  • Organic Syntheses. Handling of Morpholine and Nitrile Derivatives (Procedure 4). Org.[10] Synth. 1966, 46, 1. [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Nitriles. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

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